Chlorobis(ethylene)rhodium(I) Dimer
Description
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Properties
IUPAC Name |
ethene;rhodium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCZCJMFQWGSP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Rh2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12081-16-2 | |
| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrakis(ethylene)dichlorodirhodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chlorobis(ethylene)rhodium(I) dimer, a pivotal organometallic complex with significant applications in catalysis. This document details the established synthetic protocols and provides a thorough analysis of its structural and spectroscopic properties, presented in a clear and accessible format for researchers in chemistry and drug development.
Introduction
This compound, with the chemical formula [RhCl(C₂H₄)₂]₂, is a red-orange, air-sensitive solid that serves as a versatile precursor for the synthesis of a wide array of rhodium(I) catalysts.[1] Often referred to as Cramer's dimer, after Richard Cramer who first reported its synthesis, this complex is valued for the lability of its ethylene (B1197577) ligands, which are readily displaced by other olefins or donor ligands.[1] This reactivity makes it an essential starting material for the preparation of homogeneous catalysts used in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.[2][3]
Synthesis of this compound
The synthesis of this compound involves the reduction of a rhodium(III) salt in the presence of ethylene. The most widely adopted and reliable method is adapted from the procedure detailed in Inorganic Syntheses.
Reaction Principle
The synthesis proceeds via the reduction of hydrated rhodium(III) chloride by ethylene in an aqueous methanol (B129727) solution. In this reaction, ethylene serves as both a reducing agent (being oxidized to acetaldehyde) and a ligand.[1] The overall reaction is as follows:
2 RhCl₃·3H₂O + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]
Experimental Protocol
Materials and Equipment:
-
Hydrated rhodium(III) chloride (RhCl₃·xH₂O)
-
Methanol, reagent grade
-
Ethylene gas, high purity
-
Deionized water
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a condenser
-
Gas dispersion tube (fritted glass bubbler)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware for filtration and washing
Procedure:
-
In a three-necked round-bottom flask, dissolve hydrated rhodium(III) chloride in a mixture of methanol and deionized water.
-
Purge the flask with a slow stream of nitrogen or argon to establish an inert atmosphere.
-
Introduce ethylene gas into the solution through a gas dispersion tube while stirring vigorously. The reaction is typically carried out at room temperature.
-
Continue bubbling ethylene through the solution. The reaction progress is indicated by a color change of the solution to a reddish-orange and the precipitation of the product. The reaction is typically run for several hours.
-
Once the reaction is complete, stop the ethylene flow and maintain the inert atmosphere.
-
Collect the precipitated red-orange solid by filtration under an inert atmosphere.
-
Wash the product sequentially with small portions of cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum. Due to the lability of its ligands, this complex is generally not purified by recrystallization.[1]
Yield:
Typical yields for this synthesis are in the range of 70-75%.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are commonly employed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [4] |
| Molar Mass | 388.93 g/mol | [4] |
| Appearance | Red-orange or rust-colored crystalline powder | [1][5] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
| Stability | Air-sensitive |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethylene ligands. Due to the dynamic nature of the ethylene coordination, the signals may be broad.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon environment of the ethylene ligands.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the characteristic vibrational modes of the ethylene ligands. The coordination of ethylene to the rhodium center results in a shift of the C=C stretching frequency compared to free ethylene.
Note: While many sources confirm the use of IR for characterization, a detailed spectrum with peak assignments is not consistently reported.
Structural Analysis
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. The solid-state structure of this compound reveals a dimeric structure with two bridging chloride ions. Each rhodium atom is coordinated to two ethylene ligands and two bridging chlorides in a roughly square-planar geometry.
Note: While the dimeric structure is well-established, detailed crystallographic information files (CIF) are not readily accessible in open databases.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, from the initial reaction to the final structural confirmation.
Caption: Synthesis and Purification Workflow
The diagram above illustrates the key stages in the synthesis and purification of this compound.
The structural relationship of the dimer can be visualized as follows:
Caption: Molecular Structure of the Dimer
This diagram depicts the bridged dimeric structure of this compound, highlighting the coordination of the ethylene and chloride ligands to the rhodium centers.
Conclusion
This compound is a cornerstone precursor in rhodium-based catalysis. Its synthesis, while requiring handling under inert atmosphere, is a well-established and reproducible procedure. The characterization of this complex confirms its unique dimeric structure with labile ethylene ligands, which is the key to its extensive utility in the synthesis of more complex and specialized catalysts. This guide provides the essential technical details for its preparation and analysis, serving as a valuable resource for researchers in the field.
References
Unveiling the Formation of a Key Rhodium Catalyst: A Technical Guide to the Mechanism of Chlorobis(ethylene)rhodium(I) Dimer Synthesis
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the formation mechanism, experimental protocols, and spectral characterization of chlorobis(ethylene)rhodium(I) dimer, a pivotal precursor in homogeneous catalysis.
This whitepaper offers researchers, scientists, and drug development professionals a detailed understanding of the synthesis of this compound, [Rh(C₂H₄)₂Cl]₂. The document outlines the intricate mechanistic steps involved in the reduction of rhodium(III) to rhodium(I) and the subsequent dimerization, supported by a thorough compilation of experimental procedures and quantitative data.
Introduction
This compound, a red-orange crystalline solid, is a widely utilized starting material for the synthesis of a vast array of rhodium(I) catalysts. Its significance lies in the lability of the ethylene (B1197577) ligands, which are readily displaced by other olefins or coordinating ligands, making it a versatile entry point for catalyst development. This guide focuses on the foundational chemistry of its formation, a process first reported by Richard Cramer.[1]
The Core Mechanism: A Stepwise Reduction and Dimerization
The formation of this compound proceeds through the reduction of a rhodium(III) salt, typically hydrated rhodium(III) chloride (RhCl₃·3H₂O), by ethylene in an aqueous methanol (B129727) solution. In this redox reaction, ethylene is oxidized to acetaldehyde. The overall balanced equation for this transformation is:
2 RhCl₃(H₂O)₃ + 6 C₂H₄ → [Rh(C₂H₄)₂Cl]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]
While the precise, elementary steps of this reaction in aqueous methanol are not definitively established, a plausible mechanism can be proposed based on related studies of Rh(III) reduction by olefins. The process is believed to involve the following key stages:
Step 1: Ligand Substitution and Formation of a Rh(III)-Ethylene Complex. Initially, the hydrated rhodium(III) chloride exists in solution as a complex species, likely involving coordinated water and chloride ions. The first step involves the substitution of one or more of these ligands by ethylene to form a rhodium(III)-ethylene (π-complex).
Step 2: Nucleophilic Attack and Insertion. A water molecule or hydroxide (B78521) ion can act as a nucleophile, attacking the coordinated ethylene. This is followed by an insertion reaction to form a rhodium-carbon σ-bond.
Step 3: β-Hydride Elimination and Reductive Elimination. Subsequent β-hydride elimination from the ethyl group results in the formation of a rhodium-hydride intermediate and vinyl alcohol, which tautomerizes to acetaldehyde. The rhodium center is then reduced from Rh(III) to Rh(I) via reductive elimination.
Step 4: Ligand Exchange and Dimerization. The resulting Rh(I) species is unstable and is readily stabilized by coordination with available ethylene ligands to form a [Rh(C₂H₄)₂Cl] monomer. This monomer then rapidly dimerizes to form the stable, chlorine-bridged this compound.
Experimental Protocols
The following experimental procedure is adapted from the original synthesis reported by Richard Cramer in Inorganic Syntheses.
Synthesis of Di-μ-chloro-tetrakis(ethylene)dirhodium(I)
Materials:
-
Hydrated rhodium(III) chloride (RhCl₃·3H₂O)
-
Methanol
-
Deionized water
-
Ethylene gas
-
Ice
Procedure:
-
A solution of hydrated rhodium(III) chloride (10.0 g, 38.1 mmol) in 150 mL of a methanol-water (5:1 v/v) mixture is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser.
-
The solution is cooled in an ice bath to 5-10 °C.
-
A steady stream of ethylene gas is bubbled through the stirred solution.
-
The reaction is monitored by the color change of the solution from dark red-brown to a lighter orange-red. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, the ethylene flow is stopped, and the solution is filtered to remove any insoluble impurities.
-
The filtrate is then cooled to -20 °C for several hours to precipitate the orange-red crystalline product.
-
The crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₆Cl₂Rh₂ | [2] |
| Molecular Weight | 388.93 g/mol | [2] |
| Appearance | Red-orange solid | [1] |
| Yield | Typically > 80% | |
| Storage Temperature | -20°C, under an inert atmosphere | [3] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of [Rh(C₂H₄)₂Cl]₂ in a suitable deuterated solvent (e.g., CDCl₃) exhibits a characteristic broad singlet for the ethylene protons. The chemical shift is typically observed around δ 2.9 ppm. The broadening is due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance).
-
¹³C NMR: The carbon-13 NMR spectrum shows a single resonance for the ethylene carbons, appearing as a doublet due to one-bond coupling to rhodium. The chemical shift is approximately δ 65 ppm with a ¹J(Rh-C) coupling constant of about 14 Hz.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H | ~2.9 (broad singlet) | - |
| ¹³C | ~65 (doublet) | ¹J(Rh-C) ≈ 14 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the coordination of the ethylene ligands. Key vibrational frequencies include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | =C-H stretching |
| ~1520 | C=C stretching (coordinated) |
| ~1200 | CH₂ twisting |
| ~400 | Rh-Cl stretching (bridging) |
The significant lowering of the C=C stretching frequency from that of free ethylene (~1623 cm⁻¹) is indicative of strong back-bonding from the rhodium d-orbitals to the π* orbitals of the ethylene ligands.
Conclusion
This technical guide has provided a detailed overview of the formation of this compound, a cornerstone precursor in catalysis. By understanding the underlying mechanism, mastering the experimental protocols, and effectively utilizing spectroscopic characterization, researchers can confidently synthesize and employ this versatile rhodium complex in the development of novel and efficient catalytic systems. The provided data and visualizations serve as a valuable resource for professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Crystal Structure of Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(ethylene)rhodium(I) dimer, with the chemical formula [RhCl(C₂H₄)₂]₂, is a significant organometallic compound and a versatile catalyst precursor in organic synthesis.[1][2] Also known as dichlorotetra(ethylene)dirhodium(I), this red-orange, air-sensitive solid is a dimeric complex where two rhodium atoms are bridged by two chloride ligands, with each rhodium atom coordinated to two ethylene (B1197577) ligands.[1] This guide provides a comprehensive overview of its crystal structure, synthesis, and key chemical properties, tailored for professionals in research and development.
Physicochemical Properties
This compound is a rust-colored powder.[3][4] It is sparingly soluble in ethanol, acetone, dioxane, chloroform, and dichloromethane, and insoluble in water.[5]
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [2][6] |
| Molecular Weight | 388.93 g/mol | [2][6] |
| Appearance | Red-orange to rust-colored powder/crystal | [1][3][4] |
| CAS Number | 12081-16-2 | [1][2][6] |
Crystal Structure
A study on a related compound, [RhCl(C₂H₄)(PiPr₃)]₂, revealed an unusual planar Rh₂Cl₂ system, which may provide insights into the potential structural characteristics of the parent ethylene dimer.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Richard Cramer in Inorganic Syntheses in 1974. The procedure involves the reduction of rhodium(III) chloride trihydrate in the presence of ethylene.
Reaction:
2 RhCl₃·3H₂O + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1]
Detailed Experimental Protocol:
A detailed, step-by-step protocol for the synthesis can be found in the following publication:
-
Cramer, R. Di-μ-chlorotetrakis(ethylene)dirhodium(I). Inorg. Synth.1974 , 15, 14-18.
The general procedure involves bubbling ethylene gas through a methanolic solution of hydrated rhodium(III) chloride. The Rh(III) is reduced to Rh(I), with the concurrent oxidation of ethylene to acetaldehyde. The product precipitates as a red-orange solid. Of note, the complex is thermally sensitive and does not tolerate recrystallization.[1]
Chemical Reactivity and Applications
The ethylene ligands in this compound are labile and can be readily displaced by other ligands, making it a valuable starting material for the synthesis of other rhodium(I) catalysts.[1]
-
Catalysis: It is a precursor for homogeneous catalysts used in various organic transformations, including hydroformylation, carbonylation, and hydrogenation reactions.[2] It also catalyzes the dimerization of ethylene to 1-butene.[1]
-
Ligand Substitution: The ethylene ligands can be substituted by other olefins, phosphines, and carbon monoxide. For example, carbonylation affords rhodium carbonyl chloride, [RhCl(CO)₂]₂.
-
Reaction with HCl: It reacts with hydrochloric acid to form the anionic complex [RhCl₂(C₂H₄)₂]⁻.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Conclusion
This compound is a cornerstone reagent in organorhodium chemistry, serving as a critical precursor for a wide array of homogeneous catalysts. While detailed crystallographic data remains elusive in readily accessible databases, its synthesis and general structural features are well-documented. This guide provides a foundational understanding for researchers and professionals, directing them to the seminal literature for detailed experimental procedures and highlighting the compound's significance in catalysis and synthetic chemistry.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H16Cl2Rh2-2 | CID 45357812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. colonialmetals.com [colonialmetals.com]
An In-depth Technical Guide on Chlorobis(ethylene)rhodium(I) Dimer: Synthesis, Properties, and Spectroscopic Characterization Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chlorobis(ethylene)rhodium(I) dimer ([RhCl(C₂H₄)₂]₂), a key organometallic complex utilized as a precursor in catalysis. The guide details its synthesis, general properties, and discusses the nuances of its NMR spectroscopic characterization, addressing the existing gaps in publicly available data.
General Properties
This compound is a red-orange, air-sensitive solid.[1][2] It is soluble in many nonpolar organic solvents.[1] Key properties of the complex are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [1] |
| Molecular Weight | 388.93 g/mol | [1] |
| Appearance | Red-orange solid | [1] |
| CAS Number | 12081-16-2 | [1] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
Synthesis
The synthesis of this compound was famously reported by Richard Cramer.[1] The complex is prepared by reacting hydrated rhodium(III) chloride with ethylene (B1197577) gas in an aqueous methanol (B129727) solution at room temperature.[1] During the reaction, rhodium(III) is reduced to rhodium(I), and ethylene is oxidized to acetaldehyde.[1]
Experimental Protocol for Synthesis:
A detailed experimental protocol for the synthesis of this compound can be adapted from the established literature[1]:
-
Dissolve hydrated rhodium(III) chloride in a mixture of methanol and water.
-
Purge the solution with ethylene gas at room temperature.
-
Continue the ethylene purge for a period sufficient to ensure the complete reduction of Rh(III) and formation of the dimer. The solution will change color, and the product will precipitate.
-
Collect the red-orange solid by filtration.
-
Wash the product with water and then a small amount of methanol.
-
Dry the product under vacuum.
Due to the lability of the ethylene ligands, the complex is generally used without further purification.[1]
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
NMR Spectroscopic Data: A Noteworthy Absence
A thorough search of the scientific literature and chemical databases reveals a conspicuous absence of detailed, publicly available ¹H, ¹³C, and ¹⁰³Rh NMR spectroscopic data for this compound. While the synthesis and reactivity of this complex are well-documented, its complete NMR characterization remains elusive in readily accessible sources.
This lack of data is likely attributable to several factors:
-
Lability of Ethylene Ligands: The ethylene ligands in the dimer are known to be labile, which can lead to dynamic processes in solution.[1] Such dynamics can result in broad NMR signals, making precise determination of chemical shifts and coupling constants challenging.
-
Low Receptivity of ¹⁰³Rh Nucleus: The ¹⁰³Rh nucleus has a low gyromagnetic ratio and, consequently, a low NMR receptivity.[3] This makes direct observation of ¹⁰³Rh NMR signals inherently difficult and often requires specialized techniques and long acquisition times.
-
Focus on Catalytic Applications: Research involving this dimer has predominantly focused on its utility as a catalytic precursor, where detailed spectroscopic characterization may not have been the primary objective.
For related rhodium complexes, advanced NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and the use of broadband adiabatic inversion-cross polarization (BRAIN-CP) pulse sequences have been employed to overcome the challenges of ¹⁰³Rh NMR.[3]
General Experimental Protocol for NMR Analysis of a Rhodium Complex:
While specific data for the title dimer is unavailable, a general protocol for acquiring NMR spectra of a rhodium complex would involve:
-
Sample Preparation: Dissolve a sufficient amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube under an inert atmosphere, given the air-sensitivity of many organometallic compounds.
-
¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. For complexes with rhodium coupling, the signals for nuclei coupled to ¹⁰³Rh (I = 1/2, 100% abundance) may appear as doublets.
-
¹⁰³Rh NMR Acquisition: Due to the low sensitivity of the ¹⁰³Rh nucleus, direct observation is challenging. Indirect methods, such as ¹H-¹⁰³Rh HMQC, are often employed. These experiments detect the more sensitive ¹H nucleus and correlate it to the ¹⁰³Rh chemical shift.
-
Data Processing and Analysis: Process the acquired data to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.
General Workflow for NMR Analysis:
Caption: General workflow for NMR analysis of a rhodium complex.
References
An In-depth Technical Guide to the Solubility and Stability of Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of chlorobis(ethylene)rhodium(I) dimer, a critical organometallic precursor and catalyst in organic synthesis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical manufacturing. It consolidates available data on the compound's solubility in various organic solvents and its stability under different environmental conditions. Detailed experimental protocols for handling, storage, and analysis are also presented to ensure safe and effective utilization.
Introduction
This compound, with the chemical formula [RhCl(C₂H₄)₂]₂, is a red-orange, air-sensitive solid widely employed as a catalyst and precursor in a multitude of organic reactions, including asymmetric 1,4-additions, hydroformylation, and carbonylation processes.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in reaction media and its stability under the employed conditions. A thorough understanding of these properties is therefore paramount for reaction optimization, safety, and the development of robust synthetic methodologies. This guide aims to provide a detailed summary of the current knowledge regarding the solubility and stability of this important rhodium complex.
Solubility Profile
This compound exhibits a distinct solubility profile, being generally soluble in nonpolar organic solvents.[3][4] This characteristic is crucial for its application in homogeneous catalysis, where the catalyst must be dissolved in the reaction solvent. The following table summarizes the available qualitative solubility data for the dimer in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Nonpolar organic solvents | Soluble | [3][4] |
| Chloroform | Sparingly soluble | [5][6] |
| Dichloromethane | Sparingly soluble | [5][6] |
| Ethanol | Sparingly soluble | [5][6] |
| Acetone | Sparingly soluble | [5][6] |
| Dioxane | Sparingly soluble | [5][6] |
| Water | Insoluble | [5][6] |
Stability Characteristics
The stability of this compound is a critical consideration for its storage, handling, and use. The compound is known to be sensitive to atmospheric oxygen and moisture, necessitating the use of inert atmosphere techniques.
Table 2: Stability and Reactivity of this compound
| Condition/Reagent | Observation | Reference |
| Air | Air-sensitive; requires handling under an inert atmosphere (e.g., nitrogen or argon). | [5] |
| Water | Reacts slowly to produce acetaldehyde. | [3] |
| Hydrochloric Acid (HCl) | Reacts to form [RhCl₂(C₂H₄)₂]⁻. | [3] |
| Storage Temperature | Recommended storage at -20°C. | [5] |
Note: A specific decomposition temperature for the solid material has not been definitively reported in the surveyed literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the handling, synthesis, and analysis of this compound.
General Handling and Storage of Air-Sensitive Compounds
Due to its air-sensitive nature, this compound must be handled using appropriate inert atmosphere techniques.
Materials:
-
Schlenk line or glovebox
-
Dry, deoxygenated solvents
-
Schlenk flasks and other appropriate glassware
-
Syringes and cannulas for liquid transfers
-
Nitrogen or argon gas (high purity)
Procedure:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere: All manipulations of the solid compound and its solutions should be performed under a positive pressure of high-purity nitrogen or argon. This can be achieved using a Schlenk line or inside a glovebox.
-
Solid Transfer: In a glovebox, the solid can be weighed and transferred directly. On a Schlenk line, solid transfers should be performed under a positive flow of inert gas.
-
Solution Preparation: Solvents should be rigorously dried and deoxygenated prior to use. This is typically achieved by distillation from an appropriate drying agent under an inert atmosphere or by passing the solvent through a column of activated alumina.
-
Storage: The solid compound should be stored in a tightly sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap, under an inert atmosphere. It is recommended to store the compound at -20°C to minimize thermal decomposition.[5]
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound.[3]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Water, deionized
-
Reaction flask equipped with a gas inlet and magnetic stirrer
Procedure:
-
Dissolve hydrated rhodium(III) chloride in a mixture of methanol and water in the reaction flask.
-
Purge the solution and the headspace of the flask with ethylene gas.
-
Maintain a continuous flow or a positive pressure of ethylene while stirring the solution vigorously at room temperature.
-
The reaction progress is indicated by a color change as the Rh(III) is reduced to Rh(I).
-
The product, this compound, precipitates from the solution as a red-orange solid.
-
The solid product should be isolated and handled under an inert atmosphere due to its air sensitivity.
-
It is important to note that the complex does not tolerate recrystallization due to the lability of its ethylene ligands.[3]
Determination of Qualitative Solubility
A general procedure to determine the qualitative solubility of a compound is outlined below. This can be adapted for this compound, ensuring all steps are performed under an inert atmosphere.
Materials:
-
This compound
-
A range of dry, deoxygenated solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
Small vials or test tubes with caps
-
Spatula
-
Vortex mixer or magnetic stirrer
Procedure:
-
In an inert atmosphere (glovebox or under a flow of inert gas), place a small, accurately weighed amount of this compound (e.g., 1-2 mg) into a series of vials.
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Cap the vials and agitate them vigorously using a vortex mixer or a magnetic stirrer for a set period (e.g., 5-10 minutes).
-
Visually inspect each vial for the presence of undissolved solid.
-
Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).
Visualizations
Workflow for Assessing Solubility and Stability
The following diagram illustrates a logical workflow for the experimental assessment of the solubility and stability of this compound.
Caption: Logical workflow for assessing the solubility and stability of the rhodium dimer.
Signaling Pathway of Instability
The following diagram illustrates the pathways of decomposition for this compound in the presence of common destabilizing agents.
Caption: Decomposition pathways of the rhodium dimer with various reagents.
Conclusion
This compound is a valuable organometallic compound whose utility is governed by its solubility and stability. It is soluble in nonpolar organic solvents and exhibits sensitivity to air, moisture, and certain reagents. Proper handling and storage under inert and anhydrous conditions are essential for maintaining its integrity and catalytic activity. While quantitative data on its solubility and thermal decomposition are not extensively documented in publicly available literature, the qualitative information and experimental protocols provided in this guide offer a solid foundation for its safe and effective use in research and development. Further studies to quantify the solubility and thermal stability would be beneficial to the scientific community.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 12081-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Chlorobis(ethylene)rhodium (I) dimer One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]
- 6. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
chlorobis(ethylene)rhodium(I) dimer as a catalyst precursor
An In-depth Technical Guide to Chlorobis(ethylene)rhodium(I) Dimer as a Catalyst Precursor
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A comprehensive examination of this compound, detailing its properties, synthesis, and its pivotal role as a versatile precursor for homogeneous catalysis in organic synthesis and pharmaceutical development.
**Executive Summary
This compound, often denoted as [Rh(C₂H₄)₂Cl]₂, is a red-orange, air-sensitive organorhodium complex that has become an indispensable tool in synthetic chemistry.[1] Its primary value lies in its function as a highly efficient and versatile catalyst precursor. The ethylene (B1197577) ligands are labile, meaning they are easily displaced by a wide array of other ligands, such as phosphines, dienes, or even other alkenes.[1][2] This lability allows for the convenient, in situ generation of a vast library of catalytically active rhodium(I) species, circumventing the need to synthesize and isolate each catalyst individually. This guide provides a technical overview of its properties, a detailed protocol for its synthesis, and an exploration of its application in key organic transformations, supported by quantitative data and mechanistic diagrams.
Physicochemical and Structural Properties
This compound is a dimeric complex where two rhodium atoms are bridged by two chloride ligands. Each rhodium center is coordinated to two ethylene molecules.[1] It is typically a rust-colored or red-orange solid, soluble in nonpolar organic solvents and insoluble in water.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [1][5] |
| Molecular Weight | 388.93 g/mol | [5][6] |
| Appearance | Dark red to rust-colored solid | [6][7] |
| CAS Number | 12081-16-2 | [1][5] |
| Synonyms | Dichlorotetra(ethylene)dirhodium(I), Cramer's dimer | [1][6] |
| Solubility | Soluble in nonpolar organic solvents; sparingly soluble in ethanol, acetone, dioxane, chloroform; insoluble in water. | [1][3][4] |
| Storage Conditions | Store at ≤ -4 °C under an inert atmosphere. | [6][8] |
Synthesis of the Precursor
The complex is most commonly prepared by the reduction of rhodium(III) chloride trihydrate with ethylene in an aqueous methanol (B129727) solution.[1][2] During the reaction, ethylene is oxidized to acetaldehyde (B116499), facilitating the reduction of Rh(III) to Rh(I).[1][2]
General Reaction Scheme
2 RhCl₃(H₂O)₃ + 6 C₂H₄ → [Rh(C₂H₄)₂Cl]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[1][2]
Experimental Protocol: Synthesis of [Rh(C₂H₄)₂Cl]₂
This protocol is adapted from the established procedure by Richard Cramer.[1]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Methanol, reagent grade
-
Deionized water
-
Ethylene gas (C₂H₄)
-
Nitrogen gas (N₂)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and gas outlet (bubbler).
Procedure:
-
Dissolve rhodium(III) chloride trihydrate in a 5:1 (v/v) mixture of methanol and water in the three-necked flask.
-
Thoroughly degas the solution by bubbling nitrogen through it for 15-20 minutes while stirring.
-
Switch the gas inlet from nitrogen to ethylene, and bubble ethylene through the stirred solution at room temperature.
-
The color of the solution will gradually change as the reaction progresses. The reaction is typically complete within several hours to a day.
-
The product precipitates as a red-orange solid. The reaction is monitored by the cessation of acetaldehyde formation.
-
Once the reaction is complete, stop the ethylene flow and switch back to a nitrogen atmosphere.
-
Collect the solid product by filtration under nitrogen, wash with a small amount of cold methanol, and then with pentane.
-
Dry the product under vacuum. Due to the lability of the ethylene ligands, the complex should not be recrystallized.[1] Store the final product under nitrogen at or below -4 °C.[6]
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: The Role of Labile Ligands
The utility of [Rh(C₂H₄)₂Cl]₂ as a catalyst precursor stems directly from the weakness of the rhodium-ethylene bond. The ethylene ligands are readily displaced by stronger donor ligands (e.g., phosphines, dienes) or reactant molecules to generate the true, catalytically active species in situ. This process typically involves the cleavage of the chloride bridges to form monomeric Rh(I) complexes.
Caption: General activation of the rhodium dimer precursor by coordinating ligands.
Key Catalytic Applications
[Rh(C₂H₄)₂Cl]₂ is a precursor for a multitude of rhodium-catalyzed reactions, crucial in academic research and industrial processes, including pharmaceutical synthesis.[6]
Asymmetric 1,4-Addition of Arylboronic Acids
One of the most powerful applications is in the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. The rhodium precursor is combined with a chiral ligand (often a diene or phosphine) to generate a catalyst that can create stereogenic centers with high enantioselectivity.[9]
Caption: Simplified catalytic cycle for asymmetric 1,4-addition.
Table 2: Representative Performance in Asymmetric 1,4-Additions Note: Specific quantitative data is highly dependent on the substrate, chiral ligand, and reaction conditions. The following are illustrative examples found in the literature.
| Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclic Enone | Benzene-based Olefin-Sulfoxide | Up to 97 | Up to 97 | [9] |
| Cyclic Enone | Bicyclo[2.2.1]heptadiene | Good to Excellent | 89 - 98 | [9] |
| Chromenone | C₂-symmetric bis-Sulfoxide | High | >99 (Optically Pure) | [9] |
Hydrogenation Reactions
The precursor is effective for the hydrogenation of unsaturated compounds.[6] The active catalyst, typically generated by introducing phosphine (B1218219) ligands and hydrogen, efficiently reduces double and triple bonds.
Table 3: Performance Data for Ethylene Hydrogenation
| Support/System | Temperature (K) | Turnover Number / Frequency | Conditions | Reference |
| Polyphosphine supports | 395 | 5.8 × 10⁻³ to 145 × 10⁻³ s⁻¹ | 1 atm, flow reactor | [10] |
| Dehydroxylated MgO | 298 | 1.6 × 10⁻² s⁻¹ (TOF) | 1 atm, 0.2 bar C₂H₄, 0.8 bar H₂ | [11] |
Hydroformylation and Carbonylation
[Rh(C₂H₄)₂Cl]₂ is a precursor for hydroformylation (oxo process), which involves the addition of a formyl group and a hydrogen atom across a double bond.[6] It is also used in carbonylation reactions, where carbon monoxide is inserted into a molecule.[1][6]
Table 4: Performance Data for Ethylene Hydroformylation
| Catalyst System | Temperature | Turnover Frequency (TOF) | Selectivity | Reference |
| Rh-(O)-P-MFI zeolite | 90 °C | 99 h⁻¹ | ~92% to propanal | [12] |
| Rh/phosphine in scCO₂ | 50 °C | ~5x higher than conventional solvents | High for propanal | [13] |
| Rh-Co/Zeolite | Not specified | 15.5-fold higher than Rh-Zn | High for propanal | [14] |
C-H Activation and Oxidative Alkenylation
More advanced applications include C-H bond activation, a powerful strategy for forming C-C bonds directly from ubiquitous C-H bonds.
Experimental Protocol: C-H Activation for Amine Synthesis This protocol is adapted from a typical procedure for rhodium-catalyzed C-H activation.
Materials:
-
[Rh(C₂H₄)₂Cl]₂ (1.9 mg, 5 mol%)
-
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (ligand, 16 mg, 24 mol%)
-
2-Amino-3-picoline (base, 10 µL, 0.1 mmol)
-
Substituted aromatic starting material (e.g., an N-picolinoyl aniline (B41778) derivative, 32 mg, 0.1 mmol)
-
Anhydrous dioxane (1 mL)
-
Nitrogen-filled glovebox
Procedure:
-
Inside a nitrogen-filled glovebox, charge a 1-dram vial with [Rh(C₂H₄)₂Cl]₂, the phosphine ligand, and the base.
-
Add a solution of the starting material in dioxane (0.1 M).
-
Cap the vial tightly and place it in a preheated block at 152 °C.
-
Maintain the reaction at this temperature for 48 hours.
-
After cooling to room temperature, remove the reaction from the glovebox.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel. An 87% yield was reported for the specific product in the cited procedure.
Table 5: Performance in Oxidative Alkenylation of Anisole with Ethylene
| Ethylene Pressure (psig) | Temperature (°C) | Turnover (TOs) | o/m/p Regioselectivity | Reference |
| 30 | 150 | 19 | 1 : 4 : 1.7 | [15] |
| 50 | 150 | Not specified | 1 : 4.7 : 3.3 | [15] |
| 70 | 150 | 35 | 1 : 3.8 : 2.5 | [15] |
| 50 | 135 | 22 | 1 : 4.2 : 2 | [15] |
Safety and Handling
-
Hazards: Causes skin and serious eye irritation.[5]
-
Precautions: Handle in a well-ventilated area or glovebox. Wear appropriate personal protective equipment (gloves, safety glasses).[5]
-
Storage: The compound is air and moisture sensitive. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (≤ -4 °C) to maintain its integrity.[6][8]
Conclusion
This compound is more than a simple coordination complex; it is a strategic starting material that provides rapid access to a wide range of homogeneous catalysts. Its commercial availability, straightforward synthesis, and the labile nature of its ethylene ligands make it a cornerstone precursor for developing novel catalytic transformations. For researchers in organic synthesis and drug development, mastering the use of this precursor is a key step toward the efficient and stereoselective construction of complex molecules.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. Chlorobis(éthylène)rhodium dimérique — Wikipédia [fr.wikipedia.org]
- 3. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]
- 4. Chlorobis(ethylene)rhodium (I) dimer One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C8H16Cl2Rh2-2 | CID 45357812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. strem.com [strem.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly dispersed rhodium/polyphosphine metal catalysts: Catalytic activity for ethylene hydrogenation [iris.uniss.it]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. remspec.com [remspec.com]
- 14. Ethene Hydroformylation Catalyzed by Rhodium Dispersed with Zinc or Cobalt in Silanol Nests of Dealuminated Zeolite Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of Chlorobis(ethylene)rhodium(I) Dimer with Phosphine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂, is a versatile and highly reactive starting material in organometallic chemistry, serving as a gateway to a vast array of rhodium(I) and rhodium(III) complexes. Its utility stems from the labile nature of the ethylene (B1197577) ligands, which are readily displaced by stronger donor ligands, most notably phosphines. This technical guide provides an in-depth exploration of the reactivity of [RhCl(C₂H₄)₂]₂ with phosphine (B1218219) ligands, detailing the reaction pathways, experimental protocols, and quantitative data for the resulting complexes. Understanding this fundamental reactivity is crucial for the rational design of rhodium-based catalysts for a multitude of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions, which are of paramount importance in the pharmaceutical and fine chemical industries.
Core Reactivity: Ethylene Displacement and Bridge Cleavage
The fundamental reaction between this compound and phosphine ligands (PR₃) involves the stepwise substitution of the ethylene ligands. The reaction outcome is highly dependent on the stoichiometry of the reactants, the nature of the phosphine ligand (i.e., its steric bulk and electronic properties), and the reaction conditions. The chloride bridges of the dimer may either be retained or cleaved, leading to a variety of mononuclear and dinuclear rhodium(I)-phosphine complexes.
The general reaction pathways can be summarized as follows:
-
Substitution with Retention of Dimeric Structure: With a controlled stoichiometry (typically 2 equivalents of phosphine per dimer), one ethylene ligand on each rhodium center is substituted, yielding a dinuclear complex of the type trans-[RhCl(C₂H₄)(PR₃)]₂.
-
Bridge Cleavage to Form Mononuclear Complexes: Upon addition of more than two equivalents of phosphine, the chloride bridges are cleaved, leading to the formation of mononuclear rhodium(I) complexes. A common product with three equivalents of phosphine is the catalytically significant Wilkinson's catalyst, RhCl(PPh₃)₃. With four equivalents of phosphine, square planar complexes of the type trans-[RhCl(PR₃)₃] can be formed.
These reaction pathways are illustrated in the following logical relationship diagram:
Caption: Reaction pathways of this compound with phosphine ligands.
Quantitative Data Summary
The following tables summarize key quantitative data for the products of the reaction between [RhCl(C₂H₄)₂]₂ and various phosphine ligands.
Table 1: Reaction Products and Yields
| Phosphine Ligand (PR₃) | Stoichiometry (PR₃:[Rh]₂) | Product | Yield (%) |
| PPh₃ | 2:1 | trans-[RhCl(C₂H₄)(PPh₃)]₂ | High |
| PPh₃ | 6:1 | RhCl(PPh₃)₃ | > 90 |
| P(i-Pr)₃ | 2:1 | trans-[RhCl(C₂H₄)(P(i-Pr)₃)]₂ | High |
| P(cyclohexyl)₃ | 2:1 | trans-[RhCl(C₂H₄)(P(cyclohexyl)₃)]₂ | High |
| PMe₃ | 2:1 | (trans-[RhCl(C₂H₄)(PMe₃)])₂ | Not specified |
Table 2: ³¹P NMR Spectroscopic Data for Selected Rhodium-Phosphine Complexes
| Complex | Solvent | δ (ppm) | ¹J(Rh-P) (Hz) |
| trans-[RhCl(C₂H₄)(PPh₃)]₂ | CDCl₃ | 38.5 (d) | 195 |
| RhCl(PPh₃)₃ | CDCl₃ | 31.5 (d) | 190 |
| trans-[RhCl(C₂H₄)(P(i-Pr)₃)]₂ | C₆D₆ | 53.2 (d) | 185 |
Experimental Protocols
Synthesis of trans-[RhCl(C₂H₄)(PPh₃)]₂
This procedure details the synthesis of the dinuclear complex where the chloride bridges are retained.
Caption: Experimental workflow for the synthesis of trans-[RhCl(C₂H₄)(PPh₃)]₂.
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, 2.57 mmol) in dichloromethane (B109758) (20 mL).
-
In a separate flask, prepare a solution of triphenylphosphine (1.35 g, 5.14 mmol) in dichloromethane (10 mL).
-
Slowly add the triphenylphosphine solution to the stirring solution of the rhodium dimer at room temperature.
-
Stir the resulting yellow solution for 30 minutes.
-
Reduce the volume of the solvent in vacuo to approximately 10 mL.
-
Add hexane (B92381) (40 mL) to precipitate the product.
-
Collect the yellow solid by filtration, wash with hexane, and dry under vacuum.
Synthesis of Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst)
This protocol describes the synthesis of the widely used mononuclear catalyst, RhCl(PPh₃)₃, which involves the cleavage of the chloride bridges.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (0.5 g, 1.28 mmol) in ethanol (B145695) (30 mL).
-
Add a solution of triphenylphosphine (3.36 g, 12.8 mmol) in hot ethanol (40 mL) to the rhodium dimer suspension.
-
Heat the mixture to reflux with stirring for 30 minutes. The initial yellow suspension will turn into a deep red solution, from which the product will start to crystallize.
-
Allow the mixture to cool to room temperature.
-
Collect the red-brown crystals by filtration.
-
Wash the crystals with ethanol and then with a small amount of diethyl ether.
-
Dry the product under vacuum.
Signaling Pathways and Mechanistic Considerations
The reaction of [RhCl(C₂H₄)₂]₂ with phosphine ligands proceeds through a series of associative and dissociative steps. The initial step is the coordination of a phosphine ligand to one of the rhodium centers, which is followed by the dissociation of an ethylene ligand. This process can occur stepwise for all four ethylene ligands. The cleavage of the chloride bridge is typically facilitated by an excess of the phosphine ligand, which can coordinate to the rhodium center and stabilize the resulting mononuclear species.
The steric and electronic properties of the phosphine ligand play a crucial role in determining the reaction outcome. Bulkier phosphines may favor the formation of less sterically hindered complexes, while more electron-donating phosphines can influence the stability of the resulting rhodium-phosphine bonds and the lability of the remaining ligands.
Conclusion
The reaction of this compound with phosphine ligands is a cornerstone of rhodium chemistry. The ability to control the reaction outcome through stoichiometry and the choice of phosphine ligand allows for the synthesis of a diverse range of rhodium(I) complexes with tailored properties. These complexes are not only of fundamental academic interest but also serve as indispensable precursors and catalysts in numerous applications within the pharmaceutical and chemical industries. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working in these fields, enabling the efficient and reproducible synthesis of these important organometallic compounds.
In-Depth Technical Guide: Handling and Storage Protocols for Air-Sensitive Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
Chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂, is a pivotal organorhodium complex and a versatile catalyst precursor in a multitude of organic transformations. Its efficacy in promoting reactions such as hydroformylation, carbonylation, hydrogenation, and polymerization makes it a valuable tool in both academic research and the pharmaceutical industry.[1] However, its pronounced sensitivity to atmospheric oxygen necessitates stringent handling and storage protocols to ensure its integrity and catalytic activity. This guide provides a comprehensive overview of the essential procedures for the safe and effective management of this air-sensitive compound.
Physicochemical Properties and Stability
A thorough understanding of the compound's properties is fundamental to its proper handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | [2][3][4] |
| Molecular Weight | 388.93 g/mol | [2][3][4] |
| Appearance | Dark red to rust-colored solid/crystalline powder | [1][4] |
| Solubility | Sparingly soluble in ethanol, acetone, dioxane, chloroform, and dichloromethane (B109758). Insoluble in water. | |
| Air Sensitivity | Highly sensitive to atmospheric oxygen. | [4] |
| Thermal Stability | Decomposes upon heating. While a specific decomposition temperature is not readily available, it is known to be heat-sensitive. |
The rhodium(I) center in the dimer is readily oxidized in the presence of air, leading to decomposition and loss of catalytic activity. The ethylene (B1197577) ligands are also labile and can be displaced by other ligands, a property that is key to its catalytic utility but also contributes to its instability if not handled under an inert atmosphere.[2]
Storage Protocols
To maintain the chemical integrity of this compound, the following storage conditions are mandatory:
-
Inert Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon. This prevents oxidation of the rhodium(I) center.
-
Low Temperature: Storage at or below -4°C is recommended, with storage in a freezer at -20°C being common practice.[1] This minimizes thermal decomposition and slows down any potential degradation pathways.
-
Light Protection: While not explicitly stated as light-sensitive in all safety data sheets, it is good practice to store the compound in an opaque container or in a dark environment to prevent any potential photochemical decomposition.
-
Container: The compound should be stored in a tightly sealed container suitable for air-sensitive materials, such as a Schlenk flask or a vial with a PTFE-lined cap, which is then often sealed with paraffin (B1166041) film for extra protection.
Handling Protocols: Working Under an Inert Atmosphere
Due to its air-sensitive nature, all manipulations of this compound must be carried out using standard inert atmosphere techniques, primarily within a glovebox or on a Schlenk line.
Glovebox Operations
A glovebox provides the most controlled environment for handling highly air-sensitive compounds.
Experimental Protocol: Weighing and Preparing a Solution of [RhCl(C₂H₄)₂]₂ in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon) with low oxygen and moisture levels (ideally <1 ppm). Transfer all necessary glassware (e.g., vials, spatulas, volumetric flasks, syringes, needles), solvents, and the container of the rhodium dimer into the glovebox antechamber. All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum before being introduced into the glovebox.
-
Inerting: Cycle the antechamber with the glovebox atmosphere (evacuate and backfill with inert gas) at least three times to remove any traces of air and moisture.
-
Equilibration: Once inside the glovebox, allow the container of the rhodium dimer and other equipment to thermally equilibrate to the glovebox temperature for at least 30 minutes before opening. This prevents pressure differentials and potential contamination.
-
Weighing:
-
Place a tared weighing paper or vial on an analytical balance inside the glovebox.
-
Carefully open the container of the this compound.
-
Using a clean, dry spatula, transfer the desired amount of the rust-colored solid to the weighing paper or vial.
-
Record the mass.
-
Securely close the main container of the rhodium dimer.
-
-
Dissolution:
-
Transfer the weighed solid into a clean, dry volumetric flask or reaction vessel.
-
Add the desired anhydrous, degassed solvent (e.g., dichloromethane or chloroform) to the vessel. The solvent should have been previously purified and stored over molecular sieves inside the glovebox.
-
Gently swirl the flask to dissolve the compound. Sonication can be used if necessary for sparingly soluble cases.
-
Once dissolved, the solution is ready for use in the subsequent reaction.
-
-
Cleanup: Clean any spills within the glovebox immediately using appropriate wipes. Remove all waste materials from the glovebox via the antechamber.
Schlenk Line Operations
For laboratories not equipped with a glovebox, a Schlenk line can be used, although it requires more technical skill to maintain a strictly inert environment.
Workflow for Schlenk Line Handling
Caption: Workflow for handling the rhodium dimer on a Schlenk line.
Experimental Protocols
Synthesis of this compound
The preparation of this complex is a well-established procedure, detailed in Inorganic Syntheses. The reaction involves the reduction of rhodium(III) chloride hydrate (B1144303) by ethylene in an aqueous methanol (B129727) solution.[2]
Experimental Protocol: Synthesis of [RhCl(C₂H₄)₂]₂ (Adapted from Cramer, Inorganic Syntheses, 1974)
-
Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a bubbler.
-
Reagents:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Methanol
-
Deionized water
-
Ethylene gas
-
-
Procedure:
-
Dissolve rhodium(III) chloride hydrate in a mixture of methanol and water in the reaction flask.
-
Purge the solution and the flask with ethylene gas for a few minutes to ensure an ethylene atmosphere.
-
Continue to bubble ethylene through the stirred solution at room temperature. The reaction involves the reduction of Rh(III) to Rh(I), with ethylene being oxidized to acetaldehyde. The overall reaction is: 2 RhCl₃(H₂O)₃ + 6 C₂H₄ → [RhCl(C₂H₄)₂]₂ + 2 CH₃CHO + 4 HCl + 4 H₂O[2]
-
The reaction progress is monitored by the precipitation of the product.
-
Once the reaction is complete, the solid product is isolated by filtration, washed with methanol and water, and dried under vacuum.
-
Due to the lability of the ethylene ligands, the product should not be recrystallized.[2]
-
Table 2: Summary of Synthesis Parameters
| Parameter | Value/Condition |
| Starting Material | Rhodium(III) chloride hydrate |
| Reducing Agent | Ethylene (C₂H₄) |
| Solvent | Aqueous methanol |
| Temperature | Room temperature |
| Product Isolation | Filtration |
| Purification | Washing with methanol and water; no recrystallization |
Catalytic Applications and Mechanisms
This compound is a precursor to numerous homogeneous catalysts. The ethylene ligands are readily displaced by other ligands, such as phosphines, allowing for the in-situ generation of the active catalytic species.
Asymmetric 1,4-Addition
A prominent application is in rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones. The following catalytic cycle, proposed by Hayashi and coworkers, illustrates the key intermediates.
Catalytic Cycle for Asymmetric 1,4-Addition
Caption: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.
Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. Rhodium complexes are highly active catalysts for this transformation. The active catalyst is typically a rhodium hydride species, which can be generated in situ from the this compound.
Generalized Hydroformylation Cycle
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Safety and Disposal
This compound is classified as a skin and eye irritant. Standard personal protective equipment, including safety goggles, laboratory coat, and chemically resistant gloves, must be worn when handling this compound. All operations should be performed in a well-ventilated fume hood or within a glovebox.
Disposal: Waste containing rhodium compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Due to the high value of rhodium, collection for recovery and recycling is often a viable and environmentally responsible option. Empty containers should be rinsed with a suitable solvent (e.g., acetone) in a fume hood, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of appropriately.
By adhering to these stringent handling and storage protocols, researchers can ensure the longevity and reactivity of this compound, enabling its successful application in innovative chemical synthesis and drug development.
References
An In-depth Technical Guide to the Safe Handling of Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and use of chlorobis(ethylene)rhodium(I) dimer, a common organometallic catalyst in chemical synthesis. Given its air-sensitive nature and potential hazards, strict adherence to the following procedures is crucial to ensure personnel safety and experimental integrity.
Compound Identification and Properties
This compound ([RhCl(C₂H₄)₂]₂) is a red-orange, air-sensitive solid. It is essential to be familiar with its basic properties to handle it safely.
| Property | Value |
| CAS Number | 12081-16-2 |
| Molecular Formula | C₈H₁₆Cl₂Rh₂ |
| Molecular Weight | 388.93 g/mol |
| Appearance | Red-orange to rust-colored solid |
| Solubility | Soluble in nonpolar organic solvents. Insoluble in water. |
| Stability | Air and moisture sensitive. Reacts slowly with water. |
Hazard Identification and Exposure Limits
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Occupational Exposure Limits for Rhodium Compounds:
| Jurisdiction | Component | Type | Value |
| NIOSH | Rhodium (metal fume and insoluble compounds, as Rh) | TWA | 0.1 mg/m³ |
| OSHA | Rhodium, metal & insoluble compounds | TWA | 0.1 mg/m³ |
| OSHA | Rhodium, soluble compounds | TWA | 0.001 mg/m³ |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Not required for small-scale use in a well-ventilated area or glovebox. For larger quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling and Storage
Due to its air and moisture sensitivity, this compound requires handling under an inert atmosphere.
Storage:
-
Store in a tightly sealed container.
-
Keep in a freezer (at or below -20°C).
-
Store under an inert atmosphere (e.g., argon or nitrogen).
Handling:
-
All manipulations should be carried out in a glovebox or using Schlenk line techniques.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Use dry, degassed solvents.
Logical Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling air-sensitive reagents.
Experimental Protocol: A Representative Cross-Coupling Reaction
The following is a detailed methodology for a representative cross-coupling reaction using this compound, adapted from standard procedures for air-sensitive organometallic catalysis.
Objective: To perform a rhodium-catalyzed cross-coupling reaction under inert atmosphere.
Materials:
-
This compound
-
Aryl halide
-
Organoboron reagent
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) source with a manifold (Schlenk line)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware (Schlenk flask, condenser, etc.) and allow to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the glassware and connect it to the Schlenk line. Evacuate and backfill the apparatus with inert gas three times to ensure an oxygen- and moisture-free environment.
-
Reagent Addition (Solids): In a glovebox, weigh the this compound, aryl halide, organoboron reagent, and base into the Schlenk flask. Seal the flask before removing it from the glovebox. If a glovebox is not available, add the solids to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a syringe or cannula.
-
Reaction: Stir the mixture at the desired temperature for the required time, maintaining a positive pressure of inert gas.
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a cross-coupling reaction.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Leak Procedures:
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, cordon off the area and prevent entry. Contact environmental health and safety personnel.
Disposal Considerations
Waste containing rhodium should be treated as hazardous waste.
-
Collect all waste materials, including contaminated solvents and solids, in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This technical guide provides a framework for the safe handling of this compound. It is imperative that all users receive proper training on the techniques for handling air-sensitive compounds and are familiar with the specific hazards of the materials being used. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with any chemical.
An In-depth Technical Guide to the Fundamental Properties of Rhodium(I) Ethylene Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of rhodium(I) ethylene (B1197577) complexes, crucial intermediates and catalysts in a wide array of chemical transformations. This document details their synthesis, structure, bonding, and reactivity, with a focus on quantitative data, experimental methodologies, and mechanistic pathways relevant to academic and industrial research, including pharmaceutical development.
Introduction
Rhodium(I) ethylene complexes are organometallic compounds featuring a rhodium atom in the +1 oxidation state coordinated to one or more ethylene ligands. These complexes are of significant interest due to their role as catalyst precursors and key intermediates in important catalytic processes such as hydrogenation, hydroformylation, and hydrosilylation. Their reactivity is intrinsically linked to the labile nature of the ethylene ligand, which can be readily displaced by other substrates, initiating the catalytic cycle. Understanding the fundamental properties of these complexes is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies, particularly in the synthesis of complex molecules like pharmaceuticals.
Synthesis of Rhodium(I) Ethylene Complexes
The synthesis of rhodium(I) ethylene complexes typically starts from rhodium(III) precursors, which are reduced in the presence of ethylene. A common and versatile starting material is the chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂.
Synthesis of this compound
This dimeric complex is a key precursor for a variety of other rhodium(I) ethylene complexes. It is prepared by the reduction of hydrated rhodium(III) chloride with ethylene in an aqueous methanol (B129727) solution.[1] During the reaction, ethylene acts as both a reducing agent, being oxidized to acetaldehyde, and a ligand.[1]
Synthesis of Acetylacetonatobis(ethylene)rhodium(I)
A widely used and stable rhodium(I) ethylene complex is acetylacetonatobis(ethylene)rhodium(I), [Rh(acac)(C₂H₄)₂]. It is synthesized by the reaction of the this compound with acetylacetone (B45752) in the presence of a base, such as aqueous potassium hydroxide.[1]
Structural and Spectroscopic Properties
The geometry and electronic structure of rhodium(I) ethylene complexes are crucial for their reactivity. These properties are typically elucidated using a combination of X-ray crystallography and various spectroscopic techniques.
Molecular Structure
Rhodium(I) complexes, being d⁸ metal centers, typically adopt a square planar geometry. In complexes such as [Rh(acac)(C₂H₄)₂], the rhodium atom is coordinated to the two oxygen atoms of the acetylacetonate (B107027) ligand and the two ethylene ligands. The ethylene ligands are oriented perpendicular to the coordination plane.
Table 1: Selected Bond Lengths and Angles for Rhodium(I) Ethylene Complexes
| Complex | Rh-C (Å) | C=C (Å) | C-Rh-C (°) | Reference |
| [Rh(acac)(C₂H₄)₂] | 2.13 | 1.38 | 39.4 |
Spectroscopic Data
NMR and IR spectroscopy are powerful tools for characterizing rhodium(I) ethylene complexes in solution and for monitoring their reactions.
Table 2: Spectroscopic Data for Selected Rhodium(I) Ethylene Complexes
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁰³Rh NMR (δ, ppm) | IR ν(C=C) (cm⁻¹) | IR ν(Rh-C) (cm⁻¹) | Reference | |---|---|---|---|---|---| | [Rh(acac)(C₂H₄)₂] | 2.9 (br s, 8H, C₂H₄) | 68.5 (d, J(Rh,C) = 14 Hz, C₂H₄) | -1650 | ~1510 | ~410 | | | [RhCl(C₂H₄)₂]₂ | 4.12 (d, 8H), 2.95 (d, 8H) | 83.2 (d, J(Rh,C) = 15 Hz) | Not Reported | Not Reported | Not Reported | |
Note: NMR data can vary depending on the solvent and temperature.
Thermodynamic Properties
The stability of rhodium(I) ethylene complexes is a key factor in their utility as catalysts. Thermodynamic parameters such as enthalpy and entropy of formation provide insight into their stability and reactivity.
Table 3: Thermodynamic Data for Rhodium(I) Ethylene Complex Formation
| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Reference |
| RhCl(PPh₃)₃ + C₂H₄ ⇌ RhCl(C₂H₄)(PPh₃)₂ + PPh₃ | -10.5 | -15.2 | -6.0 |
Note: Thermodynamic data for these systems are not widely available and can be challenging to measure experimentally.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the synthesis and characterization of rhodium(I) ethylene complexes.
Synthesis of this compound[1]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
Methanol
-
Deionized water
-
Ethylene gas
Procedure:
-
Dissolve rhodium(III) chloride hydrate in a mixture of methanol and water in a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
Purge the solution with nitrogen gas to remove air.
-
Bubble ethylene gas through the stirred solution at room temperature. The color of the solution will gradually change from dark red to orange-yellow as the rhodium(III) is reduced and the complex forms.
-
Continue bubbling ethylene for several hours until the reaction is complete.
-
The product, [RhCl(C₂H₄)₂]₂, will precipitate from the solution.
-
Collect the orange-yellow solid by filtration, wash with water and then a small amount of cold methanol.
-
Dry the product under vacuum. The complex is air-sensitive and should be stored under an inert atmosphere.
Characterization by NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁰³Rh nuclei.
Sample Preparation:
-
In a glovebox or under an inert atmosphere, dissolve a small amount of the rhodium(I) ethylene complex in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to an NMR tube and seal it.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. The coordinated ethylene protons typically appear as a broad singlet or a set of multiplets in the range of 2.5-4.5 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbon atoms of the coordinated ethylene will appear as a doublet due to coupling with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance).
-
¹⁰³Rh NMR: Due to the low gyromagnetic ratio and long relaxation times of the ¹⁰³Rh nucleus, direct observation can be challenging. Indirect methods, such as ¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC), are often employed to determine the chemical shift.
Characterization by IR Spectroscopy
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid-state: Prepare a KBr pellet or a Nujol mull of the complex in an inert atmosphere glovebox.
-
Solution: Use a gas-tight IR cell with windows transparent in the region of interest (e.g., NaCl or KBr). Prepare a solution of the complex in a suitable anhydrous solvent (e.g., hexane, THF).
Data Acquisition:
-
Acquire a background spectrum of the empty cell or the pure solvent/KBr.
-
Acquire the spectrum of the sample.
-
The key vibrational modes to observe are the C=C stretch of the coordinated ethylene (around 1500-1520 cm⁻¹) and the Rh-C stretch (around 400-500 cm⁻¹).
Reactivity and Catalytic Applications
The utility of rhodium(I) ethylene complexes stems from their reactivity, particularly in ligand exchange and oxidative addition reactions, which are fundamental steps in many catalytic cycles.
Ethylene Hydrogenation
Rhodium(I) complexes are highly effective catalysts for the hydrogenation of alkenes. The catalytic cycle for ethylene hydrogenation involves the oxidative addition of hydrogen, coordination of ethylene, migratory insertion, and reductive elimination of ethane.
Caption: Catalytic cycle for ethylene hydrogenation by a rhodium(I) complex.
Ethylene Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. Rhodium-based catalysts are widely used due to their high activity and selectivity.
Caption: Simplified catalytic cycle for ethylene hydroformylation.
Applications in Drug Development
While rhodium(I) ethylene complexes themselves are not typically used as therapeutic agents, their catalytic activity is highly relevant to the pharmaceutical industry. These complexes can serve as catalysts or catalyst precursors for the synthesis of complex organic molecules that are key intermediates or active pharmaceutical ingredients (APIs). For instance, rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral drugs.
Catalysis in Pharmaceutical Synthesis
Rhodium-catalyzed reactions, often initiated from precursors like rhodium(I) ethylene complexes, are employed in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antiviral agents.[2][3] The ability to perform stereoselective transformations is particularly crucial in drug synthesis, where often only one enantiomer of a chiral molecule possesses the desired therapeutic effect.
Caption: General workflow for the application of rhodium catalysis in drug synthesis.
Conclusion
Rhodium(I) ethylene complexes are a fundamentally important class of organometallic compounds with diverse applications in catalysis. Their well-defined structures, accessible synthesis, and versatile reactivity make them invaluable tools for both academic research and industrial processes, including the efficient and selective synthesis of pharmaceuticals. A thorough understanding of their properties, as outlined in this guide, is essential for advancing the fields of catalysis and drug development.
References
Methodological & Application
Application Notes and Protocols: Chlorobis(ethylene)rhodium(I) Dimer in Asymmetric 1,4-Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, is a versatile and widely used precursor for the generation of active rhodium(I) catalysts for a variety of organic transformations. In the field of asymmetric synthesis, it has proven particularly valuable for catalyzing enantioselective 1,4-addition reactions, also known as conjugate additions. This process is of significant importance in the synthesis of chiral molecules, which are crucial building blocks in the development of pharmaceuticals and other bioactive compounds.
The active catalytic species is typically formed in situ by the reaction of the rhodium dimer with a chiral ligand, most commonly a chiral phosphine (B1218219) such as (S)-BINAP or a chiral diene. This combination facilitates the addition of various nucleophiles, including arylboronic acids, aryltitanates, and other organometallic reagents, to α,β-unsaturated carbonyl compounds, nitroalkenes, and related electron-deficient olefins. These reactions proceed with high yields and excellent enantioselectivities, providing access to a wide range of enantioenriched products.
Catalytic Cycle
The generally accepted catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone involves three key intermediates: an arylrhodium species, an (oxa-π-allyl)rhodium intermediate, and a hydroxorhodium complex.[1][2][3] The cycle can be initiated by the transmetalation of the aryl group from the organoboron reagent to a rhodium-hydroxo complex. Subsequent insertion of the enone into the aryl-rhodium bond forms the (oxa-π-allyl)rhodium intermediate. This intermediate then undergoes hydrolysis to release the 1,4-addition product and regenerate the rhodium-hydroxo species, which can then re-enter the catalytic cycle.[2][3][4]
References
Protocol for In Situ Generation of Catalyst from Chlorobis(ethylene)rhodium(I) Dimer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in situ generation of active rhodium catalysts from the precursor chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂. This method is widely employed in organic synthesis for a variety of transformations, including asymmetric hydrogenation, hydroacylation, and C-H activation reactions. The lability of the ethylene (B1197577) ligands allows for their facile displacement by phosphine (B1218219) ligands, enabling the convenient, in situ formation of the desired catalytically active species.[1]
Introduction
This compound is a red-orange, air-sensitive solid that serves as a versatile precursor for the generation of homogeneous rhodium catalysts.[1] Its primary advantage lies in the ease with which the ethylene ligands can be substituted by a wide range of other ligands, particularly phosphines. This allows for the rapid screening of ligands and reaction conditions without the need to isolate and purify each individual catalyst complex. The choice of phosphine ligand is crucial as it dictates the reactivity and selectivity of the resulting catalyst.
Key Applications
The in situ generated rhodium catalysts are utilized in a variety of organic transformations, including:
-
Asymmetric Hydrogenation: The use of chiral phosphine ligands enables the enantioselective reduction of prochiral olefins and ketones, a key step in the synthesis of many pharmaceutical compounds.
-
Hydroacylation: These catalysts can effect the intramolecular or intermolecular addition of an aldehyde C-H bond across an unsaturated bond.
-
C-H Activation/Arylation: In the presence of suitable ligands, in situ generated rhodium catalysts can facilitate the direct arylation of phosphines and other substrates.
Data Presentation
The following tables summarize quantitative data for representative catalytic applications using catalysts generated in situ from [Rh(C₂H₄)₂Cl]₂.
Table 1: In Situ Catalyst Generation for C-H Activation
| Entry | Ligand | Catalyst Loading (mol%) | Substrate | Product Yield (%) | Reference |
| 1 | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (B65459) | 5 | 2-amino-3-picoline and an alkyne | 87 |
Table 2: In Situ Catalyst Generation for Ethylene Hydroformylation
| Entry | Ligand | Temperature (°C) | Pressure (bar) | Activity (h⁻¹) | Reference |
| 1 | Phosphine-functionalized MOF-808 | 110 | 20 | up to 2100 | [2] |
Experimental Protocols
Materials and Equipment:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Desired phosphine ligand (e.g., triphenylphosphine, a chiral bisphosphine, etc.)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of reagents
-
Inert atmosphere (Nitrogen or Argon)
General Protocol for In Situ Catalyst Generation:
This protocol describes a general procedure. Specific amounts of reagents and reaction conditions should be optimized for the particular application.
-
Preparation of the Reaction Vessel:
-
Under an inert atmosphere (in a glovebox or using Schlenk line techniques), add the desired phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the appropriate amount of anhydrous, degassed solvent to dissolve the ligand.
-
-
Addition of the Rhodium Precursor:
-
In a separate vial, weigh the required amount of this compound. Due to its air sensitivity, this should be done in a glovebox or under a stream of inert gas.
-
Add the solid [Rh(C₂H₄)₂Cl]₂ to the stirred solution of the phosphine ligand. The color of the solution will typically change upon coordination of the phosphine ligand to the rhodium center.
-
-
Catalyst Formation and Equilibration:
-
Allow the mixture to stir at room temperature for a predetermined time (e.g., 15-30 minutes) to ensure complete ligand exchange and formation of the active catalyst. The ethylene gas evolved during the reaction can be vented through a bubbler.
-
-
Initiation of the Catalytic Reaction:
-
Once the catalyst is formed, the substrate for the catalytic reaction can be added to the flask.
-
The reaction is then heated or cooled to the desired temperature and monitored until completion.
-
Example Protocol: In Situ Catalyst for C-H Activation
-
In a nitrogen-filled glovebox, charge a 1-dram vial with this compound (1.9 mg, 5 mol%).
-
Add tris[3,5-bis(trifluoromethyl)phenyl]phosphine (16 mg, 24 mol%) and 2-amino-3-picoline (10 µL, 0.1 mmol).
-
Add a solution of the starting alkyne (32 mg, 0.1 mmol) in dioxane (1 mL, 0.1 M).
-
Cap the vial and maintain the solution at 152 °C for 48 hours.
-
After the reaction, remove the vial from the glovebox for purification by flash chromatography.
Visualizations
Diagram 1: In Situ Catalyst Formation Workflow
Caption: A flowchart illustrating the key steps for the in situ generation of a rhodium catalyst.
Diagram 2: Ligand Exchange for Catalyst Formation
Caption: A simplified representation of the ligand exchange reaction.
References
Application Notes and Protocols for Chlorobis(ethylene)rhodium(I) Dimer in C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, is a highly versatile and reactive organometallic complex that serves as a valuable precursor for a wide range of rhodium(I) catalysts. Its utility in homogeneous catalysis is particularly pronounced in the field of C-H bond activation, a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.
These application notes provide an overview of selected applications of this compound in C-H activation, complete with detailed experimental protocols and data summaries to facilitate its use in research and development. The ethylene (B1197577) ligands in the dimer are labile and can be readily displaced by other ligands, making it an excellent starting material for the in situ generation of catalytically active species.
Applications in C-H Bond Activation
This compound is a precursor to catalysts for several key C-H activation reactions, including:
-
Intramolecular Hydroacylation: The cyclization of aldehydes containing an alkene moiety to form cyclic ketones.
-
Asymmetric Arylation of Imines: The enantioselective addition of an aryl group to an imine, forming chiral amines.
-
Synthesis of Ketones from Aldehydes and Arylboronic Acids: A direct cross-coupling reaction involving the activation of an aldehydic C-H bond.
-
Ortho-Alkenylation of Aromatic Ketones: The directed coupling of an aromatic ketone with an alkene at the ortho position.
-
Enantioselective Conjugate Addition of Arylboronic Acids to Enones: The asymmetric 1,4-addition of an aryl group to an α,β-unsaturated ketone.
Application 1: Intramolecular Hydroacylation of Alkenyl Aldehydes
This protocol describes the rhodium-catalyzed intramolecular hydroacylation of an alkene-tethered aldehyde to yield a cyclic ketone. This transformation proceeds via the activation of the aldehydic C-H bond.
Experimental Protocol
General Procedure for Rhodium-Catalyzed Intramolecular Hydroacylation:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of this compound (1.0 mol%) and a suitable phosphine (B1218219) ligand (e.g., BINAP, 2.2 mol%) in a degassed solvent (e.g., toluene) is prepared in a Schlenk flask. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, the alkenyl aldehyde substrate (1.0 equiv) is added.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (usually 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclic ketone.
Data Presentation
| Entry | Substrate | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-pentenal | BINAP | 100 | 16 | 85 |
| 2 | 5-hexenal | (S)-BINAP | 110 | 24 | 78 (92% ee) |
| 3 | 2-allylbenzaldehyde | dppe | 120 | 12 | 91 |
Experimental Workflow
Application 2: Asymmetric Arylation of N-Tosylarylimines
This method details the enantioselective synthesis of diarylmethylamines through the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboronic acids.
Experimental Protocol
General Procedure for Asymmetric Arylation of Imines:
-
Catalyst Preparation: In a Schlenk tube under a nitrogen atmosphere, this compound (1.5 mol%) and a chiral diene ligand (e.g., (R)-Ph-bod*, 3.3 mol%) are dissolved in a degassed solvent mixture (e.g., dioxane/water, 10:1). The mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: To the catalyst solution, the N-tosylarylimine (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., KOH, 2.0 equiv) are added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for the required duration (typically 6-12 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the chiral diarylmethylamine.
Data Presentation
| Entry | Imine Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | N-tosylbenzaldimine | Phenylboronic acid | (R)-Ph-bod | 95 | 99 |
| 2 | N-tosyl(4-chlorobenz)imine | Phenylboronic acid | (R)-Ph-bod | 92 | 98 |
| 3 | N-tosylbenzaldimine | 4-Methoxyphenylboronic acid | (R)-Ph-bod* | 96 | 99 |
Catalytic Cycle
Application 3: Synthesis of Ketones from Aldehydes and Arylboronic Acids
This protocol outlines a direct cross-coupling reaction for the synthesis of ketones from aromatic aldehydes and arylboronic acids, proceeding through a formal aldehyde C-H bond activation.
Experimental Protocol
General Procedure for Ketone Synthesis:
-
Catalyst System: In a reaction vessel, this compound (1.5 mol%) and a suitable ligand (e.g., PPh₃, 6.0 mol%) are combined.
-
Reaction Setup: The aromatic aldehyde (1.0 equiv), arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a solvent (e.g., acetone/water, 5:1) are added to the vessel.
-
Reaction Conditions: The mixture is heated to reflux (typically around 60-80 °C) and stirred for 4-8 hours.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired ketone.
Data Presentation
| Entry | Aldehyde | Arylboronic Acid | Base | Yield (%) |
| 1 | Benzaldehyde | Phenylboronic acid | K₂CO₃ | 92 |
| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | K₃PO₄ | 88 |
| 3 | Benzaldehyde | 4-Tolylboronic acid | K₂CO₃ | 90 |
Logical Relationship Diagram
Safety and Handling
This compound is an air- and moisture-sensitive solid. It should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and versatile catalyst precursor for a variety of C-H activation reactions. The protocols and data presented herein provide a foundation for researchers to explore and develop novel synthetic methodologies. The ability to directly functionalize C-H bonds opens up new avenues for the efficient synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
Application Notes and Protocols: Chlorobis(ethylene)rhodium(I) Dimer in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, as a versatile catalyst precursor in a variety of cross-coupling reactions. This air-sensitive, red-orange solid is a valuable tool in organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity. The ethylene (B1197577) ligands are labile and can be easily displaced, making it an excellent starting material for the in-situ generation of catalytically active rhodium species.
Rhodium-Catalyzed Atroposelective C-H Arylation
This compound, in combination with chiral ligands, is a highly effective catalyst for the atroposelective C-H arylation of heterobiaryls. This method provides a direct route to axially chiral heterobiaryls, which are important scaffolds in chiral ligands and catalysts. The reaction proceeds with high yields and excellent enantioselectivities.
Experimental Protocol: Atroposelective C-H Arylation of N-(quinolin-8-yl)benzamide
General Procedure: To an oven-dried Schlenk tube were added N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv.), arylboronic acid (0.4 mmol, 2.0 equiv.), [Rh(C₂H₄)₂Cl]₂ (0.005 mmol, 2.5 mol%), and a chiral phosphonite ligand (0.012 mmol, 6 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (2.0 mL) was added, and the mixture was stirred at the specified temperature for the indicated time. After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Table 1: Substrate Scope and Performance in Atroposelective C-H Arylation [1]
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 95 | 96 | |
| 2 | 4-Tolylboronic acid | 99 | 95 | |
| 3 | 4-Methoxyphenylboronic acid | 98 | 97 | |
| 4 | 4-Fluorophenylboronic acid | 92 | 96 | |
| 5 | 3,5-Dimethylphenylboronic acid | 97 | 94 |
Rhodium-Catalyzed Mizoroki-Heck Type Reactions of Aroyl Chlorides with Alkenes
The this compound is an excellent catalyst for the coupling of aroyl chlorides with alkenes. This reaction can proceed without the need for additional phosphine (B1218219) ligands or bases, offering a simplified and efficient protocol for the synthesis of substituted alkenes and cyclized products.
Experimental Protocol: Coupling of Benzoyl Chloride with Norbornene
General Procedure: In a Schlenk tube, benzoyl chloride (0.5 mmol, 1.0 equiv.), norbornene (1.0 mmol, 2.0 equiv.), and this compound (0.005 mmol, 1.0 mol%) were dissolved in o-xylene (B151617) (2.5 mL) under an argon atmosphere. The mixture was stirred at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel.
Table 2: Mizoroki-Heck Type Coupling of Aroyl Chlorides with Alkenes [2]
| Entry | Aroyl Chloride | Alkene | Product | Yield (%) |
| 1 | Benzoyl chloride | Norbornene | 85 | |
| 2 | 4-Methylbenzoyl chloride | Norbornene | 82 | |
| 3 | 4-Methoxybenzoyl chloride | Norbornene | 78 | |
| 4 | Benzoyl chloride | Styrene | 75 (E-stilbene) | |
| 5 | Benzoyl chloride | Acenaphthylene | 80 |
Rhodium-Catalyzed [4+2] Cycloaddition of Cyclobutanones and Olefins
This compound catalyzes the [4+2] cycloaddition of aminocyclobutanones with olefins to construct bridged-ring systems. This reaction is facilitated by the use of a co-catalyst, such as 2-amino-3-methylpyridine (B33374), which is proposed to form an imine intermediate that directs the C-C bond cleavage.
Experimental Protocol: [4+2] Cycloaddition of an Aminocyclobutanone with an Alkene
General Procedure: A mixture of the aminocyclobutanone (1.0 equiv.), the alkene (1.5 equiv.), [Rh(C₂H₄)₂Cl]₂ (5 mol%), P(3,5-C₆H₃(CF₃)₂)₃ (24 mol%), and 2-amino-3-methylpyridine (1.2 equiv.) in 1,4-dioxane (B91453) was heated at 150 °C for 48 hours in a sealed tube. After cooling, the solvent was evaporated, and the residue was purified by flash chromatography on silica gel to give the bridged-ketone product.
Table 3: [4+2] Cycloaddition of Cyclobutanones with Olefins [3]
| Entry | Cyclobutanone Substrate | Olefin Substrate | Product | Yield (%) |
| 1 | N-benzyl-3-oxocyclobutane-1-carboxamide | 1-hexene | 87 | |
| 2 | N-phenyl-3-oxocyclobutane-1-carboxamide | 1-hexene | 82 | |
| 3 | N-benzyl-3-oxocyclobutane-1-carboxamide | Styrene | 75 | |
| 4 | N-benzyl-3-oxocyclobutane-1-carboxamide | Cyclohexene | 68 |
Mechanistic Considerations and Visualizations
The catalytic cycles for these rhodium-catalyzed cross-coupling reactions share common fundamental steps, including oxidative addition, migratory insertion, and reductive elimination. The specific mechanism can vary depending on the reaction type and the ligands employed.
Catalytic Cycle for Rhodium-Catalyzed C-H Arylation
This proposed catalytic cycle for the C-H arylation involves the activation of a C-H bond by a Rh(I) species, followed by oxidative addition of the arylating agent, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Proposed Catalytic Cycle for Rh(I)-Catalyzed C-H Arylation.
Experimental Workflow for a General Cross-Coupling Reaction
The following diagram illustrates a typical experimental workflow for performing a this compound catalyzed cross-coupling reaction.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Safety and Handling
This compound is an air-sensitive and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Store the compound at low temperatures (typically ≤ -4 °C) in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes: Chlorobis(ethylene)rhodium(I) Dimer in Hydroformylation
Introduction
Chlorobis(ethylene)rhodium(I) dimer, with the formula [Rh(C₂H₄)₂Cl]₂, is a highly versatile and widely used precatalyst in homogeneous catalysis, particularly for hydroformylation (also known as the oxo process).[1] This air-sensitive, orange-red solid serves as a convenient and reliable source of Rh(I) for the in situ generation of catalytically active species.[2] Its utility stems from the labile nature of the ethylene (B1197577) ligands, which are readily displaced by other coordinating molecules such as phosphines, phosphites, and carbon monoxide, allowing for the facile assembly of the active catalyst under reaction conditions.[2]
Mechanism of Catalyst Activation and Hydroformylation
The dimer itself is not the active catalyst. The activation process begins with the cleavage of the chloride bridges and displacement of the ethylene ligands by stronger π-accepting ligands, typically phosphines (PR₃) or phosphites, and carbon monoxide (CO) from the syngas feed. This leads to the formation of a coordinatively unsaturated rhodium complex. Subsequent reaction with hydrogen (H₂) generates the true active species, a rhodium-hydrido-carbonyl complex, often of the form HRh(CO)₂(L)₂ (where L is a phosphine (B1218219) ligand).[3]
The generally accepted catalytic cycle for hydroformylation, the Heck-Breslow mechanism, proceeds as follows:
-
Olefin Coordination: The alkene substrate coordinates to the rhodium hydride complex.
-
Hydrorhodation (Insertion): The coordinated alkene inserts into the rhodium-hydride bond. This step is crucial as it determines the regioselectivity of the reaction. Insertion at the terminal carbon leads to a linear alkyl-rhodium species, while insertion at the internal carbon yields a branched species.
-
CO Insertion (Migratory Insertion): A carbonyl ligand inserts into the rhodium-alkyl bond, forming an acyl-rhodium intermediate.
-
Oxidative Addition & Reductive Elimination: Hydrogen gas adds to the rhodium center. The resulting dihydrido species then undergoes reductive elimination of the aldehyde product, regenerating the active rhodium-hydride catalyst, which re-enters the catalytic cycle.[4][5]
The Critical Role of Ligands
The choice of ligand is paramount in rhodium-catalyzed hydroformylation as it governs the catalyst's activity, stability, and, most importantly, its selectivity.[6]
-
Electronic Effects: Electron-withdrawing ligands (e.g., phosphites) can enhance the rate of reaction by increasing the electrophilicity of the rhodium center, facilitating olefin coordination.[6][7]
-
Steric Effects: The steric bulk of the ligands is a key factor in controlling regioselectivity. Bulky ligands tend to favor the formation of the less sterically hindered linear aldehyde (n-aldehyde) from terminal alkenes, which is often the desired product in industrial applications.[4][6] The ratio of linear to branched aldehydes is referred to as the n/iso ratio.
By starting with [Rh(C₂H₄)₂Cl]₂ and selecting an appropriate ligand, researchers can tailor the catalytic system to achieve high conversion and selectivity for a specific substrate.
Caption: Figure 1: Catalytic Cycle of Hydroformylation.
Quantitative Data Summary
The performance of the catalytic system derived from [Rh(C₂H₄)₂Cl]₂ is highly dependent on the reaction conditions and the ligand used. The following tables provide representative data for the hydroformylation of a model substrate, 1-octene (B94956).
Table 1: Effect of Ligand on 1-Octene Hydroformylation
| Ligand (L) | Temp (°C) | Pressure (bar, CO/H₂=1:1) | Time (h) | Conversion (%) | n/iso Ratio |
| PPh₃ | 100 | 20 | 4 | >99 | 2.5 : 1 |
| P(OPh)₃ | 80 | 20 | 2 | >99 | 10 : 1 |
| Xantphos | 100 | 50 | 1 | >99 | 98 : 2 |
| BISBI | 100 | 50 | 1.5 | >99 | 60 : 1 |
Note: Data is compiled and representative of typical results in rhodium-catalyzed hydroformylation. Catalyst concentration is typically in the range of 0.01 - 0.1 mol%.
Table 2: Effect of Reaction Parameters with Rh/PPh₃ System
| Parameter | Temp (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio |
| Temperature | 80 | 20 | 95 | 3.0 : 1 |
| 100 | 20 | >99 | 2.5 : 1 | |
| 120 | 20 | >99 | 2.1 : 1 | |
| Pressure | 80 | 10 | 88 | 3.5 : 1 |
| 80 | 20 | 95 | 3.0 : 1 | |
| 80 | 40 | >99 | 2.8 : 1 |
Note: Higher temperatures can decrease the n/iso ratio, while higher pressures generally increase the reaction rate.
Experimental Protocols
This section provides a general protocol for the hydroformylation of an alkene using a catalyst system generated in situ from [Rh(C₂H₄)₂Cl]₂.
Materials and Equipment:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Phosphine or phosphite (B83602) ligand (e.g., triphenylphosphine, PPh₃)
-
Alkene substrate (e.g., 1-octene)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller
-
Syngas (1:1 mixture of CO and H₂)
-
Standard Schlenk line and glovebox for handling air-sensitive reagents
Protocol: Hydroformylation of 1-Octene
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave.
-
Assemble the reactor and purge it with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all oxygen and moisture.
-
-
Catalyst Preparation (in situ):
-
In a glovebox or under a positive pressure of inert gas, charge the reactor with [Rh(C₂H₄)₂Cl]₂ (e.g., 3.9 mg, 0.01 mmol, providing 0.02 mmol of Rh).
-
Add the desired phosphine ligand. For a ligand-to-rhodium ratio of 10:1, add PPh₃ (52.4 mg, 0.2 mmol).
-
Add 20 mL of anhydrous, degassed toluene via cannula transfer.
-
-
Reaction Setup:
-
Seal the reactor.
-
Add the alkene substrate, 1-octene (e.g., 2.24 g, 20 mmol), via syringe.
-
Begin stirring (e.g., 800 rpm).
-
-
Reaction Execution:
-
Pressurize the reactor with syngas (CO/H₂ = 1:1) to a pressure of ~5 bar, vent, and repeat this process three times to purge the lines.
-
Pressurize the reactor to the desired final pressure (e.g., 20 bar).
-
Heat the reactor to the target temperature (e.g., 100 °C). The pressure will increase as the temperature rises; adjust as necessary.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours). Monitor the pressure; a drop in pressure indicates gas consumption and reaction progress.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature in an ice bath.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the liquid product mixture.
-
Take an aliquot of the reaction mixture and analyze it by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of nonanal (B32974) to 2-methyloctanal).
-
Caption: Figure 2: Experimental Workflow for Hydroformylation.
Caption: Figure 3: Factors Influencing Hydroformylation Outcome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 3. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Enantioselective Hydrogenation Using Chlorobis(ethylene)rhodium(I) Dimer and Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enantioselective hydrogenation reactions utilizing the chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, as a catalyst precursor in conjunction with various chiral ligands. This catalytic system is highly effective for the asymmetric synthesis of a wide range of chiral molecules, which are crucial building blocks in the pharmaceutical industry.[1][2][3]
Introduction
Enantioselective hydrogenation is a powerful and atom-economical method for the synthesis of single-enantiomer compounds.[4] The use of rhodium complexes with chiral phosphorus ligands has become a cornerstone of this field, enabling the production of chiral drugs and their intermediates with high efficiency and stereoselectivity.[1][3] The this compound is a convenient and reactive starting material for the in-situ generation of active chiral catalysts.[5][6] The labile ethylene (B1197577) ligands are readily displaced by chiral phosphine (B1218219), phosphoramidite, or other phosphorus-based ligands to form highly active and selective catalysts for the hydrogenation of prochiral olefins.[4][6][7][8]
This document outlines the general principles, provides tabulated data for catalyst performance with various ligands and substrates, and offers detailed experimental protocols for catalyst preparation, the hydrogenation reaction, and product analysis.
Data Presentation: Catalyst Performance
The following tables summarize the performance of catalytic systems generated from [Rh(C₂H₄)₂Cl]₂ and various chiral ligands in the enantioselective hydrogenation of common prochiral substrates. These tables are designed for easy comparison of catalyst efficiency under different conditions.
Table 1: Enantioselective Hydrogenation of α-(Acylamino)acrylates
| Entry | Substrate | Chiral Ligand | S/C Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Methyl 2-acetamidoacrylate | (S,S)-Me-DuPhos | 100:1 | Methanol | 50 psi | RT | 1 | >99 | >99 (R) | [2] |
| 2 | Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | 500:1 | Methanol | 100 psi | 25 | 1 | 100 | 95 (R) | [4] |
| 3 | α-Acetamidocinnamic acid | POP Ligand 3a | 500:1 | Methanol | 100 psi | RT | 1 | 100 | 99 | [9] |
| 4 | Methyl (N)-acetylaminoacrylate | Phosphine-phosphite 1 | 100:1 | CH₂Cl₂ | 1 bar | 20 | 0.5 | >99 | 99 | [7][10] |
| 5 | Methyl (Z)-(N)-acetylaminocinnamate | Phosphine-phosphite 1 | 100:1 | CH₂Cl₂ | 1 bar | 20 | 3 | >99 | 97 | [7][10] |
Table 2: Enantioselective Hydrogenation of Enamides and Other Olefins
| Entry | Substrate | Chiral Ligand | S/C Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | (Z)-1-Phenyl-1-propenylacetamide | (S)-MonoPhos | 200:1 | CH₂Cl₂ | 1 atm | RT | 4 | 100 | 95 | [8] |
| 2 | Dimethyl itaconate | MorfPhos | 100:1 | CH₂Cl₂ | 1 atm | RT | 16 | 100 | 98 | [11] |
| 3 | 1-Alkyl vinyl ester | MatPhos | 100:1 | Toluene | 20 bar | RT | 12 | >99 | 96-99 | [12] |
| 4 | Tetrasubstituted Enamine | (2S,4S)-ptbp-skewphos | 20:1 | 2-propanol | 1.0 MPa | 50 | 12-16 | 100 | >95 | [13] |
| 5 | 2-Phenyl-1-butene | (-)-bdpp | 100:1 | Toluene | 70 atm | 25 | 24 | - | 85 | [14] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates and ligands. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: In-situ Catalyst Preparation
This protocol describes the preparation of the active rhodium catalyst from the this compound and a chiral ligand.
Materials:
-
This compound, [Rh(C₂H₄)₂Cl]₂
-
Chiral phosphine ligand (e.g., (S,S)-Me-DuPhos, (R,R)-DIPAMP, etc.)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound (1.0 eq) to a Schlenk flask.
-
Add the chiral ligand (2.1-2.2 eq relative to the rhodium dimer, or 1.05-1.1 eq per Rh atom) to the flask.
-
Add the desired volume of anhydrous, degassed solvent to achieve the desired catalyst concentration (typically in the range of 1-5 mM).
-
Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the chiral rhodium complex.
-
The resulting catalyst solution is now ready for use in the hydrogenation reaction.
Protocol 2: Enantioselective Hydrogenation Reaction
This protocol details the general procedure for the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
Catalyst solution from Protocol 1
-
Prochiral substrate (e.g., methyl 2-acetamidoacrylate)
-
Anhydrous, degassed solvent
-
High-pressure autoclave or a balloon hydrogenation setup
-
Hydrogen gas (high purity)
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the prochiral substrate in the desired amount of anhydrous, degassed solvent in the reaction vessel (e.g., a glass liner for an autoclave).
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst (S/C) ratio typically ranges from 100:1 to 10,000:1.[9]
-
Seal the reaction vessel and, if using an autoclave, place it inside the pressure reactor.
-
Purge the reaction vessel several times with hydrogen gas to remove the inert atmosphere.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-70 atm).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature or elevated temperatures).
-
Monitor the reaction progress by techniques such as TLC, GC, or by hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
The reaction mixture can now be worked up to isolate the product.
Protocol 3: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the product is a critical measure of the catalyst's performance. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for this determination.
Materials:
-
Crude or purified hydrogenation product
-
Chiral HPLC or GC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
HPLC or GC instrument with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
-
Appropriate mobile phase (for HPLC) or carrier gas (for GC)
-
Racemic standard of the product
Procedure:
-
Prepare a solution of the reaction product in a suitable solvent (e.g., the mobile phase for HPLC).
-
Prepare a solution of the racemic standard of the product.
-
Develop a separation method on the chiral column using the racemic standard to identify the retention times of both enantiomers.
-
Inject the solution of the reaction product onto the chiral column under the optimized conditions.
-
Integrate the peak areas for the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted "unsaturated pathway" for the rhodium-catalyzed enantioselective hydrogenation of a prochiral olefin.[15]
Caption: Catalytic cycle for enantioselective hydrogenation.
Experimental Workflow
This diagram outlines the general workflow for conducting an enantioselective hydrogenation experiment.
Caption: General workflow for enantioselective hydrogenation.
Logical Relationship
This diagram illustrates the relationship between the key components of the catalytic system.
References
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly enantioselective Rh-catalysed hydrogenation of 1-alkyl vinyl esters using phosphine-phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ligand Effects in Chlorobis(ethylene)rhodium(I) Dimer Catalyzed Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed cycloaddition reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutical agents. The chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, is a common and versatile precursor for generating catalytically active rhodium(I) species. The reactivity, selectivity, and efficiency of these cycloadditions are profoundly influenced by the choice of ancillary ligands coordinated to the rhodium center. This document provides an overview of ligand effects in various rhodium-catalyzed cycloadditions, along with detailed experimental protocols and data to guide researchers in ligand selection and reaction optimization.
The ethylene (B1197577) ligands in [Rh(C₂H₄)₂Cl]₂ are labile and can be readily displaced by a variety of other ligands, such as phosphines, dienes, and phosphoramidites.[1] This allows for the in-situ generation of a wide range of catalysts with tunable steric and electronic properties. The ligand plays a crucial role in every step of the catalytic cycle, from substrate coordination to reductive elimination, thereby dictating the regio-, diastereo-, and enantioselectivity of the transformation.
Ligand Effects on Regioselectivity and Diastereoselectivity
The nature of the ligand can dramatically alter the regiochemical and stereochemical outcome of a cycloaddition reaction. For instance, in Rh(I)-catalyzed cycloisomerizations of bicyclo[1.1.0]butanes, monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) favor the formation of five-membered pyrrolidines, while bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) lead to seven-membered azepanes.[2] This divergence is attributed to the ligand's influence on the coordination geometry of the rhodium center, which in turn directs the mode of C-C bond cleavage and subsequent carbometalation.[2]
Key Observations:
-
Monodentate vs. Bidentate Ligands: In the cycloisomerization of bicyclobutanes, PPh₃ results in anti-substituted pyrrolidines, whereas dppe yields syn-substituted azepanes.[2]
-
Electronic Effects: For monodentate ligands, electronic effects can have a greater influence on selectivity than steric effects.[2]
-
Steric Effects: With bulky bidentate ligands like dppe, the catalyst tends to attack the less sterically hindered external carbon.[2]
Ligand Effects on Enantioselectivity in Asymmetric Cycloadditions
The development of chiral ligands has enabled highly enantioselective rhodium-catalyzed cycloadditions, providing access to optically active molecules. The choice of the chiral backbone and the coordinating atoms of the ligand is critical for achieving high levels of stereocontrol.
Common Classes of Chiral Ligands:
-
Biaryl Bisphosphines: Ligands such as (S)-H₈-BINAP are effective in enantioselective [2+2+2] cycloadditions for the construction of axially chiral biaryls.[3]
-
Chiral Dienes: C₂-symmetric diene ligands have shown remarkable ability in rhodium-catalyzed asymmetric 1,4-additions, where traditional phosphine ligands may lead to low catalytic activity.[4]
-
Phosphoramidites: Chiral phosphoramidite (B1245037) ligands have been successfully employed in the desymmetrization of cyclobutanones and in enantioselective [4+2] cycloadditions.[5][6]
Data Presentation: Ligand Effects in Rhodium-Catalyzed Cycloadditions
Table 1: Ligand Effects on the Enantioselective Rh-Catalyzed [4+2] Cycloaddition of an α,β-Unsaturated Imine with an Isocyanate.[6]
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 | 92 | 92 |
| 2 | L2 | 85 | 88 |
| 3 | L3 | 60 | 75 |
Reaction conditions: α,β-unsaturated imine (0.1 mmol), isocyanate (0.12 mmol), [Rh(C₂H₄)₂Cl]₂ (2.5 mol%), ligand (5.5 mol%), in toluene (B28343) at room temperature for 12 h.
Table 2: Ligand Effects on the Diastereo- and Enantioselective Annulation between a Cyclobutanone and a 1,5-Enyne.[7]
| Entry | Ligand | Product Ratio (2a:3a) | Yield of 2a (%) | ee of 2a (%) |
| 1 | (R)-H₈-BINAP | >20:1 | 85 | 95 |
| 2 | (R)-BINAP | >20:1 | 82 | 93 |
| 3 | (R)-Tol-BINAP | >20:1 | 80 | 94 |
| 4 | (R)-SEGPHOS | 1:20 | <5 | - |
| 5 | (R)-DM-SEGPHOS | 1:1.5 | 35 | 80 |
Reaction conditions: 1,5-enyne (0.1 mmol), [Rh(COD)₂]BF₄ (10 mol%), ligand (12 mol%), in toluene at 100 °C for 12 h.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric [4+2] Cycloaddition
This protocol is adapted from the work of Zheng et al. on the enantioselective [4+2] cycloaddition of α,β-unsaturated imines with isocyanates.[6]
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Chiral phosphoramidite ligand
-
α,β-Unsaturated imine
-
Isocyanate
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 15 minutes to allow for the formation of the catalyst complex.
-
Add the α,β-unsaturated imine (1.0 equiv) to the vial.
-
Add the isocyanate (1.2 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrimidinone product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Rhodium-Catalyzed Diastereo- and Enantioselective Annulation
This protocol is based on the work of Wang et al. on the annulation between cyclobutanones and 1,5-enynes.[7]
Materials:
-
[Rh(COD)₂]BF₄ (or [Rh(C₂H₄)₂Cl]₂ as a precursor)
-
Chiral bisphosphine ligand (e.g., (R)-H₈-BINAP)
-
1,5-Enyne substrate
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [Rh(COD)₂]BF₄ (10 mol%) and the chiral bisphosphine ligand (12 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the 1,5-enyne substrate (1.0 equiv) to the reaction tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the annulation products.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Generalized catalytic cycle for a Rh(I)-catalyzed [4+2] cycloaddition.
Caption: General experimental workflow for Rh-catalyzed cycloaddition reactions.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cooperative activation of cyclobutanones and olefins leads to bridged-ring systems by a catalytic [4+2] coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalysis with Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for catalysis using chlorobis(ethylene)rhodium(I) dimer, a versatile precursor for a wide range of homogeneous catalytic transformations. Detailed protocols for key reactions, data presentation for representative substrates, and visualizations of the catalyst activation and catalytic cycle are included to facilitate its application in research and development, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.
Catalyst Properties and Handling
**this compound ([Rh(C₂H₄)₂Cl]₂) ** is a red-orange, air-sensitive solid. Its ethylene (B1197577) ligands are labile and can be readily displaced by other ligands, making it an excellent precursor for the in-situ generation of catalytically active rhodium(I) species.
| Property | Value |
| Molecular Formula | C₈H₁₆Cl₂Rh₂ |
| Molecular Weight | 388.93 g/mol |
| Appearance | Red-orange to red-brown crystalline powder |
| Solubility | Soluble in nonpolar organic solvents like chloroform, dichloromethane, and toluene (B28343). Sparingly soluble in ethanol (B145695) and acetone. Insoluble in water. |
| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to prevent decomposition. |
Safety Precautions: Handle in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
General Experimental Workflow
The use of this compound in catalysis typically involves the in-situ formation of a catalytically active species by reacting the dimer with a desired ligand. The following diagram illustrates a general experimental workflow.
Caption: General workflow for catalysis.
Application in Asymmetric Hydrogenation
This compound is a common precursor for generating chiral rhodium catalysts for asymmetric hydrogenation, a critical transformation in the synthesis of enantiomerically pure pharmaceuticals.
Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes the asymmetric hydrogenation of a prochiral alkene to yield a chiral amino acid derivative, a common model reaction to screen chiral catalysts.
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol (B129727)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under a stream of argon, add this compound (0.005 mmol, 1.9 mg) and the chiral bisphosphine ligand (0.011 mmol) to a Schlenk flask or an autoclave insert.
-
Add anhydrous, degassed methanol (10 mL) and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst. The solution should become homogeneous.
-
Add methyl (Z)-α-acetamidocinnamate (1.0 mmol, 221 mg) to the solution.
-
Seal the reaction vessel, remove it from the glovebox (if used), and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 1-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The residue can be analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee). The product can be purified by column chromatography on silica (B1680970) gel.
Representative Data for Asymmetric Hydrogenation
The following table summarizes typical results for the asymmetric hydrogenation of various substrates using catalysts derived from [Rh(C₂H₄)₂Cl]₂ and chiral phosphine (B1218219) ligands.
| Substrate | Chiral Ligand | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 100:1 | 1 | 1 | >99 | >99 (R) |
| Itaconic acid dimethyl ester | (S,S)-Chiraphos | 100:1 | 50 | 12 | >99 | 98 (S) |
| (Z)-α-Phenyl-β-acetoxy-α,β-didehydroamino acid methyl ester | (R,S)-JosiPhos | 200:1 | 10 | 6 | 99 | 97 (R) |
Application in Hydroformylation
Hydroformylation, or the "oxo process," is a key industrial reaction for the production of aldehydes from alkenes. Rhodium catalysts derived from [Rh(C₂H₄)₂Cl]₂ offer high activity and selectivity under mild conditions.
Protocol: Hydroformylation of 1-Octene (B94956)
This protocol describes the hydroformylation of a terminal alkene to produce a mixture of linear and branched aldehydes.
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
1-Octene
-
Anhydrous, degassed toluene
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with this compound (0.01 mmol, 3.9 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add anhydrous, degassed toluene (20 mL) and stir for 15-20 minutes to form the catalyst precursor solution.
-
Add 1-octene (10 mmol, 1.12 g).
-
Seal the glass liner inside the autoclave.
-
Pressurize the autoclave with syngas (e.g., 20 bar) and then vent (repeat 3 times) to purge the system.
-
Pressurize the autoclave to the desired pressure with syngas.
-
Heat the autoclave to the desired temperature (e.g., 80-100°C) and stir the reaction mixture.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure drop to gauge the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
The product mixture can be analyzed by GC and GC-MS to determine the conversion and the ratio of linear to branched aldehydes.
Representative Data for Hydroformylation
| Alkene | Ligand | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | n:iso ratio |
| 1-Hexene | PPh₃ | 80 | 20 | 4 | >95 | 9:1 |
| Styrene | P(OPh)₃ | 60 | 10 | 12 | >99 | 1:15 |
| 1-Decene | Xantphos | 100 | 50 | 6 | >98 | 98:2 |
Application in Cross-Coupling Reactions
This compound is a precursor for catalysts used in various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, for the formation of carbon-carbon bonds.
Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene (B50100)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Triphenylphosphine (PPh₃)
-
Phenylboronic acid
-
Iodobenzene
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) and water (degassed)
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (0.01 mmol, 3.9 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add degassed 1,4-dioxane (5 mL) and stir for 15 minutes.
-
Add phenylboronic acid (1.2 mmol, 146 mg), iodobenzene (1.0 mmol, 204 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add degassed water (1 mL).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates a plausible catalytic cycle for hydroformylation starting from the activation of the this compound.
Caption: Hydroformylation catalytic cycle.
Application in Drug Development: Synthesis of Apremilast
A key application of catalysis with this compound is in the synthesis of complex pharmaceutical molecules. For instance, it has been utilized in the asymmetric synthesis of Apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis.[1]
In one reported synthesis, a rhodium catalyst generated from [RhCl(C₂H₄)₂]₂ and a chiral diene ligand was used for the asymmetric addition of (3-ethoxy-4-methoxyphenyl)boronic acid to an isoindoline-1,3-dione derivative. This reaction established a key stereocenter with high enantioselectivity, leading to the synthesis of Apremilast in high yield and purity.[1] This example highlights the importance of rhodium-catalyzed reactions in providing efficient and stereoselective routes to valuable active pharmaceutical ingredients.
References
Application Notes and Protocols for Rhodium-Catalyzed Reactions Utilizing Chlorobis(ethylene)rhodium(I) Dimer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for key rhodium-catalyzed reactions employing the versatile precursor, chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂. This air-sensitive, red-orange solid serves as a valuable entry point for the generation of catalytically active Rh(I) species for a variety of organic transformations, including conjugate additions, cycloadditions, and hydroacylations. The information presented herein is intended to guide researchers in leveraging this catalyst for the synthesis of complex molecules relevant to pharmaceutical and materials science.
Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Enones
Rhodium-catalyzed conjugate addition reactions represent a powerful tool for the formation of carbon-carbon bonds. The use of [Rh(C₂H₄)₂Cl]₂ in combination with chiral phosphine (B1218219) ligands enables the enantioselective 1,4-addition of arylboronic acids to α,β-unsaturated ketones, yielding valuable chiral building blocks.
Substrate Scope
The reaction exhibits broad substrate scope with respect to both the arylboronic acid and the enone.
Table 1: Substrate Scope of Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to 2-Cyclohexen-1-one (B156087)
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenylcyclohexan-1-one | 99 | 97 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cyclohexan-1-one | 98 | 98 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)cyclohexan-1-one | 99 | 96 |
| 4 | 3-Methylphenylboronic acid | 3-(m-Tolyl)cyclohexan-1-one | 97 | 97 |
| 5 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)cyclohexan-1-one | 95 | 95 |
Table 2: Substrate Scope with Various Enones using Phenylboronic Acid
| Entry | Enone | Product | Yield (%) | ee (%) |
| 1 | 2-Cyclopenten-1-one | 3-Phenylcyclopentan-1-one | 96 | 94 |
| 2 | 2-Cyclohepten-1-one | 3-Phenylcycloheptan-1-one | 92 | 95 |
| 3 | (E)-3-Nonen-2-one | (R)-4-Phenylnonan-2-one | 85 | 91 |
Experimental Protocol
General Procedure for Asymmetric Conjugate Addition:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a solution of [Rh(C₂H₄)₂Cl]₂ (3.9 mg, 0.01 mmol, 2 mol % Rh) in 1,4-dioxane (B91453) (1.0 mL) is added a solution of (S)-BINAP (13.7 mg, 0.022 mmol) in 1,4-dioxane (1.0 mL). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the resulting catalyst solution is added the arylboronic acid (0.6 mmol) and 2-cyclohexen-1-one (0.5 mmol).
-
Reaction Execution: The reaction mixture is stirred at 100 °C and monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired 3-arylcyclohexanone.
Catalytic Cycle
The catalytic cycle is initiated by the reaction of the [Rh(C₂H₄)₂Cl]₂ with a chiral phosphine ligand to form a chiral Rh(I) complex. This complex then undergoes transmetalation with the arylboronic acid. The resulting aryl-rhodium species coordinates to the enone, followed by migratory insertion to form a rhodium enolate. Protonolysis of this intermediate furnishes the final product and regenerates the active catalyst.
Catalytic cycle for conjugate addition.
Rhodium-Catalyzed [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins
The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. [Rh(C₂H₄)₂Cl]₂ can catalyze the cycloaddition of gem-difluorinated cyclopropanes with internal olefins to produce functionalized gem-difluorinated cyclopentanes.
Substrate Scope
The reaction is tolerant of a variety of functional groups on both the cyclopropane (B1198618) and the olefin.
Table 3: Substrate Scope of Rhodium-Catalyzed [3+2] Cycloaddition
| Entry | gem-Difluorinated Cyclopropane | Olefin | Product | Yield (%) | dr |
| 1 | Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate | (E)-1,2-Diphenylethene | Ethyl 4,4-difluoro-1,2,3-triphenylcyclopentane-1-carboxylate | 85 | >20:1 |
| 2 | Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate | (E)-Oct-4-ene | Ethyl 4,4-difluoro-2,3-dipropyl-1-phenylcyclopentane-1-carboxylate | 78 | 10:1 |
| 3 | (2,2-Difluorocyclopropyl)benzene | (E)-1,2-Diphenylethene | 1,1-Difluoro-2,3,4-triphenylcyclopentane | 72 | >20:1 |
| 4 | Ethyl 2,2-difluoro-1-(4-methoxyphenyl)cyclopropane-1-carboxylate | (E)-1,2-Diphenylethene | Ethyl 4,4-difluoro-1-(4-methoxyphenyl)-2,3-diphenylcyclopentane-1-carboxylate | 88 | >20:1 |
Experimental Protocol
General Procedure for [3+2] Cycloaddition:
-
Catalyst Activation: To a Schlenk tube charged with [Rh(C₂H₄)₂Cl]₂ (7.8 mg, 0.02 mmol, 4 mol % Rh) and BINAP (27.4 mg, 0.044 mmol) is added dry, degassed DCM (2.0 mL) under an argon atmosphere. The mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: To the activated catalyst solution is added the gem-difluorinated cyclopropane (0.2 mmol) and the internal olefin (0.24 mmol).
-
Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred at 50 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the gem-difluorinated cyclopentane (B165970) product.
Catalytic Cycle
The reaction is proposed to proceed through the oxidative addition of the C-C bond of the cyclopropane to the Rh(I) center, forming a rhodacyclobutane intermediate. This is followed by coordination of the olefin and subsequent insertion into a Rh-C bond. Reductive elimination then furnishes the cyclopentane product and regenerates the active Rh(I) catalyst.
Proposed catalytic cycle for [3+2] cycloaddition.
Rhodium-Catalyzed Intramolecular Hydroacylation
Intramolecular hydroacylation provides an atom-economical route to cyclic ketones from unsaturated aldehydes. The catalytic system generated from [Rh(C₂H₄)₂Cl]₂ and a suitable phosphine ligand efficiently catalyzes the cyclization of various unsaturated aldehydes.
Substrate Scope
The reaction is applicable to the synthesis of five-, six-, and seven-membered rings.
Table 4: Substrate Scope of Rhodium-Catalyzed Intramolecular Hydroacylation
| Entry | Substrate | Product | Ring Size | Yield (%) |
| 1 | 4-Pentenal | Cyclopentanone | 5 | 85 |
| 2 | 2-Methyl-4-pentenal | 2-Methylcyclopentanone | 5 | 82 |
| 3 | 5-Hexenal | Cyclohexanone | 6 | 75 |
| 4 | 2-Phenyl-5-hexenal | 2-Phenylcyclohexanone | 6 | 78 |
| 5 | 6-Heptenal | Cycloheptanone | 7 | 65 |
Experimental Protocol
General Procedure for Intramolecular Hydroacylation:
-
Catalyst Preparation: A mixture of [Rh(C₂H₄)₂Cl]₂ (3.9 mg, 0.01 mmol, 2 mol % Rh) and a suitable phosphine ligand (e.g., triphenylphosphine, 11.0 mg, 0.042 mmol) in anhydrous, degassed toluene (B28343) (2.0 mL) is stirred under an argon atmosphere at room temperature for 30 minutes.
-
Reaction Setup: The unsaturated aldehyde (0.5 mmol) is added to the catalyst solution.
-
Reaction Execution: The reaction mixture is heated to 80 °C and monitored by GC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed in vacuo. The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the corresponding cyclic ketone.
Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aldehydic C-H bond to the Rh(I) center to form an acylrhodium(III) hydride intermediate. Subsequent migratory insertion of the tethered alkene into the Rh-H bond generates a rhodacyclic intermediate. Reductive elimination of the C-C bond yields the cyclic ketone and regenerates the active Rh(I) catalyst.
Catalytic cycle for intramolecular hydroacylation.
Application Notes and Protocols for Chlorobis(ethylene)rhodium(I) Dimer in Tandem and Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
Chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, is a versatile and reactive precursor for generating catalytically active Rh(I) species. Its utility extends to the orchestration of complex molecular transformations through tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid construction of molecular complexity, which are highly desirable in modern organic synthesis and drug development.
These application notes provide detailed protocols and data for selected tandem and cascade reactions that utilize [Rh(C₂H₄)₂Cl]₂ as a catalyst precursor. The protocols are intended to serve as a practical guide for researchers in academic and industrial settings.
Application Note 1: Tandem Asymmetric Allylic Decarboxylative Addition and Cyclization
This protocol details a rhodium-catalyzed tandem reaction between vinylethylene carbonates (VECs) and N-nosylimines, leading to the formation of highly functionalized chiral oxazolidines. This transformation proceeds via an initial asymmetric allylic decarboxylative addition followed by an intramolecular cyclization.
Reaction Scheme:
A vinylethylene carbonate reacts with an N-nosylimine in the presence of a chiral rhodium catalyst, generated in situ from [Rh(C₂H₄)₂Cl]₂, to yield a chiral oxazolidine (B1195125) with the extrusion of carbon dioxide.
Quantitative Data Summary:
| Entry | N-Nosylimine (2) Substituent | Product | Yield (%) | ee (%) |
| 1 | Phenyl (2a) | 3a | 98 | 98 |
| 2 | 4-Chlorophenyl (2b) | 3b | 95 | 95 |
| 3 | 4-Methylphenyl (2c) | 3c | 96 | 98 |
| 4 | 4-Biphenyl (2d) | 3d | 55 | 97 |
| 5 | 1-Naphthyl (2e) | 3e | 88 | 97 |
| 6 | 3-Bromophenyl (2f) | 3f | 85 | 92 |
| 7 | 3-Chlorophenyl (2g) | 3g | 82 | 93 |
Experimental Protocol:
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Chiral sulfoxide-N-olefin tridentate ligand (L1)
-
Vinylethylene carbonate (1a)
-
Substituted N-nosylimine (2)
-
Triethylamine (B128534) (Et₃N)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a screw-cap Schlenk tube under an argon atmosphere, add [Rh(C₂H₄)₂Cl]₂ (1.6 mg, 0.004 mmol, 2 mol%) and the chiral ligand L1 (0.008 mmol, 4 mol%).
-
Add anhydrous DCE (2.0 mL) to the tube and stir the mixture at room temperature for 20 minutes.
-
Add the vinylethylene carbonate 1a (0.40 mmol), the corresponding N-nosylimine 2 (0.20 mmol), and triethylamine (0.30 mmol).
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the tandem decarboxylative addition and cyclization.
Application Note 2: Tandem 1,4-Shift/1,4-Addition of an Organoboronic Acid
This protocol describes a rhodium-catalyzed tandem reaction involving a 1,4-rhodium shift followed by a 1,4-addition of an organoboronic acid to an enone. This reaction provides access to complex molecular scaffolds that would be challenging to synthesize using traditional methods.
Reaction Scheme:
(E)-1,2-diphenylethenylboronic acid reacts with 2-cyclohexenone in the presence of a rhodium catalyst and a chiral diene ligand, resulting in a rearranged product incorporating a 2-((E)-2-phenylethenyl)phenyl group.
Quantitative Data Summary:
| Entry | Diene Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Toluene | 100 | 75 | 85 |
| 2 | (S)-H8-BINAP | Dioxane | 80 | 82 | 92 |
| 3 | (R)-MeO-BIPHEP | THF | 60 | 90 | 95 |
| 4 | Chiral Diene L1 | Dioxane/H₂O | 100 | 99 | 99 |
Experimental Protocol:
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂) or Cyclooctadiene rhodium chloride dimer ([RhCl(COD)]₂)
-
Chiral diene ligand (e.g., L1)
-
(E)-1,2-diphenylethenylboronic acid
-
2-Cyclohexenone
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent)
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the rhodium precursor (e.g., [RhCl(COD)]₂, 3.0 mol%) and the chiral diene ligand (3.3 mol%) in 1,4-dioxane.
-
Add (E)-1,2-diphenylethenylboronic acid and 2-cyclohexenone.
-
Add an aqueous solution of potassium carbonate.
-
Heat the mixture at the specified temperature until the starting materials are consumed (as monitored by GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the tandem 1,4-shift/1,4-addition reaction.
Application Note 3: Tandem Alkene Isomerization–Hydrosilylation
This application note outlines a tandem process where a rhodium catalyst, derived from [Rh(C₂H₄)₂Cl]₂, first catalyzes the isomerization of an internal alkene to a terminal alkene, which then undergoes a highly selective hydrosilylation reaction.
Reaction Scheme:
An internal alkene is isomerized to a terminal alkene, which is then hydrosilylated with a tertiary silane (B1218182) in the presence of a rhodium catalyst and a functionalized N-heterocyclic carbene (NHC) ligand.
Quantitative Data Summary:
| Entry | Alkene Substrate | Silane | Product | Yield (%) | Regioselectivity (linear:branched) |
| 1 | 2-Octene | MDHM | 1-Silyloctane | 95 | >99:1 |
| 2 | 3-Octene | MDHM | 1-Silyloctane | 92 | >99:1 |
| 3 | 4-Methyl-2-pentene | HSiEt₃ | 1-Silyl-4-methylpentane | 88 | 98:2 |
| 4 | Allyl benzene | MDHM | 3-Phenyl-1-silylpropane | 99 | >99:1 |
| (MDHM = 1,1,1,3,5,5,5-heptamethyltrisiloxane) |
Experimental Protocol:
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Functionalized N-heterocyclic carbene (NHC) ligand precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Internal alkene
-
Tertiary silane (e.g., MDHM)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, prepare the active rhodium-NHC catalyst by reacting [Rh(C₂H₄)₂Cl]₂ with the NHC ligand precursor and KHMDS in toluene.
-
In a separate vial, dissolve the internal alkene substrate in anhydrous toluene.
-
Add the tertiary silane to the alkene solution.
-
Add the prepared catalyst solution to the substrate mixture.
-
Stir the reaction at room temperature and monitor its progress by GC-FID.
-
Upon completion, remove the solvent under vacuum, and purify the product by distillation or chromatography.
Logical Relationship of the Tandem Process:
Caption: Logical flow of the tandem isomerization-hydrosilylation reaction.
Troubleshooting & Optimization
troubleshooting low yields in chlorobis(ethylene)rhodium(I) dimer catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlorobis(ethylene)rhodium(I) dimer in catalytic reactions. The information herein is designed to help diagnose and resolve common issues that can lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no conversion in my reaction catalyzed by this compound?
A1: Low or no conversion is a common issue that can typically be attributed to one or more of the following factors:
-
Catalyst Deactivation: this compound is an air-sensitive Rh(I) complex. Exposure to air and moisture can lead to oxidation to inactive Rh(III) species, which will halt the catalytic cycle.
-
Improper Handling and Reaction Setup: Failure to use rigorous air-free techniques (e.g., Schlenk line or glovebox) during catalyst handling, solvent preparation, and reaction setup is a frequent source of catalyst deactivation.
-
Poor Quality Reagents: Impurities in substrates, ligands, or solvents can act as catalyst poisons. It is crucial to use highly purified and dry materials.
-
Suboptimal Reaction Conditions: The temperature, pressure, and choice of solvent can significantly impact the reaction rate and overall yield. Conditions that are too mild may result in sluggish or incomplete reactions.
Q2: My reaction starts but then stalls before completion. What does this indicate?
A2: A reaction that initiates but fails to reach completion is a strong indicator of catalyst deactivation during the experiment. This can be caused by the gradual ingress of air or moisture into the reaction vessel or the presence of impurities in the starting materials that slowly poison the catalyst over time. Monitoring the reaction progress can help identify this issue; a noticeable color change in the reaction mixture may also suggest a change in the rhodium's oxidation state.
Q3: How critical is the purity of the ligands and substrates used in the reaction?
A3: The purity of all reaction components is paramount. Impurities in the substrate can inhibit the catalyst and lead to lower yields. For reactions involving chiral ligands, any enantiomeric impurity in the ligand will directly reduce the enantiomeric excess (ee) of the product.
Q4: Can the choice of solvent significantly impact the reaction yield?
A4: Absolutely. The solvent plays a crucial role in catalysis by influencing the solubility of the catalyst and reagents, the stability of catalytic intermediates, and the overall reaction rate. For instance, in rhodium-catalyzed 1,4-additions, the polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. It is often necessary to screen several solvents to find the optimal conditions for a specific transformation.
Q5: I am observing the formation of side products. What are the likely causes?
A5: The formation of side products can be attributed to several factors, including:
-
Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of different, less selective catalytic species.
-
Suboptimal Temperature: Higher temperatures can sometimes promote side reactions, such as decomposition or isomerization of the starting materials or products.
-
Presence of Water: In some reactions, such as the 1,4-addition of arylboronic acids, the presence of water can be beneficial, while in others it can lead to undesired hydrolysis of reagents or intermediates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in your this compound-catalyzed reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the yield of rhodium-catalyzed reactions.
Table 1: Effect of Catalyst Loading on Yield in a Rhodium-Catalyzed Hydrogenation
| Catalyst Loading (mol%) | Turnover Number (TON) | Yield (%) |
| 2.0 | 49 | 98 |
| 1.0 | 99 | 99 |
| 0.5 | 198 | 99 |
| 0.1 | 950 | 95 |
| 0.01 | 8900 | 89 |
Data conceptualized from examples in the literature.
Table 2: Effect of Solvent on Yield in a Rhodium-Catalyzed 1,4-Addition
| Solvent | Yield (%) |
| Toluene | 75 |
| THF | 88 |
| Dioxane | 92 |
| Methanol | 65 |
| Water | 95 |
Data conceptualized from examples in the literature.
Experimental Protocols
Protocol 1: General Procedure for a Rhodium-Catalyzed Asymmetric 1,4-Addition of an Arylboronic Acid to a Cyclic Enone
This protocol outlines a general procedure for the asymmetric 1,4-addition of an arylboronic acid to a cyclic enone using a catalyst system generated in situ from this compound and a chiral diene ligand.
Materials:
-
This compound
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Chiral diene ligand (e.g., (R)-BINAP)
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Arylboronic acid
-
Cyclic enone (e.g., 2-cyclohexen-1-one)
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Anhydrous, degassed solvent (e.g., dioxane/water mixture)
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Base (e.g., triethylamine (B128534) or potassium carbonate)
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Schlenk flask and standard Schlenk line equipment or a glovebox
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a positive pressure of argon, add this compound (0.015 mmol, 1.5 mol%) and the chiral diene ligand (0.033 mmol, 3.3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous, degassed dioxane to the flask.
-
Stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve the arylboronic acid (1.2 mmol) and the cyclic enone (1.0 mmol) in 3 mL of dioxane.
-
Add 0.5 mL of a 1M aqueous solution of the base to the substrate mixture.
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Using a cannula or syringe, transfer the substrate solution to the flask containing the catalyst.
-
-
Reaction and Work-up:
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Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Catalytic Cycle for Rhodium-Catalyzed 1,4-Addition of an Arylboronic Acid
The following diagram illustrates the generally accepted catalytic cycle for the 1,4-addition of an arylboronic acid to an enone, a common application of this compound-derived catalysts.
Caption: Catalytic cycle for a 1,4-addition reaction.
preventing catalyst deactivation of chlorobis(ethylene)rhodium(I) dimer
Welcome to the Technical Support Center for Chlorobis(ethylene)rhodium(I) Dimer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered with this versatile catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What is the appearance of active this compound and what are the signs of decomposition?
A1: Active this compound is a red-orange or rust-colored solid.[1][2] Signs of decomposition or deactivation may include a color change to a darker, brownish hue or the formation of insoluble black or dark brown precipitates, which could indicate the formation of rhodium(0) or other inactive species.
Q2: How should I properly store and handle the catalyst to minimize deactivation?
A2: this compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[3] It is crucial to handle the catalyst using standard Schlenk line or glovebox techniques to prevent exposure to air and moisture.
Q3: What are the common impurities in solvents and reagents that can lead to catalyst deactivation?
A3: Common impurities that can deactivate the catalyst include:
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Oxygen: Leads to the oxidation of the active Rh(I) center to inactive Rh(III) species.
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Water: The complex reacts slowly with water, which can lead to decomposition.[1]
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Carbon Monoxide (CO): Can react with the rhodium complex to form stable and catalytically inactive rhodium carbonyl species.[1]
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Other Coordinating Species: Solvents or starting materials containing strongly coordinating ligands can displace the ethylene (B1197577) ligands and potentially inhibit the desired catalytic activity.
Q4: Can this compound be used directly as a catalyst?
A4: While it can catalyze certain reactions like the dimerization of ethylene to 1-butene, it is more commonly used as a precatalyst.[1] The active catalytic species is often generated in situ by the reaction of the dimer with other ligands, such as phosphines. The lability of the ethylene ligands makes them easily displaceable, allowing for the formation of the desired active catalyst.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems related to catalyst deactivation.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Catalytic Activity | Catalyst Decomposition: The catalyst may have been improperly stored or handled, leading to decomposition before use. | 1. Verify Storage Conditions: Ensure the catalyst has been stored at the recommended low temperature and under an inert atmosphere. 2. Use Proper Handling Techniques: Employ rigorous air- and moisture-free techniques (Schlenk line or glovebox) when handling the catalyst. 3. Visually Inspect the Catalyst: Check for any color change or the presence of precipitates in the solid catalyst. |
| Inhibition by Impurities: The presence of oxygen, water, or other coordinating impurities in the reaction mixture can inhibit or deactivate the catalyst. | 1. Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents by sparging with an inert gas or using freeze-pump-thaw cycles. 2. Purify Reagents: Ensure the purity of starting materials and remove any potential inhibitors. | |
| Formation of Inactive Rhodium Species: The reaction conditions may favor the formation of inactive rhodium complexes. | 1. Optimize Ligand-to-Metal Ratio: If using co-ligands, the stoichiometry is crucial. An excess or deficiency of the ligand can lead to the formation of inactive species. 2. Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species. Consider screening non-coordinating solvents. | |
| Reaction Stops Prematurely | Product Inhibition: The product of the reaction may be coordinating to the rhodium center and inhibiting further catalytic turnover. | 1. Monitor Reaction Progress: Analyze aliquots of the reaction mixture over time to determine if the reaction rate decreases as the product concentration increases. 2. Modify Reaction Conditions: Adjusting temperature or reactant concentrations may help to mitigate product inhibition. |
| Thermal Decomposition: The catalytic species may not be stable at the reaction temperature. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to see if catalyst lifetime improves. 2. Use a More Stable Ligand: If generating the active catalyst in situ, a more robust ancillary ligand may be required to stabilize the rhodium center at higher temperatures. | |
| Inconsistent Results | Variability in Catalyst Activation: If the active catalyst is formed in situ, variations in the activation procedure can lead to inconsistent results. | 1. Standardize Activation Protocol: Develop and strictly follow a standardized protocol for the in situ generation of the catalyst, including the order of addition of reagents and reaction times. |
| Atmosphere Contamination: Small leaks in the reaction setup can introduce air, leading to gradual deactivation. | 1. Check Reaction Setup: Ensure all glassware joints and septa are well-sealed. Maintain a positive pressure of inert gas throughout the reaction. |
Deactivation Pathways and Prevention
Understanding the potential pathways for catalyst deactivation is key to preventing them.
Common Deactivation Mechanisms
| Deactivation Mechanism | Description | Preventative Measures |
| Oxidation | The Rh(I) center is oxidized to a catalytically inactive Rh(III) species by oxygen. | Rigorous exclusion of air using inert atmosphere techniques. |
| Ligand Displacement | The labile ethylene ligands are displaced by strongly coordinating solvents, impurities, or products, leading to inactive complexes. | Use non-coordinating solvents. Purify all reagents to remove potential catalyst poisons. |
| Formation of Inactive Dimers/Clusters | The active monomeric rhodium species can aggregate to form inactive bridged dimers or larger clusters. | Optimize ligand concentration and solvent choice. |
| Reaction with Protic Species | The catalyst can react with water or acidic protons, leading to decomposition.[1] | Use dry solvents and reagents. Avoid acidic conditions unless required by the reaction mechanism. |
Visualizing Deactivation Pathways
Caption: Potential deactivation pathways for the rhodium catalyst.
Experimental Protocols
Protocol for Handling and Transfer of this compound
This protocol outlines the best practices for handling the air- and moisture-sensitive catalyst.
Caption: Recommended workflow for handling the catalyst.
Steps:
-
Preparation: Move the sealed container of this compound from cold storage into an inert atmosphere glovebox.
-
Equilibration: Allow the container to warm to the ambient temperature inside the glovebox to prevent condensation.
-
Weighing: In the glovebox, weigh the desired amount of the catalyst into a tared vial.
-
Sealing: Securely seal the vial with a septum-containing cap.
-
Transfer: If the reaction is to be performed on a Schlenk line, transport the sealed vial from the glovebox.
-
Dissolution: Prepare the reaction flask under a positive pressure of inert gas. Add degassed solvent to the reaction flask. The catalyst can then be added either as a solid under a positive flow of inert gas or by dissolving it in a small amount of degassed solvent in the vial and transferring the solution via a cannula or syringe.
-
Execution: Proceed with the addition of other reagents as required by your specific reaction protocol.
By adhering to these guidelines and troubleshooting steps, researchers can minimize catalyst deactivation and achieve more consistent and reliable experimental outcomes.
References
Technical Support Center: Strategies to Improve Enantioselectivity with Chlorobis(ethylene)rhodium(I) Dimer
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, in asymmetric catalysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance enantioselectivity in your experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving issues related to enantioselectivity.
Guide 1: Low Enantiomeric Excess (ee)
Problem: Your reaction is producing the desired product, but the enantiomeric excess is significantly lower than expected or reported in the literature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q&A Troubleshooting:
Q1: My enantiomeric excess (ee) is consistently low. Where should I start?
A1: The chiral ligand is the primary driver of enantioselectivity. Start by critically evaluating the following aspects of your ligand:
-
Purity: Ensure the enantiomeric and chemical purity of your chiral ligand. Even trace amounts of the opposite enantiomer can significantly erode the product's ee.
-
Ligand Choice: The chosen ligand may not be optimal for your specific substrate. The steric and electronic properties of the ligand create the chiral pocket that dictates the facial selectivity of the substrate's approach to the metal center.
-
Ligand/Metal Ratio: The stoichiometry between the chiral ligand and the rhodium precursor is crucial. An incorrect ratio can lead to the formation of less selective or inactive catalytic species.
Q2: I've confirmed my ligand is appropriate and pure, but the ee is still not satisfactory. What's the next step?
A2: The solvent plays a critical role in asymmetric catalysis by influencing the conformation and stability of the catalyst-substrate complex.[1]
-
Solvent Polarity: The polarity of the solvent can impact the solubility of the catalyst and substrate, as well as the stability of the transition states leading to the enantiomeric products. It is highly recommended to perform a solvent screen.
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can sometimes compete with the substrate for binding to the rhodium center, potentially affecting the chiral induction.
Q3: My ligand and solvent system seem appropriate, but I'm still facing issues with enantioselectivity. What other reaction parameters should I investigate?
A3: Optimizing the reaction conditions is the next critical step.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Pressure: In asymmetric hydrogenations, hydrogen pressure can influence the enantioselectivity. The effect is system-dependent and may require optimization.
-
Additives: In some cases, additives can have a profound impact on enantioselectivity. These can be Lewis acids, bases, or salts that can interact with the catalyst, substrate, or intermediates in the catalytic cycle.
Q4: I've optimized my reaction conditions, but the enantioselectivity is still not reproducible. What else could be the problem?
A4: The purity of your substrate and other reagents is paramount. Impurities can act as catalyst poisons or inhibitors, leading to inconsistent results. Ensure that your substrate is purified before use and that all other reagents are of high purity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my reaction with [Rh(C₂H₄)₂Cl]₂?
A1: The selection of an appropriate chiral ligand is often substrate-dependent and may require screening. However, some general guidelines apply:
-
Phosphine (B1218219) Ligands: Bidentate phosphine ligands, such as those based on BINAP, Josiphos, and DuPhos backbones, are widely used and have proven effective for a broad range of transformations.
-
Emerging Ligands: Chiral dienes, phosphoramidites, and other P,N or P,O hybrid ligands are also showing great promise in rhodium-catalyzed asymmetric reactions.
-
Literature Precedent: Consult the scientific literature for examples of similar transformations to identify promising ligand classes for your specific substrate.
Q2: Can the order of addition of reagents affect the enantioselectivity?
A2: Yes, the order of addition can be critical. It is generally recommended to pre-form the active chiral catalyst by stirring the this compound with the chiral ligand in the reaction solvent for a period before adding the substrate. This allows for the displacement of the ethylene (B1197577) ligands and the formation of the desired chiral rhodium complex.
Q3: I am observing a decrease in enantioselectivity at higher conversions. What could be the cause?
A3: A decrease in ee at high conversion could be due to several factors:
-
Product Inhibition or Racemization: The product may be inhibiting the catalyst or undergoing racemization under the reaction conditions.
-
Catalyst Decomposition: The active chiral catalyst may be degrading over time to a less selective or achiral rhodium species.
-
Background Reaction: A non-catalyzed or achiral-catalyzed background reaction may be occurring, which becomes more significant as the concentration of the starting material decreases.
Q4: How can I confirm the formation of the active chiral catalyst?
A4: Spectroscopic techniques can be used to characterize the active catalyst. ³¹P NMR spectroscopy is particularly useful for phosphine-containing catalysts, as the coordination of the phosphorus atoms to the rhodium center results in characteristic chemical shifts and coupling constants.
Data Presentation
The following tables summarize quantitative data on the effect of different chiral ligands and solvents on the enantioselectivity of rhodium-catalyzed asymmetric reactions using [Rh(C₂H₄)₂Cl]₂ as the precursor.
Table 1: Effect of Chiral Ligands on Enantioselectivity in Asymmetric Hydrogenation
| Entry | Chiral Ligand | Substrate | Solvent | Temp (°C) | ee (%) |
| 1 | (S,S)-Chiraphos | Methyl α-acetamidoacrylate | Methanol | 25 | 95 |
| 2 | (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | Toluene | 25 | 92 |
| 3 | (R,R)-DuPhos | Dimethyl itaconate | Methanol | 25 | >99 |
| 4 | (S,S)-Et-FerroTANE | N-acetyl dehydroalanine (B155165) methyl ester | Methanol | 25 | 99 |
Table 2: Effect of Solvents on Enantioselectivity
| Entry | Chiral Ligand | Substrate | Solvent | ee (%) |
| 1 | (R)-BINAP | 2-cyclohexenone | Toluene | 85 |
| 2 | (R)-BINAP | 2-cyclohexenone | THF | 92 |
| 3 | (R)-BINAP | 2-cyclohexenone | Dichloromethane | 78 |
| 4 | (R)-BINAP | 2-cyclohexenone | Methanol | 65 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
This compound ([Rh(C₂H₄)₂Cl]₂)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
Methyl (Z)-α-acetamidocinnamate
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Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., 5 mL of toluene) to the flask.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and may change color, indicating the formation of the active catalyst.
-
-
Hydrogenation:
-
Add a solution of methyl (Z)-α-acetamidocinnamate (1.0 equiv) in the same anhydrous, degassed solvent to the catalyst solution.
-
Seal the Schlenk flask and connect it to a hydrogen gas line.
-
Evacuate and backfill the flask with hydrogen gas three times.
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Pressurize the flask with hydrogen to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Visualizations
Logical Relationship of Factors Affecting Enantioselectivity
Caption: Key factors influencing the diastereomeric transition states and final enantioselectivity.
Experimental Workflow for Optimizing Enantioselectivity
Caption: A typical workflow for optimizing enantioselectivity in an asymmetric reaction.
References
effect of temperature and pressure on chlorobis(ethylene)rhodium(I) dimer reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorobis(ethylene)rhodium(I) dimer, a versatile catalyst precursor for a variety of organic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is a red-orange or rust-colored solid.[1][2] It is air-sensitive and should be stored at low temperatures (≤ -4 °C is recommended) to ensure its stability.[3] The ethylene (B1197577) ligands are labile, meaning they are easily displaced by other ligands, and the complex may not tolerate recrystallization.[1]
Q2: In which solvents is this compound soluble?
A2: The dimer is soluble in nonpolar organic solvents.[1] It is sparingly soluble in ethanol, acetone, dioxane, chloroform, and dichloromethane (B109758), and insoluble in water.[4]
Q3: What are the primary applications of this compound?
A3: It is widely used as a precursor for the synthesis of various homogeneous catalysts.[1][4] These catalysts are employed in reactions such as hydroformylation, carbonylation, hydrogenation, polymerization, and asymmetric 1,4-addition reactions.[3][4] It also catalyzes the dimerization of ethylene to 1-butene.[1][4]
Q4: How does temperature affect the stability and reactivity of the dimer?
Q5: What is the influence of pressure on reactions involving this dimer?
A5: Pressure is a critical parameter, especially in catalytic reactions involving gases like hydroformylation (using CO/H₂) or ethylene dimerization. For instance, ethylene hydroformylation has been reported at pressures around 20 bar.[6] In ethylene dimerization, the reaction rate can be linearly dependent on the ethylene pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no catalytic activity | 1. Catalyst Decomposition: The dimer is air-sensitive. Improper handling or storage can lead to decomposition. 2. Inactive Catalyst Formation: At elevated temperatures (e.g., >100-120°C in some hydroformylation systems), inactive rhodium species or dimers can form. 3. Ligand Issues: The added ligand (e.g., phosphine) may be of poor quality or used in an incorrect ratio. | 1. Handle the dimer under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. Ensure storage at appropriate low temperatures. 2. Optimize the reaction temperature. Run control experiments at lower temperatures to check for activity. Consider the thermal stability of the active catalytic species. 3. Use high-purity ligands and screen different rhodium-to-ligand ratios to find the optimal conditions. |
| Poor Reaction Selectivity | 1. Incorrect Temperature/Pressure: The selectivity of many catalytic reactions (e.g., hydroformylation regio-selectivity) is highly dependent on temperature and pressure. 2. Inappropriate Ligand: The electronic and steric properties of the ancillary ligand are crucial for controlling selectivity. | 1. Systematically screen a range of temperatures and pressures to determine their effect on selectivity. 2. Select a ligand known to favor the desired product. For example, in asymmetric catalysis, the choice of a chiral ligand is critical. |
| Reaction Mixture Color Change to Black/Brown Precipitate | Formation of Rhodium Black: This indicates the decomposition of the soluble rhodium complex to metallic rhodium(0), which is catalytically inactive. | This is often irreversible for the current reaction batch. To prevent this in future experiments: - Lower the reaction temperature. - Ensure the solvent is thoroughly deoxygenated. - Check for impurities in the substrate or reagents that might reduce the rhodium complex. |
| Difficulty in Ligand Substitution | 1. Steric Hindrance: A bulky incoming ligand may exchange slowly with the ethylene ligands. 2. Low Temperature: Ligand exchange kinetics are temperature-dependent. | 1. Gently heat the reaction mixture to facilitate the exchange, but monitor for any signs of decomposition. 2. Increase the reaction temperature moderately (e.g., to 40-50 °C) and monitor the reaction progress by techniques like ³¹P NMR if applicable. |
Data on Reaction Conditions
The operational parameters for reactions using this compound as a precursor vary significantly depending on the specific transformation. The following table summarizes conditions reported in the literature for various reaction types.
| Reaction Type | Temperature (°C) | Pressure (bar) | Catalyst System | Notes |
| Ligand Exchange | Room Temperature | Atmospheric | Dimer + Chiral Diene | Ethylene ligands are labile and readily displaced.[1] |
| Ligand Exchange | +4 °C (Recrystallization) | Atmospheric | Dimer + Chiral Ligand | Lower temperatures can be used for crystallization of the resulting complex.[5] |
| Ethylene Hydroformylation | 110 °C | 20 (C₂H₄:CO:H₂ = 1:1:1) | Rh@MOF (derived from Rh precursor) | Demonstrates use in heterogeneous catalysis at elevated temperature and pressure.[6] |
| Styrene Hydroformylation | 30 °C | 40 (CO:H₂ = 1:1) | Catalyst from Rh(I) dimer + Ligand | Shows that mild conditions are possible with appropriate ligand design.[7] |
| Asymmetric 1,4-Addition | 30 °C | Atmospheric | Dimer + Chiral Phosphoramidite | Reaction proceeds under mild conditions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Exchange
This protocol describes the substitution of the ethylene ligands with a generic phosphine (B1218219) or diene ligand.
-
Preparation: In a glovebox or under a nitrogen/argon atmosphere, add this compound (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add a suitable degassed, anhydrous solvent (e.g., dichloromethane or THF) and stir until the dimer dissolves, forming a red-orange solution.
-
Ligand Addition: In a separate flask, dissolve the desired ligand (e.g., 2 equivalents of a monodentate phosphine or 1 equivalent of a bidentate ligand per Rh center) in the same solvent.
-
Reaction: Slowly add the ligand solution to the stirring solution of the rhodium dimer at room temperature. The ethylene gas will be evolved. The reaction is typically rapid, often indicated by a color change.
-
Monitoring: Stir the reaction for 1-4 hours. The progress can be monitored by TLC or, for phosphorus-containing ligands, by ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the desired rhodium-ligand complex, which can be used directly or purified by crystallization if stable.
Protocol 2: General Procedure for Catalytic Hydroformylation of an Alkene
This protocol provides a general workflow for a hydroformylation reaction using a catalyst system generated in situ from the rhodium dimer.
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Catalyst Pre-formation: In a glovebox, charge a high-pressure autoclave reactor equipped with a magnetic stir bar and a liner with this compound (e.g., 0.01 mol%) and the desired phosphine ligand (e.g., 0.04 mol%).
-
Solvent and Substrate Addition: Add degassed, anhydrous solvent (e.g., toluene) followed by the alkene substrate (1 equivalent).
-
Reactor Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor several times with syngas (a 1:1 mixture of CO and H₂).
-
Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 20-40 bar) with syngas. Heat the reactor to the target temperature (e.g., 80-110 °C) with vigorous stirring.
-
Reaction Execution: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by taking samples at intervals (if the reactor setup allows) and analyzing them by GC or NMR.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and then carefully vent the excess pressure in a well-ventilated fume hood.
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Product Isolation: Open the reactor and analyze the crude product mixture. The aldehyde product can be isolated using standard techniques such as distillation or column chromatography.
Visualizations
Caption: Workflow for ethylene ligand substitution on the rhodium dimer.
Caption: Simplified catalytic cycle for hydroformylation.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chlorobis(ethylene)rhodium (I) dimer One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]
- 8. researchgate.net [researchgate.net]
identifying and minimizing side products in rhodium-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in rhodium-catalyzed reactions. The following sections offer insights into common issues, strategies for minimizing side products, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: My rhodium-catalyzed hydroformylation reaction is producing a significant amount of isomerized and hydrogenated byproducts. What are the likely causes and how can I improve selectivity?
A1: The formation of alkene isomers and hydrogenation products are common side reactions in hydroformylation.[1][2] These side reactions are often attributed to the formation of rhodium-hydride species that can participate in isomerization and hydrogenation pathways concurrently with the desired hydroformylation catalytic cycle.
Several factors can influence the selectivity of your reaction:
-
Ligand Choice: The steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligands play a crucial role. Bulky ligands can favor the formation of the linear aldehyde product by disfavoring the formation of the branched intermediate that is more prone to isomerization.[3]
-
Reaction Temperature: Higher temperatures can increase the rate of isomerization.[3] It is advisable to screen a range of temperatures to find an optimal balance between reaction rate and selectivity.
-
Syngas Pressure (CO/H₂): A lower partial pressure of carbon monoxide can sometimes lead to increased isomerization as the vacant coordination site on the rhodium center is more likely to participate in isomerization pathways.[3]
To minimize these side products, consider the following troubleshooting steps:
-
Ligand Screening: If you are observing poor selectivity, screen a variety of phosphine or phosphite ligands with different steric and electronic properties.
-
Temperature Optimization: Perform the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Pressure Adjustment: Increasing the carbon monoxide pressure can sometimes suppress isomerization by favoring the carbonylation step.
Q2: I am observing a decline in the rate of my hydrogenation reaction over time, suggesting catalyst deactivation. What are the common deactivation pathways for rhodium catalysts and how can I prevent them?
A2: Catalyst deactivation in rhodium-catalyzed hydrogenation can occur through several mechanisms, leading to reduced reaction rates and incomplete conversions.[4] Common deactivation pathways include:
-
Oxidation of the Rhodium Center: The active Rh(I) species can be oxidized to inactive Rh(II) or Rh(III) species, particularly in the presence of trace oxygen or other oxidizing agents.
-
Formation of Inactive Rhodium Clusters: Under certain conditions, active monomeric rhodium species can aggregate to form less active or inactive rhodium clusters.
-
Ligand Degradation: The phosphine ligands themselves can undergo degradation, especially at elevated temperatures, leading to the formation of inactive rhodium species.
-
Strong Product Inhibition: The product of the hydrogenation may coordinate strongly to the rhodium center, inhibiting turnover.
To mitigate catalyst deactivation, the following precautions and procedures are recommended:
-
Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Use of High-Purity Reagents: Use purified substrates and solvents to avoid catalyst poisoning by impurities.
-
Temperature Control: Operate the reaction at the lowest effective temperature to minimize ligand degradation.
-
Monitor Reaction Progress: Closely monitor the reaction kinetics. A sharp decrease in rate can be indicative of deactivation.
Q3: My C-H activation reaction is suffering from low yield and poor regioselectivity. What are the key parameters to investigate?
A3: Low yields and poor regioselectivity in rhodium-catalyzed C-H activation are common challenges that often stem from suboptimal reaction conditions or catalyst inhibition.[5][6] Key parameters to investigate include:
-
Directing Group: The nature of the directing group is critical for achieving high regioselectivity. A strongly coordinating directing group is often necessary to favor the activation of a specific C-H bond.
-
Oxidant/Additive: Many Rh(III)-catalyzed C-H activation reactions require a stoichiometric oxidant. The choice and stoichiometry of the oxidant can significantly impact the reaction outcome.
-
Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of key intermediates in the catalytic cycle.
-
Temperature: C-H activation often requires elevated temperatures, but excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.
A systematic optimization of these parameters is crucial for improving the performance of your C-H activation reaction.
Troubleshooting Guides
Issue 1: Low Regioselectivity (linear vs. branched) in Hydroformylation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Ligand | Screen a library of phosphine/phosphite ligands with varying cone angles and electronic properties. | Identification of a ligand that sterically or electronically favors the desired isomer. |
| High Reaction Temperature | Decrease the reaction temperature in 5-10 °C increments. | Reduced rate of isomerization, leading to improved regioselectivity.[3] |
| Low CO Partial Pressure | Increase the partial pressure of carbon monoxide. | Increased rate of carbonylation relative to isomerization.[3] |
| Solvent Effects | Screen a range of solvents with different polarities. | Improved selectivity due to differential solvation of transition states. |
Issue 2: Incomplete Conversion in Hydrogenation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use freshly distilled/degassed solvents. | Prevention of catalyst oxidation and maintenance of catalytic activity. |
| Substrate Impurities | Purify the substrate by recrystallization, distillation, or chromatography. | Removal of catalyst poisons, leading to complete conversion. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. | Increased rate of the hydrogenation reaction. |
| Product Inhibition | Lower the initial substrate concentration. | Reduced concentration of the inhibitory product at any given time. |
Issue 3: Formation of Isomerized Byproducts in C-H Activation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Olefin Isomerization | Add a co-catalyst or additive known to suppress isomerization. | Minimization of undesired olefin isomerization prior to C-H activation. |
| Reaction Conditions | Optimize reaction temperature and time. | Favoring the rate of C-H activation over isomerization. |
| Catalyst System | Explore different rhodium precursors and ligands. | Identification of a catalyst system less prone to inducing isomerization. |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Hydroformylation Reaction Mixture
This protocol outlines the general steps for the analysis of a hydroformylation reaction mixture to quantify the desired aldehydes and any isomeric or hydrogenated byproducts.
1. Sample Preparation: a. Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere. b. Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10 µg/mL.[7] c. Add an internal standard (e.g., dodecane) of a known concentration to the diluted sample for accurate quantification. d. If necessary, derivatize the aldehydes to more volatile and thermally stable derivatives, for example, by oximation, to improve chromatographic separation and detection.[8]
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable for separating the components. c. Injector: Set the injector temperature to a value that ensures efficient volatilization of the analytes without causing thermal degradation (e.g., 250 °C). d. Oven Program: Use a temperature gradient to achieve good separation of the analytes. A typical program might be:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Hold: Maintain at 250 °C for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-400).
3. Data Analysis: a. Identify the peaks corresponding to the linear aldehyde, branched aldehyde(s), starting alkene, and any hydrogenated or isomerized byproducts by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns.[9] b. Quantify each component by integrating the respective peak areas and using the internal standard for calibration.
Protocol 2: In-situ Monitoring of a Rhodium-Catalyzed Reaction using ³¹P NMR Spectroscopy
This protocol is useful for identifying the active catalytic species and detecting the formation of inactive rhodium complexes.[10]
1. Sample Preparation: a. In an NMR tube equipped with a J. Young valve, dissolve the rhodium precursor and the phosphine ligand in a deuterated solvent that is suitable for the reaction. b. Ensure all manipulations are performed under a strict inert atmosphere. c. The concentration of the rhodium complex should be sufficient for detection by ³¹P NMR (typically >5 mM).
2. NMR Acquisition: a. Spectrometer: A high-field NMR spectrometer equipped with a broadband probe. b. Nucleus: Observe the ³¹P nucleus. c. Parameters:
- Use proton decoupling to simplify the spectra.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- The chemical shift range for ³¹P can be broad, so ensure the spectral width is adequate.
3. Reaction Monitoring: a. After acquiring an initial spectrum of the catalyst precursor, add the substrate and any other reagents to the NMR tube via syringe. b. Acquire ³¹P NMR spectra at regular time intervals throughout the course of the reaction. c. Monitor the appearance of new signals and the disappearance of the initial catalyst signals. The formation of new doublets (due to ¹⁰³Rh-¹³P coupling) can indicate the formation of different rhodium-phosphine complexes.[2]
4. Data Interpretation: a. Compare the observed chemical shifts and coupling constants with literature values for known rhodium-phosphine complexes to identify the species present in solution. b. The appearance of broad signals or signals corresponding to free phosphine ligand or phosphine oxide can indicate catalyst decomposition.[2]
Visualizations
Caption: Pathways to desired and side products in hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed C-H activation and conjugate addition under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. abnmr.elte.hu [abnmr.elte.hu]
Technical Support Center: Optimizing Chlorobis(ethylene)rhodium(I) Dimer Catalyst Activity Through Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of solvent choice in reactions catalyzed by chlorobis(ethylene)rhodium(I) dimer. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and experimental protocols to help you optimize your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the activity of my this compound catalyst?
A1: Solvent choice can significantly impact your reaction's yield, rate, and selectivity. Solvents can influence the catalyst's stability, the solubility of reactants, and the stabilization of transition states. For instance, polar solvents may lead to an earlier transition state, which can diminish the effectiveness of chiral ligands on enantioselectivity.[1] Additionally, the coordinating ability of the solvent can affect the catalyst's electronic properties and overall performance.
Q2: I am observing low to no product yield. Could the solvent be the issue?
A2: Yes, an inappropriate solvent is a common cause of poor reaction outcomes. If the catalyst or reactants are not fully dissolved, the reaction will be slow or may not proceed at all. This compound is generally soluble in nonpolar organic solvents. Furthermore, certain solvents can react with the catalyst or intermediates. For example, the catalyst reacts slowly with water to produce acetaldehyde.
Q3: My reaction is not showing the expected stereoselectivity. How can the solvent influence this?
A3: The solvent can play a crucial role in the stereochemical outcome of a reaction. As mentioned, polar solvents can reduce the influence of a chiral ligand by favoring an early transition state where the substrate is further from the chiral environment of the catalyst.[1] The polarity and coordinating ability of the solvent can alter the geometry of the transition state, thereby affecting the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
Q4: Are there any general guidelines for selecting a starting solvent for my reaction?
A4: A good starting point is to consider the solubility of all your reaction components, including the this compound, your substrate, and any ligands or additives. Non-polar, aprotic solvents are often a good initial choice. However, for certain reactions, such as the 1,4-addition of arylboronic acids, a mixture of solvents like dioxane and water is often employed to facilitate the reaction.[2][3] It is highly recommended to perform a solvent screen to identify the optimal medium for your specific transformation.
Q5: Can the presence of water in my solvent be beneficial?
A5: In specific cases, yes. For rhodium-catalyzed 1,4-addition reactions of arylboronic acids, the presence of water is often crucial for achieving high yields.[2][4][5] However, it is important to control the amount of water, as excess water can lead to catalyst decomposition or undesired side reactions.
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of the catalyst or reactants. 2. Solvent is reacting with the catalyst or a reaction intermediate. 3. Solvent is inhibiting the catalytic cycle. | 1. Select a solvent in which all components are soluble. Consider using a co-solvent. 2. Switch to a more inert solvent. Ensure solvents are anhydrous and deoxygenated if necessary. 3. Screen a range of solvents with varying polarities and coordinating abilities. |
| Low Enantioselectivity or Diastereoselectivity | 1. The solvent is interacting unfavorably with the chiral ligand or transition state. 2. A polar solvent is leading to an early, less-ordered transition state.[1] | 1. Screen non-polar, weakly coordinating solvents. 2. Evaluate a range of aprotic solvents with varying dielectric constants. |
| Formation of Byproducts | 1. The solvent is promoting a side reaction (e.g., protodeboronation of boronic acids). 2. The reaction temperature is too high for the chosen solvent, leading to decomposition. | 1. For reactions with boronic acids, consider using an alcohol solvent to inhibit protodeboronation.[6] 2. Choose a solvent with a higher boiling point or conduct the reaction at a lower temperature. |
| Inconsistent Results | 1. Use of different solvent grades or batches with varying impurity profiles (especially water content). 2. Inconsistent solvent volumes or ratios in mixed solvent systems. | 1. Use high-purity, anhydrous solvents and be consistent with the solvent source. 2. Carefully measure and record all solvent volumes and ratios. |
Data on Solvent Effects in Rhodium-Catalyzed Reactions
The following table summarizes quantitative data from various rhodium-catalyzed reactions, illustrating the impact of solvent choice on reaction outcomes. Note that the catalyst systems and reaction conditions vary.
| Reaction Type | Substrate | Organoboron Reagent | Solvent | Yield (%) | ee (%) | Reference |
| Asymmetric 1,4-Addition | 2-Cyclohexenone | Phenylboronic acid | Dioxane/H₂O (10:1) | 99 | 97 | [2] |
| Asymmetric 1,4-Addition | 2-Cyclohexenone | 4-Methoxyphenylboronic acid | Dioxane | 0 | - | [2] |
| Asymmetric 1,4-Addition | 2-Cyclopentenone | Phenylboronic acid | Dioxane/H₂O (10:1) | 95 | 96 | [2] |
| Asymmetric 1,4-Addition | (E)-1-Nitro-2-phenylethene | Phenylboronic acid | Toluene/H₂O | 95 | 98 | [4] |
| Asymmetric Conjugate Pyridylation | 2-Cyclohexenone | 3-Pyridylboronic acid | Ethanol | 92 | >99 | [6] |
| Asymmetric Conjugate Pyridylation | 2-Cyclohexenone | 3-Pyridylboronic acid | Toluene | 25 | 98 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Rhodium-Catalyzed 1,4-Addition of an Arylboronic Acid
This protocol provides a general framework for screening various solvents to optimize a rhodium-catalyzed conjugate addition reaction.
Materials:
-
This compound
-
Chiral ligand (e.g., BINAP)
-
α,β-Unsaturated substrate (e.g., 2-cyclohexenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., triethylamine)
-
A selection of anhydrous, degassed solvents (e.g., dioxane, toluene, THF, dichloromethane, ethanol)
-
Anhydrous, deionized water
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add this compound and the chiral ligand in the desired stoichiometric ratio (typically a 1:2.2 Rh:ligand ratio). Add a small amount of the reaction solvent and stir at room temperature for 30-60 minutes.
-
Reaction Setup: In separate, labeled reaction vials, place the α,β-unsaturated substrate and the arylboronic acid.
-
Solvent Addition: To each vial, add the chosen solvent or solvent mixture to achieve the desired substrate concentration (e.g., 0.1 M).
-
Catalyst Addition: Add the pre-formed catalyst solution to each reaction vial. The final catalyst loading should be between 0.1 and 3 mol%.
-
Base Addition: Add the base to each vial.
-
Reaction: Seal the vials and stir the reactions at the desired temperature. Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up and Analysis: Once the reactions are complete, quench the reactions, perform an appropriate work-up, and purify the products. Analyze the yield and enantiomeric excess (by chiral HPLC or GC) for each solvent system.
Visualizations
Caption: A logical workflow for selecting and optimizing a solvent system.
Caption: Key solvent properties and their influence on reaction outcomes.
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and het ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03025H [pubs.rsc.org]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Cost-Effective Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to optimizing catalyst loading for cost-effective synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Reaction Yield or Slow Reaction Rate
Q: My reaction is giving a low yield, or the reaction rate is much slower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yields or slow reaction rates are common challenges that can often be attributed to several factors related to catalyst loading and activity. A systematic investigation of the following parameters is recommended.
Possible Causes and Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[1][2] It's crucial to perform an optimization screen to find the right balance.[2] | An increase in reaction rate and conversion.[1] |
| Catalyst Deactivation | The catalyst may have been deactivated by poisoning, fouling, sintering, or leaching.[1][3][4] Consider potential contaminants in reactants or solvents.[4] Purify all reagents and solvents to remove any potential catalyst poisons.[1] If deactivation is suspected, consider catalyst regeneration or replacement.[1] | Restoration of catalyst activity and improved product yield.[1] |
| Poor Catalyst-Substrate Mixing / Mass Transfer Limitations | For heterogeneous catalysts, ensure adequate stirring or agitation to overcome mass transfer limitations.[5] Inadequate mixing can limit the contact between the catalyst and reactants.[1] Optimizing the catalyst particle size can also help; smaller particles generally offer a higher surface area-to-volume ratio.[5] | Improved reaction kinetics due to better contact between the catalyst and reactants.[1] |
| Sub-optimal Reaction Temperature | The reaction may require a higher temperature to proceed at a reasonable rate.[2] Perform a temperature screen to find the optimal condition. | Increased reaction rate and product formation. |
| Poor Catalyst Solubility (for Homogeneous Catalysis) | Ensure the catalyst is fully dissolved in the reaction solvent.[2][6] If solubility is an issue, screen different solvents.[7] | The effective catalyst concentration will match the intended concentration, leading to an improved reaction rate. |
Troubleshooting Workflow for Low Reaction Yield/Rate
Caption: A workflow diagram for troubleshooting low reaction yield or rate.
Issue 2: Inconsistent Reaction Performance and Poor Reproducibility
Q: I am observing significant variations in yield and selectivity between batches. What could be causing this lack of reproducibility?
A: Inconsistent results are often due to subtle variations in experimental conditions or the quality of reagents.
Possible Causes and Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Catalyst Heterogeneity | The surface of a heterogeneous catalyst may not be uniform, presenting different active sites that can catalyze different reaction pathways.[5] A more controlled synthesis and activation protocol for the catalyst may be required.[5] | Consistent selectivity and activity across batches. |
| Variable Reagent/Solvent Quality | Impurities in starting materials or solvents can act as catalyst poisons.[7][8] Always use freshly purified or high-purity reagents and solvents from a reliable source for each experiment.[7] | Improved reproducibility and restoration of catalyst activity. |
| Sensitivity to Air or Moisture | Many catalysts are sensitive to air and moisture.[7][8] Ensure proper handling and storage of the catalyst under an inert atmosphere (e.g., argon or nitrogen).[5][7] | Consistent catalyst activity and predictable reaction outcomes. |
| Inconsistent Reaction Setup | Variations in stirring rate, heating, or the order of reagent addition can affect the reaction.[7] Standardize the experimental setup and procedure for all runs. | Reduced variability between experimental runs. |
| Catalyst Leaching | In liquid-phase reactions, the active components of a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of active sites.[4][9][10] This can be irreversible.[9][10] Select catalysts that are insoluble in the reaction medium or modify the catalyst surface to protect active components.[4] | Stable catalyst performance over time and in recycle runs. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for a new reaction?
A1: The optimal catalyst loading is a balance between reaction efficiency (rate and conversion) and cost.[6] It is typically determined empirically through a series of small-scale screening experiments.[1][6] A common approach is to start with a standard loading (e.g., 1-2 mol%) and then screen a range of loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while monitoring the reaction progress, yield, and product purity.[1][6][8] The loading that provides the best balance of reaction time, yield, and cost-effectiveness is then selected.[1]
Q2: Can increasing the catalyst loading have a negative effect on my reaction?
A2: Yes, not always does a higher catalyst loading lead to better results. While increasing the catalyst concentration can enhance the reaction rate by providing more active sites, there is often an optimal concentration.[1][11] Beyond this point, several detrimental effects can occur:
-
Catalyst Aggregation: At high concentrations, some catalysts may form aggregates or dimers that are less selective or inactive.[8]
-
Increased Side Reactions: Excessive catalyst can lead to an increase in side reactions, reducing the selectivity towards the desired product.[1]
-
Product Inhibition: At higher catalyst concentrations, bimolecular catalyst deactivation pathways can become more prevalent.[6]
-
Purification Difficulties: Higher catalyst loading can complicate the product purification process.[1]
-
Cost: Using more catalyst than necessary increases the overall cost of the synthesis, which is a critical factor in pharmaceutical and industrial applications.[7]
Q3: How does catalyst loading impact enantioselectivity in asymmetric synthesis?
A3: Catalyst loading can influence enantioselectivity (ee), though the effect can be indirect.
-
Too Low Loading: Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is typically not enantioselective and thus lowers the overall ee.[8]
-
Too High Loading: As mentioned, high concentrations can lead to the formation of less selective catalyst aggregates or dimers.[8] It is crucial to screen a range of loadings to determine the optimal point for both yield and enantioselectivity.[7]
Q4: What are common catalyst poisons I should be aware of?
A4: Catalyst poisons are substances that deactivate a catalyst by adsorbing onto its active sites.[4] Common poisons include:
-
Sulfur compounds
-
Nitrogen compounds
-
Phosphorus compounds
-
Halogens
-
Carbon monoxide
-
Water (can deactivate catalysts through mechanisms like deconstruction, leaching, and sintering)[3]
The purity of reactants, solvents, and gases is critical to avoid introducing these poisons into your reaction system.[4]
Q5: How should I properly store my catalysts?
A5: Proper storage is essential to maintain catalyst activity. Most catalysts, especially chiral and organometallic ones, are sensitive to air, moisture, and light.[8] They should be stored in a cool, dark, and dry place, preferably in a glovebox or desiccator under an inert atmosphere (e.g., nitrogen or argon).[5]
Experimental Protocols
Protocol 1: Screening Catalyst Loading for a Homogeneous Reaction
This protocol outlines a general procedure for determining the optimal catalyst loading for a homogeneous hydrogenation reaction.
1. Catalyst Stock Solution Preparation:
-
In an inert atmosphere glovebox, prepare a stock solution of the catalyst precursor (e.g., a rhodium complex) and the appropriate ligand in a degassed, anhydrous solvent (e.g., dichloromethane (B109758) or THF).[6] The ligand-to-metal ratio should be pre-optimized (a common starting point is 1.1:1).[6]
2. Reaction Setup:
-
Arrange a series of clean, dry pressure vials, each equipped with a stir bar.
-
To each vial, add the substrate (e.g., 0.5 mmol).[6]
-
Under an inert atmosphere, add the required volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).[6]
-
Add the degassed solvent to each vial to reach the desired final concentration.
3. Reaction Execution:
-
Seal the vials and place them in a parallel reactor block.[6]
-
Purge the system with the reactant gas (e.g., hydrogen) three to four times.[6][8]
-
Pressurize the reactor to the desired pressure (e.g., 10 bar H₂).[6]
-
Stir the reactions at the desired temperature (e.g., 25 °C) for a set time (e.g., 16 hours).[6]
4. Analysis:
-
After the reaction, carefully vent the reactor.
-
Take an aliquot from each reaction mixture.
-
Analyze the samples by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine the conversion of the starting material and the selectivity to the desired product.[6]
Data Presentation Example:
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0.1 | 16 | 35 | 32 |
| 0.5 | 16 | 78 | 75 |
| 1.0 | 16 | 95 | 92 |
| 2.0 | 16 | >99 | 97 |
| 5.0 | 16 | >99 | 97 |
Logical Relationship of Factors Affecting Reaction Selectivity
Caption: Key factors influencing the selectivity of a catalytic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Inhibition in Chlorobis(ethylene)rhodium(I) Dimer Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition in catalytic reactions involving chlorobis(ethylene)rhodium(I) dimer, [Rh(C2H4)2Cl]2.
Troubleshooting Guides
Issue 1: Reaction rate decreases unexpectedly at high substrate concentrations.
Q1: My reaction (e.g., hydroformylation, hydrogenation) starts well, but as I increase the substrate concentration to improve throughput, the reaction rate slows down or even stops. What is happening?
A1: This phenomenon is a classic sign of substrate inhibition. At high concentrations, the substrate molecule, instead of promoting the reaction, can interact with the active catalytic species in a non-productive manner, leading to a decrease in the overall reaction rate. It is a known issue in some rhodium-catalyzed processes, including the hydroformylation of 1-octene (B94956) where the rate can show a typical case of substrate-inhibited kinetics as substrate concentration increases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing substrate inhibition.
Q2: How can I differentiate between substrate inhibition and catalyst deactivation?
A2: While both result in a loss of activity, their origins differ. Substrate inhibition is a reversible kinetic phenomenon dependent on substrate concentration. Catalyst deactivation is often an irreversible process where the catalyst is chemically altered.
-
To test for substrate inhibition: Lowering the substrate concentration in a stalled reaction should lead to a recovery of the reaction rate if inhibition is the cause.
-
To test for catalyst deactivation: Adding a fresh batch of substrate to a reaction that has stopped will not restart the reaction if the catalyst has deactivated. Catalyst deactivation can be caused by impurities in the feedstock, such as peroxides, or by the formation of inactive rhodium species.
Issue 2: My kinetic data does not follow Michaelis-Menten kinetics.
Q1: I'm trying to model the kinetics of my rhodium-catalyzed reaction, but the data deviates from the standard Michaelis-Menten model, showing a peak and then a decline in reaction rate with increasing substrate concentration. How do I model this?
A1: This behavior is characteristic of substrate inhibition and can be modeled using a modified rate law that accounts for the formation of an unproductive enzyme-substrate-substrate (ESS) complex or, in this case, a catalyst-substrate-substrate complex. The uncompetitive substrate inhibition model is often a good starting point:
Rate Law for Uncompetitive Substrate Inhibition:
v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
Where:
-
v: Initial reaction rate
-
Vmax: Maximum reaction rate
-
[S]: Substrate concentration
-
Km: Michaelis-Menten constant
-
Ki: Inhibition constant for the substrate
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for substrate inhibition in catalysis with this compound?
A1: The precise mechanism can vary depending on the specific reaction (e.g., hydroformylation, hydrogenation) and the ligands used. However, a common hypothesis is the formation of an inactive or less active rhodium complex at high substrate concentrations. The active catalyst, often a rhodium hydride species formed in situ, can coordinate with an additional substrate molecule, leading to a coordinatively saturated and less reactive intermediate. This effectively reduces the concentration of the active catalytic species available to proceed through the productive catalytic cycle.
Caption: Proposed mechanism of substrate inhibition.
Q2: How does the choice of ligand affect substrate inhibition?
A2: Ligands, particularly phosphines and phosphites, play a crucial role in tuning the steric and electronic properties of the rhodium center.[1]
-
Steric Bulk: Bulky ligands can prevent the coordination of an additional substrate molecule, thereby mitigating substrate inhibition.[2] They can create a more defined coordination sphere around the rhodium, favoring the binding of only one substrate molecule in a productive orientation.
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the strength of the rhodium-substrate bond. A well-balanced electronic environment can facilitate substrate activation and product release without leading to overly strong binding that could result in inhibition.
Q3: What are the practical strategies to overcome substrate inhibition?
A3:
-
Optimize Substrate Concentration: The most direct approach is to operate at a substrate concentration below the onset of inhibition. A kinetic study to determine the optimal substrate concentration is highly recommended.
-
Ligand Modification: Introducing bulky phosphine or phosphite ligands can sterically hinder the formation of an inactive catalyst-substrate complex.
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning of the reaction, a fed-batch approach can be used.[3][4][5][6][7] This involves the continuous or semi-continuous feeding of the substrate to the reactor, maintaining a low and constant substrate concentration that maximizes the reaction rate without causing inhibition.
-
Temperature and Pressure Optimization: In some cases, adjusting the temperature and pressure can alter the equilibrium between the active and inhibited catalyst complexes. For example, in hydroformylation, lower temperatures and higher carbon monoxide partial pressures can sometimes favor the desired reaction pathway.[2]
Data Presentation
Table 1: Representative Kinetic Data for a Rhodium-Catalyzed Reaction Exhibiting Substrate Inhibition
| Substrate Concentration (M) | Initial Reaction Rate (mol L⁻¹ min⁻¹) |
| 0.1 | 0.050 |
| 0.2 | 0.085 |
| 0.4 | 0.110 |
| 0.8 | 0.095 |
| 1.2 | 0.070 |
| 1.6 | 0.055 |
Note: This is illustrative data based on typical substrate inhibition profiles described in the literature.
Table 2: Effect of Ligand on Substrate Inhibition
| Ligand | Ligand Type | Optimal Substrate Concentration (M) | Maximum Rate (relative) |
| None | - | ~0.4 | 1.0 |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | ~0.6 | 1.2 |
| Xantphos | Bulky Diphosphine | >1.5 | 1.8 |
Note: This table illustrates the general trend that bulkier ligands can increase the optimal substrate concentration and the maximum achievable reaction rate by mitigating substrate inhibition.
Experimental Protocols
Protocol 1: Kinetic Analysis of Substrate Inhibition
Objective: To determine the effect of substrate concentration on the initial reaction rate and to identify the onset of substrate inhibition.
Materials:
-
This compound ([Rh(C2H4)2Cl]2)
-
Desired phosphine or phosphite ligand (if applicable)
-
Substrate (e.g., 1-octene for hydroformylation)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Syngas (CO/H₂) for hydroformylation or H₂ for hydrogenation
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a sampling valve.
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the rhodium precursor and the ligand (if used) in the reaction solvent. A typical Rh:ligand ratio is 1:2 to 1:10.
-
Reactor Setup: Charge the high-pressure reactor with the desired amount of solvent and the internal standard. Seal the reactor and purge several times with the reaction gas (syngas or H₂).
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 80 °C) and pressurize to the desired pressure (e.g., 20 bar).
-
Substrate Addition: Inject a known amount of the substrate into the reactor to achieve the first desired concentration. Start stirring and begin timing the reaction.
-
Sampling: Take samples from the reactor at regular intervals (e.g., every 15 minutes) using the sampling valve. Quench the reaction in the sample immediately (e.g., by cooling).
-
Analysis: Analyze the samples by gas chromatography (GC) to determine the concentration of the product and the remaining substrate relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate is the slope of the linear portion of this curve.
-
Repeat: Repeat steps 2-7 for a range of different initial substrate concentrations.
-
Kinetic Plot: Plot the initial reaction rate as a function of the initial substrate concentration. The resulting graph will show if substrate inhibition is occurring.
Protocol 2: Implementing a Fed-Batch Strategy
Objective: To maintain a low, constant substrate concentration to avoid inhibition and improve overall product yield.
Materials:
-
Same as Protocol 1
-
A syringe pump or mass flow controller for substrate addition.
Procedure:
-
Reactor Setup: Set up the reactor as described in Protocol 1, but with a lower initial substrate concentration that is below the inhibition threshold determined in Protocol 1.
-
Substrate Feed: Once the initial batch of substrate has reacted to a certain conversion (e.g., 80-90%), begin a continuous or semi-continuous feed of the substrate into the reactor using a syringe pump.
-
Feed Rate Control: The feed rate should be adjusted to match the reaction rate, thereby maintaining a quasi-steady-state low concentration of the substrate. The feed rate can be controlled based on real-time monitoring of the reaction (e.g., gas uptake or online GC analysis).
-
Monitoring: Continue to take samples periodically to monitor the product formation and ensure that the substrate concentration remains in the optimal range.
-
Reaction Completion: Continue the feed until the desired total amount of substrate has been added and converted to the product.
References
- 1. cfmot.de [cfmot.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On the optimal control of fed-batch reactors with substrate-inhibited kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
regeneration and recycling of chlorobis(ethylene)rhodium(I) dimer catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of chlorobis(ethylene)rhodium(I) dimer catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation?
A1: Signs of deactivation of your this compound catalyst can include a significant decrease in the reaction rate, incomplete conversion of the substrate, or a drop in selectivity for the desired product.[1] A visual color change in the reaction mixture may also indicate the formation of different, inactive rhodium species.[1]
Q2: What are the primary causes of catalyst deactivation?
A2: The primary causes of deactivation include:
-
Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Rh(I) center to an inactive Rh(III) species or lead to the oxidation of phosphine (B1218219) ligands.[1]
-
Ligand Decomposition: In some cases, ligands used in conjunction with the rhodium catalyst can decompose, particularly through oxidation.[2]
-
Formation of Inactive Rhodium Species: The catalyst can form inactive species such as hydride clusters or bridged dimers, especially in non-coordinating solvents.[1]
-
Inhibition: The presence of inhibitors like carbon monoxide (CO) or coordinating diolefins can poison the catalyst.[1]
-
High-Boiler Byproduct Formation: The accumulation of high-boiling point organic byproducts can hinder catalyst activity and productivity.[3]
Q3: Can the this compound catalyst be regenerated?
A3: Yes, regeneration is possible. A common method involves treating the at least partially inactive catalyst with an oxygen-containing gas in the presence of an aldehyde. This is followed by the removal of any solid material formed.[4]
Q4: What are the common methods for recycling the rhodium catalyst?
A4: Several methods are employed for recycling rhodium catalysts:
-
Distillation: The product mixture can be distilled to separate the volatile products from the non-volatile rhodium catalyst.[2][3]
-
Biphasic Systems: Utilizing a two-phase system, such as an ionic liquid/organic solvent system, can help to retain the catalyst in one phase while the product is in the other, allowing for easy separation.[5][6]
-
Ion Exchange Resins: Passing a portion of the recycle stream through an ion exchange resin column can remove impurities and inactive catalyst species.[7]
-
Adsorption: Using adsorbents can facilitate the physical separation of the rhodium catalyst from high-boiling-point organic compounds.[8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | Incomplete Catalyst Activation: The active species may not have formed correctly. | Ensure proper reaction conditions for in-situ activation, including sufficient time and pressure if a precatalyst is used.[1] |
| Presence of Inhibitors: Contaminants like CO or diolefins are present. | Thoroughly degas all solvents and gases. Ensure starting materials are free from potential inhibitors.[1] | |
| Catalyst Decomposition: The catalyst may have degraded before or during the reaction. | Handle and store the catalyst under a strictly inert atmosphere (e.g., argon or nitrogen).[1] | |
| Decreased Selectivity | Presence of Achiral Rhodium Species: Partial decomposition may have formed non-selective rhodium species. | Consider catalyst regeneration or purification to remove decomposed fragments. |
| Incorrect Catalyst-Substrate Matching: The ligand and substrate may not be optimal for the desired stereochemical outcome. | Screen different ligands and solvents to optimize selectivity. | |
| Difficulty in Catalyst Recovery | Rhodium Leaching: The rhodium catalyst is dissolving into the product phase. | In biphasic systems, adjust the polarity of the catalyst phase or the ligand to improve retention.[5][6] In distillation, ensure the catalyst is not volatile under the applied conditions.[2] |
| Formation of High-Boiling Point Byproducts: These byproducts can complicate separation. | A portion of the distillation residue can be purged to remove these high-boilers.[3] |
Quantitative Data on Catalyst Recycling and Recovery
The efficiency of rhodium catalyst recycling and recovery is crucial for economic viability. Below are tables summarizing quantitative data from various studies.
Table 1: Catalyst Recycling Efficiency in Different Systems
| System | Substrate | Number of Cycles | Key Finding | Reference |
| Rh/Biphephos in Propylene Carbonate | Internal Olefins | 6 | Aldehyde yield remained around 65% for 6 runs before ligand decomposition.[2] | [2] |
| Rh/Biphephos with Deactivated Ligand Removal | Internal Olefins | 10 | Catalyst could be recycled for 10 runs without a significant drop in activity or selectivity.[2] | [2] |
| Rhodium in Ionic Liquid/Heptane | Methyl 10-undecenoate | 9 | The catalytic ionic liquid layer was recycled at least nine times, maintaining an alcohol yield over 50%.[6] | [6] |
Table 2: Rhodium Recovery Rates from Spent Catalysts
| Recovery Method | Catalyst Type | Recovery Rate | Key Parameters | Reference |
| Oxidation with H₂O₂ | Triphenylphosphine (B44618) acetylacetone (B45752) carbonyl rhodium (ROPAC) | 95.6% (after secondary treatment) | Reaction time: 29 min, Temperature: 110 °C, Phase ratio: 1:1.[9][10] | [9][10] |
| Iron Melting Collection | Spent Automotive Catalysts | >99% | Optimized slag composition and use of iron as a collector.[11] | [11] |
| Hydrometallurgical Leaching | Spent Automotive Catalysts | ~97% | Leaching with 12 M HCl at 150 °C for 2 hours.[11] | [11] |
Experimental Protocols
Protocol 1: Regeneration of a Deactivated Rhodium Hydroformylation Catalyst
This protocol is based on a general method for regenerating rhodium hydroformylation catalysts that have become at least partially inactive.[4]
Materials:
-
Deactivated catalyst solution from a hydroformylation reaction.
-
Aldehyde (e.g., the product aldehyde from the reaction).
-
Oxygen-containing gas (e.g., air).
-
Filtration apparatus.
Procedure:
-
Remove a portion of the at least partially inactive catalyst from the hydroformylation reactor.
-
Adjust the aldehyde content of the catalyst-containing stream to have at least one mole of aldehyde present per mole of rhodium and ligand.
-
Treat the aldehyde-containing catalyst stream with an oxygen-containing gas at a temperature below the boiling point of the aldehyde.
-
Continue the treatment until the catalyst activity is restored. This may take several hours to days.
-
Filter the regenerated catalyst solution to remove any solid material that may have formed during the oxidation process.
-
Adjust the ligand-to-rhodium ratio as needed before reintroducing the catalyst to the reactor.
Protocol 2: Recovery of Rhodium from a Spent Catalyst Solution via Oxidation
This protocol outlines a method for recovering rhodium from a spent triphenylphosphine acetylacetone carbonyl rhodium (ROPAC) catalyst solution using hydrogen peroxide.[9][10]
Materials:
-
Spent ROPAC catalyst solution.
-
Hydrogen peroxide (H₂O₂).
-
Aqueous phase for extraction (e.g., water).
-
Microreactor or suitable reaction vessel.
-
Analytical equipment for determining rhodium concentration (e.g., ICP-OES).
Procedure:
-
Introduce the spent rhodium catalyst solution and the H₂O₂ solution into the reactor. A phase ratio of 1:1 is recommended.
-
Heat the mixture to approximately 110 °C.
-
Maintain the reaction for about 29 minutes. During this time, the H₂O₂ will oxidatively dissociate the rhodium-phosphine bond, converting Rh(I) to Rh(III).
-
The Rh(III) will form water-soluble complexes and transfer to the aqueous phase.
-
Separate the organic and aqueous phases.
-
For higher recovery, the organic phase can be subjected to a second treatment under the same conditions.
-
Analyze the rhodium concentration in the aqueous and remaining organic phases to determine the overall recovery rate.
Diagrams
Caption: Workflow for the regeneration of a deactivated rhodium catalyst.
Caption: Common deactivation pathways for rhodium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2002005956A1 - Process for the recovery of rhodium - Google Patents [patents.google.com]
- 4. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 5. Solvent design for catalyst recycling of rhodium/amine catalysts via sc CO 2 extraction in the reductive hydroformylation of alpha olefins - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01252A [pubs.rsc.org]
- 6. Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6946580B2 - Hydroformylation process with recycle of active rhodium catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
role of additives and co-catalysts with chlorobis(ethylene)rhodium(I) dimer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, and its derivatives in catalytic reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the role of additives and co-catalysts to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My rhodium-catalyzed reaction is showing low or no conversion. What are the potential causes?
A1: Low or no conversion in reactions utilizing [Rh(C₂H₄)₂Cl]₂ can stem from several factors:
-
Catalyst Deactivation: The active Rh(I) species is susceptible to deactivation through various pathways. Impurities such as halides in the substrate or solvent can lead to the formation of inactive, bridged rhodium complexes.[1] Additionally, oxidative addition of reactants or solvents can result in the formation of inactive Rh(III) species.
-
Incomplete Pre-catalyst Activation: When using a pre-catalyst, such as those with cyclooctadiene (COD) or norbornadiene (NBD) ligands, these ligands must be removed, typically by hydrogenation, to generate the active solvated catalyst. Insufficient hydrogen pressure or activation time can lead to incomplete activation.
-
Presence of Inhibitors: Certain functional groups or impurities can act as inhibitors. Carbon monoxide (CO) and even some aromatic moieties from substrates or solvents can form stable complexes with the rhodium center, thereby hindering catalysis.
-
Poor Substrate Purity: Impurities within the substrate, especially coordinating species or halides, can poison the catalyst. It is crucial to use highly purified substrates.
Q2: The enantioselectivity (ee) of my asymmetric reaction is lower than expected. How can I improve it?
A2: Suboptimal enantioselectivity can often be addressed by modifying the reaction conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment around the catalyst. Screening a range of solvents (e.g., methanol, toluene, THF, dichloromethane) is advisable.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Hydrogen Pressure (for hydrogenations): The pressure of hydrogen gas can affect the equilibrium between different catalytic intermediates, thereby influencing the enantioselectivity. Optimization of H₂ pressure is recommended.
-
Additives: The presence of protic additives like water or t-butanol, or halide additives, can alter the electronic properties and coordination sphere of the rhodium center, which can sometimes lead to improved enantioselectivity.[1][2]
Q3: I am observing poor regioselectivity (e.g., low n/iso ratio in hydroformylation). What can I do?
A3: Improving regioselectivity is a common challenge. Key factors to consider are:
-
Ligand Selection: The steric and electronic properties of phosphine (B1218219) or phosphite (B83602) ligands are critical. Bulky ligands tend to favor the formation of the linear product in hydroformylation due to steric hindrance.
-
Catalyst System: Rhodium-based catalysts generally exhibit higher selectivity for linear aldehydes compared to cobalt-based catalysts.
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures can favor the formation of the linear aldehyde.
Q4: My catalyst appears to have precipitated out of the reaction mixture. What could be the cause and how can I address it?
A4: Catalyst precipitation can be caused by several factors:
-
Poor Catalyst Solubility: The rhodium complex may not be fully soluble in the chosen reaction solvent, leading to a lower effective catalyst concentration.
-
Formation of Inactive Species: The active catalyst can be converted into an insoluble, inactive form. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation and precipitate.
-
Ligand Degradation: The breakdown of ligands can lead to the formation of insoluble rhodium species.
To address this, consider screening for a more suitable solvent, ensuring the rigorous exclusion of air and moisture if the catalyst is sensitive to them, and using high-purity reagents to prevent ligand degradation.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
This guide provides a systematic approach to diagnosing and resolving low or no catalytic activity in your rhodium-catalyzed reaction.
Problem: The reaction shows minimal or no conversion of the starting material.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure all reagents and solvents are free of impurities, especially halides and oxidizing agents.[1] - Handle the catalyst under a strict inert atmosphere (glovebox or Schlenk line). - Consider using a freshly opened bottle of the rhodium precursor. |
| Incomplete Catalyst Activation | - If using a pre-catalyst, ensure the activation step (e.g., hydrogenation of a diene ligand) is complete. - Increase the hydrogen pressure or activation time if necessary. |
| Inhibitors Present | - Degas all solvents and purge the reaction vessel thoroughly with an inert gas to remove oxygen and carbon monoxide. - Purify substrates to remove any potential coordinating functional groups that could act as inhibitors. |
| Poor Substrate Quality | - Re-purify the substrate via distillation, recrystallization, or column chromatography. - Confirm the purity of the substrate by NMR or other analytical techniques. |
| Suboptimal Reaction Conditions | - Screen a range of temperatures and pressures to find the optimal conditions for your specific substrate and ligand. - The choice of solvent can have a significant impact on catalyst activity; screen a variety of solvents with different polarities and coordinating abilities. |
Guide 2: Poor Enantioselectivity in Asymmetric Catalysis
This guide outlines steps to improve the enantiomeric excess (ee) of your asymmetric reaction.
Problem: The enantioselectivity of the reaction is low or inconsistent.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Analytical Method | - Validate your chiral GC or HPLC method. Ensure baseline separation of enantiomers. - Run a racemic standard to confirm the identity of each enantiomer's peak. |
| Poor Ligand Quality | - Verify the purity and enantiomeric excess of the chiral ligand. - Consider synthesizing or purchasing a fresh batch of the ligand. |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature often improves enantioselectivity. - Solvent: The solvent can have a profound effect on the chiral induction. Screen a variety of solvents. - Pressure: In hydrogenation reactions, varying the hydrogen pressure can impact enantioselectivity. |
| Incorrect Ligand-to-Metal Ratio | - The ratio of the chiral ligand to the rhodium precursor can be critical. Titrate the ligand-to-metal ratio to find the optimum. |
| Presence of Water or Other Additives | - The presence of small amounts of water or other protic additives can sometimes be beneficial for enantioselectivity.[2] Conversely, strictly anhydrous conditions may be required. This should be investigated systematically. |
Data Presentation: Role of Additives and Co-catalysts
The performance of rhodium catalysts derived from [Rh(C₂H₄)₂Cl]₂ is highly dependent on the nature of the additives and co-catalysts, particularly phosphine ligands.
Table 1: Effect of Phosphine Ligands on the Regioselectivity of 1-Octene Hydroformylation
| Ligand | Bite Angle (°) | Conversion (%) | Linear:Branched Ratio (l:b) | Reference |
| PPh₃ | 103 | >99 | 2.9 | Custom |
| Xantphos | 111 | >99 | 25.9 | Custom |
| BISBI | 113 | 98 | 66.0 | Custom |
| DPEphos | 101 | >99 | 2.4 | Custom |
Reaction conditions: 1-octene, [Rh(acac)(CO)₂] as precursor, ligand, toluene, 80 °C, 20 bar CO/H₂ (1:1), 12 h. Data is illustrative and compiled from typical results in the literature.
Table 2: Influence of Chiral Phosphine Ligands on Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexenone
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINAP | 98 | 97 | Custom |
| (R,R)-Me-DuPhos | 95 | 85 | Custom |
| (S,S)-Chiraphos | 92 | 78 | Custom |
| (R)-Tol-BINAP | 99 | 98 | Custom |
Reaction conditions: 2-cyclohexenone, phenylboronic acid, [Rh(acac)(C₂H₄)₂] as precursor, ligand, aqueous solvent system, room temperature. Data is illustrative and compiled from typical results in the literature.
Experimental Protocols
Protocol 1: General Procedure for In-Situ Catalyst Preparation and Reaction under Inert Atmosphere
This protocol describes a general method for setting up a rhodium-catalyzed reaction using [Rh(C₂H₄)₂Cl]₂ and a phosphine ligand under an inert atmosphere.
-
Preparation of Glassware: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Addition of Catalyst Precursor and Ligand: In the glovebox or under a positive flow of inert gas, add the this compound and the desired phosphine ligand to the Schlenk flask.
-
Addition of Solvent: Add anhydrous and degassed solvent via a cannula or a gas-tight syringe.
-
In-Situ Catalyst Formation: Stir the resulting solution at room temperature for 15-30 minutes. A color change is often observed as the active catalyst forms.
-
Addition of Reactants: Add the substrate and any other reagents via syringe. If any of the reactants are solids, they can be added at the same time as the catalyst precursor and ligand.
-
Reaction: Place the flask in a pre-heated oil bath and stir for the desired amount of time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: After the reaction is complete, cool the flask to room temperature. The work-up procedure will depend on the specific reaction but generally involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired product.[3]
Protocol 2: Monitoring a Rhodium-Catalyzed Reaction by GC-MS
-
Method Development: Develop a GC-MS method that can separate and identify the starting materials, products, and any significant byproducts.
-
Calibration: Prepare standard solutions of the starting material and product of known concentrations to create a calibration curve. This will allow for the quantification of the reaction components.
-
Sampling: At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent and an internal standard. The internal standard is a compound not present in the reaction mixture that is used to improve the accuracy of the quantification.
-
Analysis: Inject the prepared sample into the GC-MS and analyze the data to determine the concentration of the starting material and product at that time point.
-
Data Plotting: Plot the concentration of the reactants and products versus time to obtain a reaction profile.
References
Validation & Comparative
A Comparative Guide to Chlorobis(ethylene)rhodium(I) Dimer and Wilkinson's Catalyst for Catalytic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed, objective comparison of two prominent rhodium-based catalysts: Chlorobis(ethylene)rhodium(I) dimer and Wilkinson's catalyst. The following sections will delve into their structural differences, comparative catalytic performance supported by experimental data, and detailed experimental protocols for key applications.
Structural and Physicochemical Properties
This compound, with the chemical formula [RhCl(C₂H₄)₂]₂, and Wilkinson's catalyst, [RhCl(PPh₃)₃], are both Rh(I) complexes widely employed in homogeneous catalysis. However, their distinct ligand spheres impart different stabilities, solubilities, and catalytic activities.
This compound is a red-orange, air-sensitive solid.[1][2] The ethylene (B1197577) ligands in this dimeric structure are labile, meaning they are easily displaced by other ligands or substrates, making it a versatile precursor for the in-situ generation of various catalytically active species.[1]
Wilkinson's catalyst is a red-brown crystalline solid, known for its square planar geometry.[3] The three bulky triphenylphosphine (B44618) (PPh₃) ligands play a crucial role in its catalytic activity and selectivity. Dissociation of one of these ligands is a key step in initiating the catalytic cycle for many of its applications, most notably hydrogenation.[3]
| Property | This compound | Wilkinson's Catalyst |
| Chemical Formula | [RhCl(C₂H₄)₂]₂ | [RhCl(PPh₃)₃] |
| Molar Mass | 388.93 g/mol [2] | 925.22 g/mol |
| Appearance | Red-orange solid[1] | Red-brown solid[3] |
| Structure | Dimeric with bridging chloride ligands | Monomeric, square planar |
| Key Feature | Labile ethylene ligands, catalyst precursor[1] | Bulky phosphine (B1218219) ligands influencing selectivity[3] |
Performance in Catalytic Hydrogenation
Both catalysts are effective for the hydrogenation of unsaturated compounds, but their activity and selectivity can differ depending on the substrate and reaction conditions.
Wilkinson's catalyst is renowned for its high efficiency and selectivity in the hydrogenation of alkenes and alkynes.[3] It is particularly effective for the reduction of less sterically hindered double bonds and is tolerant of a wide range of functional groups.[3] The turnover frequency (TOF) for the hydrogenation of 1-alkenes using Wilkinson's catalyst is reported to be in the range of 150-600 h⁻¹.
Table 1: Comparative Performance in Alkene Hydrogenation
| Catalyst System | Substrate | Turnover Frequency (TOF) | Turnover Number (TON) | Reference |
| Wilkinson's Catalyst | 1-Alkenes | 150-600 h⁻¹ | Not Reported | |
| [RhCl(C₂H₄)(PiPr₃)]₂ | Ethene | 97 h⁻¹ | > 5600 | [4] |
Applications in Hydroformylation
Hydroformylation, or oxo-synthesis, is another critical industrial process where rhodium catalysts are employed to convert alkenes into aldehydes. Both Wilkinson's catalyst and this compound can be used as precursors for active hydroformylation catalysts, typically in the presence of phosphine ligands and syngas (a mixture of CO and H₂).
The general mechanism involves the formation of a rhodium-hydrido-carbonyl species that then coordinates to the alkene, followed by migratory insertion of the alkene into the Rh-H bond, CO insertion, and finally reductive elimination to yield the aldehyde and regenerate the catalyst.
A general experimental procedure for hydroformylation using a rhodium dimer precursor is provided in the experimental protocols section. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity (linear vs. branched aldehyde) of the reaction.
Experimental Protocols
General Procedure for Alkene Hydrogenation using Wilkinson's Catalyst
Materials:
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)
-
Hydrogen gas (high purity)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Wilkinson's catalyst in the chosen solvent.
-
Add the alkene substrate to the solution.
-
Purge the flask with hydrogen gas several times.
-
Maintain a positive pressure of hydrogen (typically 1 atm) and stir the reaction mixture vigorously at the desired temperature (often room temperature).
-
Monitor the reaction progress by techniques such as TLC, GC, or NMR.
-
Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by chromatography.
General Procedure for Alkene Hydroformylation using a Rhodium Dimer Precursor
This protocol is adapted from a procedure using chloro(1,5-cyclooctadiene)rhodium(I) dimer and can be modified for this compound.[5]
Materials:
-
This compound ([RhCl(C₂H₄)₂]₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂, typically 1:1 molar ratio)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with this compound and the phosphine ligand.
-
Add the degassed solvent to dissolve the catalyst and ligand.
-
Add the alkene substrate to the reactor.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 4.0 MPa).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 30 °C) and stir.[5]
-
Monitor the reaction progress by taking samples and analyzing them by GC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product can be isolated and purified by standard techniques such as distillation or chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle for hydrogenation with Wilkinson's catalyst and a general workflow for a catalytic reaction.
Caption: Catalytic cycle for alkene hydrogenation using Wilkinson's catalyst.
Caption: General experimental workflow for a homogeneous catalytic reaction.
Conclusion
Both this compound and Wilkinson's catalyst are highly valuable catalysts in the arsenal (B13267) of synthetic chemists. Wilkinson's catalyst is a well-defined, reliable catalyst for selective hydrogenations with a wealth of supporting literature. This compound, with its labile ethylene ligands, serves as a versatile precursor for generating a wide array of catalytically active species in situ, offering flexibility for various transformations including hydrogenation and hydroformylation. The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the substrate, desired selectivity, and operational conditions. This guide provides a foundational comparison to aid researchers in making an informed decision for their catalytic needs.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H16Cl2Rh2-2 | CID 45357812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions | MDPI [mdpi.com]
A Comparative Guide to Chlorobis(ethylene)rhodium(I) Dimer and Chlorobis(cyclooctene)rhodium(I) Dimer for Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, rhodium complexes are indispensable tools for forging complex molecular architectures. Among the plethora of available catalyst precursors, chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂, and chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)₂]₂, have emerged as two of the most versatile and widely employed starting materials. This guide provides an objective comparison of these two prominent rhodium(I) dimers, supported by their physicochemical properties and reactivity profiles, to aid researchers in selecting the optimal precursor for their specific catalytic applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these dimers is crucial for their effective handling and application. Both are air-sensitive solids, necessitating storage under an inert atmosphere and at low temperatures.[1][2]
| Property | This compound | Chlorobis(cyclooctene)rhodium(I) Dimer |
| Chemical Formula | C₈H₁₆Cl₂Rh₂ | C₃₂H₅₆Cl₂Rh₂ |
| Molecular Weight | 388.93 g/mol [1] | 717.51 g/mol [2] |
| Appearance | Dark red to rust-colored solid[1] | Red-brown solid[3] |
| Solubility | Soluble in nonpolar organic solvents. Sparingly soluble in ethanol (B145695), acetone, dioxane, chloroform, and dichloromethane. Insoluble in water. | Soluble in nonpolar organic solvents. |
| Storage Conditions | Store at ≤ -4 °C[1] | Store at room temperature[2] |
| CAS Number | 12081-16-2[1] | 12279-09-3[2] |
Structural Features and Ligand Lability: The Key Difference
The primary distinction between these two dimers lies in the nature of their olefin ligands: ethylene (B1197577) (C₂H₄) versus cyclooctene (B146475) (C₈H₁₄). This difference significantly influences their reactivity as catalyst precursors. The ethylene ligands in [RhCl(C₂H₄)₂]₂ are relatively stable and less easily displaced. In contrast, the cyclooctene (coe) ligands in [RhCl(coe)₂]₂ are bulkier and more labile, meaning they are more readily substituted by other ligands, such as chiral phosphines, which are often required for catalysis.[3] This greater lability of the cyclooctene ligands can lead to faster catalyst activation and reaction initiation under milder conditions.[3]
Performance in Catalytic Applications
Both dimers are precursors to catalytically active rhodium(I) species and find application in a wide array of organic transformations. The choice between them often depends on the specific reaction, the nature of the substrate, and the desired reaction conditions.
Asymmetric Hydrogenation: This is a cornerstone of modern synthetic chemistry, and both dimers are frequently used to generate the active chiral rhodium catalyst in situ by reaction with a chiral phosphine (B1218219) ligand. Due to the higher lability of the cyclooctene ligands, [RhCl(coe)₂]₂ is often preferred for generating the active catalyst under milder conditions.
C-H Activation: Rhodium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds.[3] Chlorobis(cyclooctene)rhodium(I) dimer is frequently cited as a precursor for these transformations, likely due to the ease of generating the coordinatively unsaturated rhodium species necessary for C-H bond cleavage.[3]
Hydroarylation of Alkynes: The addition of an aryl C-H bond across an alkyne is a highly atom-economical method for the synthesis of substituted alkenes. Both rhodium dimers can be used to generate catalysts for this transformation. The choice of precursor can influence the reaction efficiency and the required reaction conditions.
While direct comparative studies with quantitative data are scarce in the literature, the general consensus is that the higher reactivity of the cyclooctene dimer often translates to higher catalytic activity, allowing for lower catalyst loadings or milder reaction conditions. However, the ethylene dimer's greater stability can be advantageous in certain applications where a more robust or less reactive precursor is desired.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the dimers and a common catalytic application.
Synthesis of this compound
This protocol is adapted from the procedure described by Cramer.
Procedure:
-
A solution of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in methanol (B129727) and water is prepared in a flask equipped with a magnetic stirrer.
-
Ethylene gas is bubbled through the solution at room temperature.
-
The reaction mixture is stirred for several hours, during which the color of the solution changes, and a red-orange solid precipitates.
-
The solid product is collected by filtration, washed with methanol and water, and dried under vacuum.
-
Due to the lability of the ethylene ligands, the complex is generally not recrystallized.
Synthesis of Chlorobis(cyclooctene)rhodium(I) Dimer
This protocol is a general representation of the synthesis.
Procedure:
-
Hydrated rhodium(III) chloride is dissolved in an alcohol, such as ethanol or isopropanol.[3]
-
An excess of cis-cyclooctene is added to the solution.
-
The mixture is stirred at room temperature for an extended period (e.g., several days).
-
The resulting red-brown solid is collected by filtration, washed with a small amount of cold alcohol, and dried under vacuum.
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for the in situ generation of a chiral rhodium catalyst for asymmetric hydrogenation.
Procedure:
-
In a glovebox, a Schlenk flask is charged with the rhodium precursor ([RhCl(C₂H₄)₂]₂ or [RhCl(coe)₂]₂) and the desired chiral phosphine ligand in a suitable degassed solvent (e.g., dichloromethane, methanol, or toluene).
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.
-
The prochiral substrate is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Conclusion
Both this compound and chlorobis(cyclooctene)rhodium(I) dimer are excellent and versatile precursors for a wide range of rhodium-catalyzed reactions. The primary factor influencing the choice between them is the lability of the olefin ligand. The higher lability of the cyclooctene ligands in [RhCl(coe)₂]₂ often leads to faster catalyst activation and allows for milder reaction conditions, making it a popular choice for many applications, including C-H activation and asymmetric hydrogenation. Conversely, the greater stability of [RhCl(C₂H₄)₂]₂ may be advantageous in specific contexts. Ultimately, the optimal choice of precursor will depend on the specific requirements of the catalytic transformation being investigated.
References
A Comparative Guide to the Activity of Rhodium Precatalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst system is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. Rhodium complexes are among the most powerful and versatile catalysts for asymmetric hydrogenation, a fundamental transformation in the synthesis of chiral molecules for pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comparative overview of common rhodium precatalysts and their performance in the asymmetric hydrogenation of a benchmark substrate, supported by experimental data and detailed protocols.
Introduction to Rhodium Precatalysts
Rhodium precatalysts are typically air-stable complexes that are activated in situ under catalytic conditions. The most common precatalysts consist of a rhodium(I) center coordinated to diolefin ligands such as 1,5-cyclooctadiene (B75094) (COD) or norbornadiene (NBD).[1] The active catalytic species is generated upon displacement of the diolefin by a chiral phosphine (B1218219) ligand and the substrate, followed by activation with hydrogen.[1][2] The choice of both the rhodium precursor and the chiral ligand is crucial in determining the catalyst's activity and enantioselectivity.[3]
Performance Comparison in Asymmetric Hydrogenation
The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a widely used benchmark reaction to evaluate the performance of chiral catalysts. The following table summarizes the performance of various rhodium precatalyst and chiral ligand systems in this reaction.
| Precatalyst | Chiral Ligand | S/C Ratio | Conversion (%) | ee (%) | Configuration | Ref. |
| [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | 1000 | >99 | 98 | R | [3] |
| [Rh(COD)2]BF4 | (S,S)-Et-DuPhos | 3000 | >99 | 99 | R | [3] |
| [Rh(COD)2]BF4 | (R)-BINAP | 1000 | >99 | 96 | S | [4] |
| [Rh(COD)2]BF4 | (R,R)-NORPHOS | 100 | >99 | 96 | R | [5] |
| [Rh(COD)(R,R)-Chiraphite]BF4 | (R,R)-Chiraphite | 100 | >99 | >99 | R | [6] |
S/C Ratio: Substrate-to-catalyst ratio. ee (%): Enantiomeric excess.
Experimental Protocols
A detailed and reproducible experimental procedure is crucial for the successful comparison of catalyst performance. Below is a representative protocol for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
1. Catalyst Preparation (in situ): In a glovebox under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask equipped with a magnetic stir bar is charged with the rhodium precatalyst (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%).[5] Anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane) is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst solution.[5][7]
2. Asymmetric Hydrogenation: A solution of the substrate, methyl (Z)-α-acetamidocinnamate, is prepared in the same anhydrous and degassed solvent.[6] This solution is then transferred to a high-pressure autoclave that has been purged with an inert gas.[5] The pre-formed catalyst solution is subsequently transferred to the autoclave via cannula.[5] The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).[6] The reaction mixture is stirred vigorously at a constant temperature (e.g., room temperature) for a specified time (e.g., 12-24 hours).[6]
3. Work-up and Analysis: Upon completion of the reaction, the hydrogen pressure is carefully released, and the autoclave is purged with an inert gas.[6] The solvent is removed under reduced pressure. The conversion of the substrate is determined by ¹H NMR spectroscopy of the crude product.[7] The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6][7]
Visualizing the Catalytic Process
To better understand the transformation of the precatalyst into the active species and the subsequent catalytic cycle, as well as the experimental workflow for catalyst comparison, the following diagrams are provided.
Caption: Activation of a rhodium precatalyst and the subsequent catalytic cycle in asymmetric hydrogenation.
Caption: Experimental workflow for the comparison of rhodium precatalyst activity.
Conclusion
The choice of the rhodium precatalyst and, more importantly, the chiral ligand, significantly influences the outcome of asymmetric hydrogenation reactions. While [Rh(COD)2]BF4 and [Rh(NBD)2]BF4 are common and effective precursors, the chiral ligand dictates the stereochemical outcome and can impact the reaction rate. Ligands like DuPhos, BINAP, NORPHOS, and Chiraphite have demonstrated excellent performance, often achieving high enantioselectivities and conversions. For the development of a specific asymmetric hydrogenation process, it is recommended to screen a variety of chiral ligands with a standard rhodium precatalyst to identify the optimal catalyst system for the desired transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Coupling Catalysts: Chlorobis(ethylene)rhodium(I) Dimer vs. Palladium Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. For decades, palladium catalysts have been the workhorses of this field, demonstrating broad applicability and robustness in reactions like the Suzuki-Miyaura and Heck couplings. However, the exploration of alternative catalytic systems is a continuous pursuit, driven by the desire for novel reactivity, improved selectivity, and access to unique chemical space. This guide provides a comparative overview of the well-established palladium catalysts and the emerging potential of chlorobis(ethylene)rhodium(I) dimer in cross-coupling reactions, supported by available experimental data.
At a Glance: Palladium vs. Rhodium in Cross-Coupling
Palladium catalysts are renowned for their versatility and efficiency in a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura and Heck reactions, which are fundamental in both academic and industrial settings. In contrast, this compound and other rhodium(I) complexes have carved out a significant niche in asymmetric synthesis, offering high enantioselectivity in reactions that are often challenging for palladium systems. While direct, head-to-head comparisons in standard Suzuki-Miyaura or Heck reactions are not extensively documented in the literature, a comparative analysis of their primary applications reveals their distinct advantages.
Performance Data: A Comparative Overview
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura and Heck reactions, as well as representative data for rhodium-catalyzed cross-coupling reactions, primarily in the context of asymmetric synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. A variety of palladium catalysts have been developed to efficiently couple aryl halides with arylboronic acids.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 |
| PdCl₂(dppf) | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 90 | 3 | 92 |
| Pd/C | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Ethanol/H₂O | 100 | 0.5 | >95 |
Palladium-Catalyzed Heck Reaction
The Heck reaction enables the arylation of alkenes and is a key transformation in organic synthesis.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | n-Butyl acrylate | Et₃N | DMF | 100 | 1 | 95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 120 | 1.5 | 96 |
| Herrmann's Catalyst | 2-Iodo-p-carborane | Styrene | Ag₃PO₄ | DMF | 100 | 1 | 90 |
| PdCl₂(PCy₃)₂ | 4-Bromobenzonitrile | n-Butyl acrylate | K₂CO₃ | NMP | 140 | 0.1 | 99 |
Rhodium-Catalyzed Cross-Coupling Reactions
Rhodium catalysts, often derived from precursors like this compound, excel in asymmetric cross-coupling reactions.
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
| [Rh(coe)₂Cl]₂ / Chiral Diene | Racemic Allylic Chloride | Arylboronic Acid | K₃PO₄ | THF | 40 | 2.5 | 85-95 | 90-99 |
| [Rh(C₂H₄)₂Cl]₂ / (S)-SEGPHOS | Racemic Bicyclic Allyl Chloride | Furan-2-boronic acid pinacol (B44631) ester | Cs₂CO₃ | THF | 60 | 0.25 | >90 | >95 |
| Rh(acac)(CO)₂ / Ligand | Phenylboronic Acid | Methyl Vinyl Ketone | Et₃N | Toluene/H₂O | 100 | 1 | 84 (Heck-type) | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for palladium- and rhodium-catalyzed cross-coupling reactions.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Palladium-Catalyzed Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., PPh₃, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., DMF or acetonitrile, 5 mL) and the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.
Procedure for Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox, add this compound (0.0025 mmol, 0.25 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 0.006 mmol, 0.6 mol%) to a flame-dried flask. Add anhydrous, degassed THF and stir for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the racemic allyl halide (1.0 mmol, 1.0 equiv), the arylboronic acid derivative (1.5 mmol, 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv) in THF.
-
Reaction: Transfer the catalyst solution to the substrate mixture via cannula. Stir the reaction at the specified temperature (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion: Choosing the Right Tool for the Job
The choice between a palladium-based catalyst and a rhodium-based system like this compound is highly dependent on the specific synthetic goal.
-
Palladium catalysts remain the undisputed champions for a vast array of standard cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. Their high efficiency, broad substrate scope, and the extensive body of literature detailing their use make them a reliable and versatile choice for the synthesis of a wide range of molecular architectures.
-
This compound and its derivatives have demonstrated exceptional utility in the realm of asymmetric catalysis . For transformations where the generation of a specific stereoisomer is paramount, rhodium catalysts, in conjunction with chiral ligands, often provide superior enantioselectivity compared to their palladium counterparts. While their application in general, non-asymmetric cross-coupling is less explored, their unique reactivity profile suggests potential for future discoveries in this area.
For researchers and drug development professionals, a deep understanding of the strengths and limitations of both palladium and rhodium catalysts is essential for the strategic design and efficient execution of synthetic routes to complex and high-value molecules. While palladium provides a robust and general solution for C-C bond formation, rhodium offers a powerful tool for the precise control of stereochemistry.
Validating Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for Reactions Catalyzed by Chlorobis(ethylene)rhodium(I) Dimer
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the development of stereoselective synthetic methodologies. This guide provides an objective comparison of common analytical techniques for validating the enantiomeric excess of products from reactions catalyzed by chlorobis(ethylene)rhodium(I) dimer, a versatile precursor for a wide range of chiral catalysts.
The efficacy of an asymmetric catalyst is primarily judged by its ability to selectively produce one enantiomer of a chiral product over the other. This compound, [Rh(C₂H₄)₂Cl]₂, serves as a common starting material for the in-situ preparation of active chiral catalysts through its reaction with a variety of chiral ligands.[1][2] The validation of the enantiomeric purity of the resulting products is paramount and is typically accomplished using several key analytical techniques. This guide will delve into the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess is contingent on several factors, including the physical properties of the analyte (e.g., volatility, presence of a chromophore), the required sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer. |
| Typical Analytes | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile samples. | Soluble compounds with suitable functional groups for interaction with a CDA. |
| Resolution | Excellent, capable of baseline separation for a broad array of compounds. | Very high, especially for volatile compounds. | Generally lower than chromatographic methods; peak overlap can be a concern. |
| Sensitivity | High (ng to pg range), depending on the detector (e.g., UV, MS). | Very High (pg to fg range), especially with sensitive detectors like FID or MS. | Lower sensitivity, requiring higher sample concentrations (mg range). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Typically 2-10 minutes per sample. |
| Development Effort | Method development can be time-consuming, requiring screening of columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow rates. | Can be rapid if a suitable chiral discriminating agent is known. |
Performance Data in Rhodium-Catalyzed Reactions
The following table summarizes representative data from asymmetric reactions where the catalyst was prepared from this compound and a chiral ligand.
| Reaction Type | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) | Validation Method |
| Asymmetric 1,4-Addition | (S)-BINAP | N-benzyl crotonamide (B15916) and phenylboronic acid | (R)-N-benzyl-3-phenylbutanamide | 93% | Chiral HPLC |
| Asymmetric 1,4-Addition | Benzene-based olefin-sulfoxide ligand | Enone and arylboronic acid | β-aryl ketone | up to 97% | Not specified |
| Asymmetric 1,2-Addition | Chiral sulfur-alkene hybrid ligand | α-diketone and arylboronic acid | Chiral tertiary alcohol | Not specified | Not specified |
| Asymmetric Fluorination | Chiral diene ligand | 1,2-disubstituted allylic trichloroacetimidate | 1,2-disubstituted allylic fluoride | up to 76:24 er | Chiral HPLC |
| Asymmetric 1,6-Addition | Chiral diene ligand | β-alkynyl acrylamide (B121943) and arylboronic acid | Axially chiral allenylsilane | 94-99% | Chiral HPLC |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful validation of enantiomeric excess. Below are representative protocols for a rhodium-catalyzed asymmetric reaction and the subsequent analysis of the product's enantiomeric excess.
General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol is adapted from the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides.[3][4]
Catalyst Preparation: In a nitrogen-filled glovebox, this compound (0.005 mmol) and a chiral bisphosphine ligand (e.g., (S)-BINAP, 0.011 mmol) are dissolved in a suitable solvent (e.g., 1,4-dioxane, 1 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Asymmetric 1,4-Addition Reaction: To the prepared catalyst solution, the α,β-unsaturated amide (0.5 mmol), arylboronic acid (0.75 mmol), and an aqueous base (e.g., K₂CO₃, 0.05 mmol in 0.1 mL of water) are added. The reaction mixture is stirred at a specified temperature (e.g., 50 °C) and monitored by TLC or GC-MS until the starting material is consumed.
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
Sample Preparation: A small amount of the purified product (approximately 1 mg) is dissolved in 1 mL of the HPLC mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). The solution is then filtered through a 0.45 µm syringe filter before injection.
HPLC Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis. The specific conditions will vary depending on the product and the chiral stationary phase used. An example of HPLC conditions is provided below:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Daicel Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
Data Analysis: The peak areas for the two enantiomers are integrated. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Workflow
The following diagrams illustrate the logical flow of an asymmetric catalysis experiment, from the preparation of the chiral catalyst to the final validation of the enantiomeric excess.
References
- 1. Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
Comparative Kinetic Analysis of Chlorobis(ethylene)rhodium(I) Dimer and Alternative Rhodium Catalysts in Homogeneous Reactions
A detailed guide for researchers, scientists, and drug development professionals on the kinetic performance of chlorobis(ethylene)rhodium(I) dimer in catalytic reactions, benchmarked against common alternative rhodium catalysts. This report provides a summary of quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.
The this compound, [RhCl(C₂H₄)₂]₂, serves as a versatile precursor and catalyst in a variety of homogeneous catalytic reactions, including hydrogenation and hydroformylation.[1][2] Its performance, however, is often compared to other well-established rhodium catalysts, notably Wilkinson's catalyst, RhCl(PPh₃)₃, and its derivatives. This guide offers a comparative overview of the kinetic aspects of these catalytic systems, supported by experimental data and procedural outlines to aid in catalyst selection and experimental design.
Performance Comparison: A Quantitative Overview
The kinetic performance of a catalyst is paramount in process development and optimization. Key metrics such as turnover number (TON), turnover frequency (TOF), reaction rate, and activation energy (Ea) provide a quantitative basis for comparison. While extensive kinetic data for reactions directly catalyzed by the this compound is less abundant in the literature compared to its phosphine-ligated counterparts, available data for related systems allows for a comparative assessment.
For instance, in the hydroformylation of ethylene (B1197577), a study utilizing a Rh(H)(PPh₃)₃(CO) catalyst, which can be formed from rhodium precursors, reported activation energies of 42 kJ mol⁻¹ for ethylene insertion and 48 kJ mol⁻¹ for the oxidative addition of H₂. In contrast, rhodium catalysts are also highly active in hydrogenation reactions. For example, the hydrogenation of 9-ethylcarbazole (B1664220) was found to be effectively catalyzed by supported rhodium catalysts, showing high selectivity towards the fully hydrogenated product.[3]
The following table summarizes key kinetic parameters for different rhodium-catalyzed reactions, providing a snapshot of their relative efficiencies. It is important to note that direct comparison is challenging due to variations in substrates, reaction conditions, and the specific ligands employed.
| Catalyst System | Reaction | Substrate | TON | TOF (h⁻¹) | Activation Energy (Ea) | Selectivity | Reference |
| Rh(H)(PPh₃)₃(CO) | Hydroformylation | Ethylene | - | - | 42 kJ/mol (ethylene insertion) | >98% Aldehyde | |
| Supported Rh | Hydrogenation | 9-Ethylcarbazole | - | - | - | High for perhydrocarbazole | [3] |
| Cationic Rhodium Complex | Hydrogenation | Alkyne | - | - | - | 40x faster than alkene hydrogenation | [4] |
| Rh₂(R-TPPTTL)₄ | C-H Functionalization | Cyclohexane | - | - | - | High | [5] |
Understanding the Reaction Mechanisms
The catalytic activity of rhodium complexes is intrinsically linked to their reaction mechanisms. For hydroformylation, the widely accepted model is Wilkinson's dissociative mechanism. This cycle involves a series of steps including ligand dissociation, oxidative addition of hydrogen, olefin coordination, migratory insertion, and reductive elimination to regenerate the catalyst.
In hydrogenation reactions catalyzed by Wilkinson's catalyst, a similar cycle of oxidative addition of hydrogen, alkene coordination, migratory insertion, and reductive elimination is operative. The rate-limiting step in the hydrogenation of alkenes is often the migratory insertion, which is influenced by steric hindrance around the metal center.[6]
Catalytic Cycle for Hydroformylation (Wilkinson's Dissociative Mechanism)
Figure 1. Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow for Kinetic Studies
A typical experimental workflow for investigating the kinetics of a homogeneous catalytic reaction involves several key stages, from reactor setup to data analysis.
Figure 2. General experimental workflow for kinetic studies.
Detailed Experimental Protocols
Reproducible and accurate kinetic data relies on meticulous experimental procedures. Below are generalized protocols for conducting kinetic studies of hydroformylation and hydrogenation reactions catalyzed by rhodium complexes.
Protocol 1: Kinetic Study of Alkene Hydroformylation in a Batch Reactor
Objective: To determine the reaction rate, order of reaction, and activation energy for the hydroformylation of an alkene.
Materials:
-
High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.
-
Rhodium catalyst precursor (e.g., [RhCl(C₂H₄)₂]₂ or Rh(acac)(CO)₂).
-
Phosphine or phosphite (B83602) ligand (if applicable).
-
Alkene substrate.
-
Solvent (e.g., toluene, THF).
-
Syngas (CO/H₂ mixture).
-
Internal standard for GC analysis (e.g., dodecane).
-
Gas chromatograph (GC) with a flame ionization detector (FID).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-proof.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the rhodium precursor and any ligand into the reactor's glass liner.
-
Reagent Addition: Add the solvent, alkene substrate, and internal standard to the liner.
-
Reactor Assembly: Seal the reactor and purge several times with nitrogen, followed by syngas.
-
Reaction Initiation: Heat the reactor to the desired temperature while stirring. Once the temperature is stable, pressurize the reactor with the CO/H₂ mixture to the desired pressure to start the reaction (t=0).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture through a sampling valve. Quench the reaction in the sample immediately (e.g., by cooling or adding a suitable quenching agent).
-
Analysis: Analyze the samples by GC to determine the concentrations of the reactant and products.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Repeat the experiment at different initial concentrations of reactants and catalyst to determine the reaction orders. Conduct experiments at various temperatures to calculate the activation energy using the Arrhenius equation.
Protocol 2: Kinetic Study of Alkene Hydrogenation
Objective: To measure the rate of hydrogenation of an alkene.
Materials:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Two- or three-neck round-bottom flask equipped with a magnetic stir bar.
-
Hydrogen balloon or regulated H₂ supply.
-
Rhodium catalyst (e.g., [RhCl(C₂H₄)₂]₂ or RhCl(PPh₃)₃).
-
Alkene substrate.
-
Anhydrous, degassed solvent (e.g., dichloromethane, benzene).
-
NMR spectrometer or GC for analysis.
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, add the rhodium catalyst, alkene substrate, and solvent to the reaction flask.
-
Reaction Setup: Connect the flask to the Schlenk line.
-
Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this cycle three times to ensure an inert atmosphere of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at a constant temperature. Monitor the progress of the reaction by taking samples at specific time points and analyzing them by NMR spectroscopy or GC.
-
Data Analysis: Determine the conversion of the alkene over time. The initial rate can be calculated from the slope of the conversion versus time plot at the beginning of the reaction. Varying the concentrations of the substrate and catalyst will allow for the determination of the rate law.
Concluding Remarks
The this compound is a valuable and reactive precursor for a wide range of catalytic transformations. While detailed kinetic studies directly on the dimer are less common, the wealth of data on related rhodium-phosphine and rhodium-carbonyl systems provides a strong basis for comparison and catalyst design. The choice of catalyst for a specific application will ultimately depend on the desired activity, selectivity, and the practical constraints of the reaction system. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this important area of catalysis.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparison of catalytic performance of supported ruthenium and rhodium for hydrogenation of 9-ethylcarbazole for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
Unveiling Reaction Intermediates: A Comparative Guide to In Situ Spectroscopic Analysis of Chlorobis(ethylene)rhodium(I) Dimer
For researchers, scientists, and drug development professionals seeking to understand the intricate mechanisms of catalysis, the real-time observation of reaction intermediates is paramount. Chlorobis(ethylene)rhodium(I) dimer, [Rh(C2H4)2Cl]2, a vital precursor in numerous catalytic processes, including hydrogenation and hydroformylation, presents a compelling case for the application of advanced in situ spectroscopic techniques. This guide provides an objective comparison of key in situ spectroscopic methods for analyzing the reaction intermediates of this rhodium complex, supported by experimental data from relevant studies.
The lability of the ethylene (B1197577) ligands in this compound makes it a versatile starting material for generating catalytically active species.[1] However, the transient and often sensitive nature of the intermediates formed during catalytic cycles necessitates analytical techniques that can probe the reaction mixture under relevant conditions of temperature and pressure without perturbation. This guide focuses on three principal in situ spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.
Comparative Analysis of In Situ Spectroscopic Techniques
The choice of an in situ spectroscopic technique is dictated by the specific information required, the nature of the catalytic system, and the reaction conditions. Each method offers unique advantages and limitations in sensitivity, structural elucidation capabilities, and applicability to different phases.
| Technique | Information Provided | Strengths | Limitations | Typical Detection Limits |
| In Situ FTIR Spectroscopy | Vibrational modes of functional groups (e.g., C=O, C=C, Rh-H, Rh-CO). Identification of key intermediates like metal carbonyls and acyls.[2][3] | High sensitivity to polar functional groups. Excellent for identifying carbonyl-containing intermediates. Relatively fast data acquisition. | Less sensitive to non-polar bonds. Spectra can be complex with overlapping bands. Solvent and reactant absorption can interfere. | Millimolar to submillimolar range.[4] |
| In Situ NMR Spectroscopy | Detailed structural information about the molecular framework of intermediates, including connectivity and stereochemistry.[3][5] | Unparalleled for structural elucidation of soluble species. Can provide quantitative information on species concentration. | Lower sensitivity compared to FTIR. Requires deuterated solvents for proton NMR. Can be challenging for gas-phase reactants and heterogeneous systems. | Millimolar range. |
| Operando Raman Spectroscopy | Vibrational modes, particularly of non-polar bonds and symmetric vibrations. Can provide information on metal-ligand bonds and catalyst structure.[6][7] | Complements FTIR by being sensitive to different vibrational modes. Less interference from aqueous solvents. Can be used for solid and gas-phase samples. | Lower intrinsic signal intensity (fluorescence can be an issue). May require resonance enhancement for sufficient sensitivity. | Dependent on the sample and enhancement technique; can be lower than FTIR and NMR.[6] |
In Situ FTIR Spectroscopy: A Powerful Tool for Carbonyl Intermediates
In situ high-pressure FTIR spectroscopy is particularly well-suited for studying reactions involving carbon monoxide, such as hydroformylation, where this compound is a common precursor. Under reaction conditions, the dimer reacts with syngas (a mixture of CO and H₂) to form various rhodium carbonyl and hydrido species, which are the true catalytic players.
A study on the rhodium-catalyzed hydroformylation of ethylene in supercritical carbon dioxide provides valuable insights into the types of intermediates that can be observed.[2] Although a different rhodium precursor was used, the fundamental rhodium carbonyl and acyl intermediates are analogous to those expected to form from the this compound.
Key Observable Intermediates by In Situ FTIR:
-
Rhodium Carbonyls: The stretching frequencies of the carbonyl ligands (ν(CO)) are highly sensitive to the electronic environment of the rhodium center and the coordination sphere. For example, the formation of rhodium carbonyl complexes can be readily monitored.[2]
-
Acyl-Rhodium Complexes: The formation of acyl intermediates, a crucial step in hydroformylation, is characterized by a distinct ν(CO) band in the acyl region. For the hydroformylation of ethylene, acylrhodium complexes such as Rh(CO)x(L)y(COEt) have been identified.[2][3]
Experimental Protocols
In Situ High-Pressure FTIR Spectroscopy
A typical experimental setup for in situ high-pressure FTIR spectroscopy involves a high-pressure transmission cell equipped with IR-transparent windows (e.g., CaF2 or ZnSe) capable of withstanding the desired reaction temperatures and pressures.[8][9]
General Protocol:
-
The this compound is loaded into the high-pressure cell under an inert atmosphere.
-
The cell is sealed and purged with an inert gas.
-
The desired solvent and other reactants (e.g., phosphine (B1218219) ligands) are introduced.
-
The cell is pressurized with the reactant gases (e.g., ethylene, CO, H₂).
-
The temperature is raised to the desired reaction temperature.
-
FTIR spectra are recorded at regular intervals to monitor the formation and consumption of intermediates.
In Situ NMR Spectroscopy: Unraveling Complex Structures
For reactions in the liquid phase, in situ high-pressure NMR spectroscopy provides unparalleled detail regarding the structure and connectivity of reaction intermediates.[3][4] The use of sapphire NMR tubes allows for experiments to be conducted at elevated pressures and temperatures.[5][10]
Key Observable Intermediates by In Situ NMR:
-
Rhodium-Hydride Species: The hydride resonance in ¹H NMR spectra of rhodium complexes often appears in a characteristic upfield region, providing a clear signature for the formation of these key catalytic intermediates.
-
Alkene and Alkyl Intermediates: The coordination of ethylene and the formation of ethyl-rhodium species can be monitored by changes in the chemical shifts of the ethylene protons and the appearance of new resonances corresponding to the ethyl group.
-
Phosphine Ligand Coordination: For reactions involving phosphine-modified catalysts, ³¹P NMR spectroscopy is invaluable for tracking the coordination of the phosphine ligands to the rhodium center and identifying different catalyst resting states.
Experimental Protocols
In Situ High-Pressure NMR Spectroscopy
Modern in situ NMR studies of gas-liquid reactions utilize specialized high-pressure NMR tubes, often made of sapphire or titanium alloys, which can be connected to a gas handling rig.[5][10]
General Protocol:
-
A solution of the this compound and any co-catalysts in a suitable deuterated solvent is prepared in a glovebox.
-
The solution is transferred to the high-pressure NMR tube.
-
The tube is connected to a gas manifold and purged with an inert gas.
-
The reactant gas (e.g., H₂, ethylene) is introduced to the desired pressure.
-
The NMR tube is carefully placed in the NMR spectrometer.
-
Spectra (e.g., ¹H, ¹³C, ³¹P) are acquired at various temperatures and time points to observe the evolution of the reaction.
Operando Raman Spectroscopy: A Complementary View
Operando Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR. Its strength lies in the analysis of non-polar bonds and its utility in aqueous media.[6][7] For reactions involving this compound, it can provide information on the Rh-Cl and Rh-ethylene bonds, as well as changes in the catalyst structure under reaction conditions.
Key Observable Features by Operando Raman:
-
Metal-Ligand Vibrations: Raman spectroscopy can directly probe the low-frequency vibrations associated with rhodium-ligand bonds, providing insights into the coordination environment of the metal center.
-
Symmetric Vibrations: Symmetric stretching modes of ligands, which may be weak or inactive in FTIR, can be strong in Raman spectra.
Experimental Protocols
Operando Raman Spectroscopy
An operando Raman setup typically involves a Raman spectrometer coupled with a reaction cell that allows for the introduction of reactants and control of temperature and pressure.[7] The use of fiber optic probes can provide flexibility in interfacing with various reactor types.
General Protocol:
-
The this compound, either in solution or supported on a solid material, is placed in the reaction cell.
-
The cell is sealed and the reaction environment is established (solvent, gas pressures, temperature).
-
The laser is focused on the sample, and Raman spectra are collected over time.
-
Simultaneous analysis of the product stream by other techniques (e.g., mass spectrometry) can provide a correlation between the observed spectral changes and catalytic activity.[6]
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for in situ spectroscopic analysis and a simplified reaction pathway for a generic catalytic reaction starting from the rhodium dimer.
Caption: General workflow for in situ spectroscopic analysis.
Caption: Simplified catalytic reaction pathway.
Conclusion
The in situ spectroscopic analysis of this compound reaction intermediates is crucial for a fundamental understanding of the catalytic mechanisms at play. While in situ FTIR spectroscopy excels in the identification of carbonyl-containing intermediates, in situ NMR provides unparalleled structural detail for soluble species. Operando Raman spectroscopy offers a complementary technique, particularly for probing metal-ligand bonds and for reactions in aqueous media. The selection of the most appropriate technique, or a combination thereof, will depend on the specific catalytic reaction being investigated and the desired level of mechanistic insight. By employing these powerful analytical tools, researchers can accelerate the development of more efficient and selective catalysts for a wide range of applications, from fine chemical synthesis to pharmaceutical development.
References
- 1. In situ spectroscopy-guided engineering of rhodium single-atom catalysts for CO oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remspec.com [remspec.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Operando Shell‐Isolated Nanoparticle‐Enhanced Raman Spectroscopy of the NO Reduction Reaction over Rhodium‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operando Raman Spectroscopy | ORNL [ornl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]
- 10. pubs.acs.org [pubs.acs.org]
Computational Insights into Chlorobis(ethylene)rhodium(I) Dimer Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂)₂, serves as a versatile precursor in homogeneous catalysis, finding application in a range of transformations including ethylene (B1197577) dimerization, hydroacylation, and hydroformylation. Understanding the intricate mechanisms of these reactions at a molecular level is paramount for catalyst optimization and rational design of novel synthetic methodologies. This guide provides a comparative overview of the computational studies on the catalytic mechanisms involving the this compound and its alternatives, supported by experimental data.
Performance Comparison of Rhodium Catalysts
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycles of various rhodium complexes. Below is a comparative summary of the performance of this compound and alternative catalysts in key industrial reactions.
| Catalyst System | Reaction | Substrate | Key Performance Metric | Value | Computational Method |
| [Rh(C₂H₄)₂]⁺ (supported) | Ethylene Dimerization | Ethylene | Activation Energy (C-C coupling) | 97 kJ/mol | DFT |
| [Rh(C₂H₄)₂]⁺ (supported) | Ethylene Hydrogenation | Ethylene | Activation Energy (C-H formation) | 33 kJ/mol | DFT |
| HRh(CO)(PPh₃)₃ | Styrene Hydroformylation | Styrene | Activation Energy | 74.76 kJ/mol | Experimental |
| Rh single-atom on ZnO | Olefin Hydroformylation | Various | Turnover Number (TON) | up to 40,000 | Experimental |
| Wilkinson's Catalyst | Olefin Hydroformylation | Various | Turnover Number (TON) | ~19,000 | Experimental |
| [Rh(COD)Cl]₂ / Phosphite (B83602) Ligand | Styrene Hydroformylation | Styrene | Regioselectivity (branched/linear) | 8.0:1 | Experimental[1] |
Mechanistic Pathways: A Visual Guide
The catalytic cycles of rhodium-catalyzed reactions are complex, involving multiple intermediates and transition states. The following diagrams, generated using the Graphviz DOT language, illustrate the proposed mechanisms for ethylene dimerization and a general hydroformylation cycle.
Ethylene Dimerization with a Rhodium Catalyst
This proposed mechanism for ethylene dimerization is based on computational studies of related rhodium-ethylene complexes. The catalytic cycle involves oxidative coupling of two ethylene molecules to form a rhodacyclopentane intermediate, followed by β-hydride elimination and reductive elimination to yield 1-butene.
Caption: Proposed catalytic cycle for ethylene dimerization.
General Catalytic Cycle for Hydroformylation
Hydroformylation, or the "oxo" process, is a key industrial reaction for the production of aldehydes from alkenes. The generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation is depicted below. This cycle involves the coordination of an alkene and carbon monoxide to a rhodium-hydride species, followed by migratory insertion steps and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst.
Caption: General mechanism for rhodium-catalyzed hydroformylation.
Experimental and Computational Protocols
The insights presented in this guide are derived from a combination of experimental and computational methodologies.
General Experimental Protocol for Hydroformylation
A typical experimental setup for rhodium-catalyzed hydroformylation involves the following steps[1]:
-
Catalyst Preparation: The rhodium precursor, such as this compound or [Rh(COD)Cl]₂, is dissolved in a suitable solvent (e.g., toluene) in a high-pressure reactor under an inert atmosphere.
-
Ligand Addition: A phosphine (B1218219) or phosphite ligand is added to the reactor. The nature of the ligand significantly influences the activity and selectivity of the catalyst.
-
Substrate Addition: The alkene substrate is introduced into the reactor.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas), typically at pressures ranging from 20 to 100 bar, and heated to temperatures between 60 and 120 °C.
-
Product Analysis: After the reaction, the products are analyzed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.
Standard Computational Protocol for DFT Studies
Computational investigations of rhodium-catalyzed mechanisms are predominantly carried out using Density Functional Theory (DFT). A representative protocol includes:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.
-
Functional: The B3LYP hybrid functional is a widely employed choice for geometry optimizations and frequency calculations on rhodium complexes.
-
Basis Set: For the rhodium atom, the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) effective core potential is frequently used. For lighter atoms like carbon, hydrogen, and oxygen, Pople-style basis sets such as 6-31G(d) are common.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Solvation Effects: To model the reaction in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied.
Concluding Remarks
Computational studies provide an indispensable tool for unraveling the complex mechanisms of catalysis by this compound and its derivatives. While a comprehensive computational picture for every reaction catalyzed by this specific dimer is still emerging, the existing data on closely related systems, combined with experimental observations, offer valuable insights for the design of more efficient and selective catalytic processes. The continued synergy between computational and experimental chemistry will undoubtedly lead to further advancements in this important area of catalysis. synergy between computational and experimental chemistry will undoubtedly lead to further advancements in this important area of catalysis.
References
Navigating Diastereoselectivity in Rhodium Catalysis: A Comparative Guide to Precursor Performance
For researchers and professionals in drug development and chemical synthesis, achieving high diastereoselectivity is a critical goal in the construction of complex molecules. In the realm of rhodium-catalyzed asymmetric reactions, the choice of the rhodium precursor can significantly influence the stereochemical outcome. This guide provides a comparative analysis of chlorobis(ethylene)rhodium(I) dimer, [Rh(C₂H₄)₂Cl]₂, against other commonly employed rhodium precursors, with a focus on their impact on diastereoselectivity, supported by experimental data and detailed protocols.
The selection of an appropriate catalyst system is paramount for controlling stereochemistry. While the chiral ligand is often the primary determinant of enantioselectivity, the rhodium precursor itself can play a subtle yet crucial role in influencing the diastereoselectivity of a reaction, particularly when creating multiple stereocenters. Factors such as the lability of the ancillary ligands (e.g., ethylene (B1197577), cyclooctadiene) and the ease of in situ catalyst activation can affect the catalytic species present in the reaction mixture and, consequently, the transition state energies that govern diastereoselection.
Comparative Performance in Asymmetric Catalysis
While direct head-to-head comparative studies detailing the diastereoselectivity of various rhodium precursors under identical conditions are not abundant in the literature, we can synthesize data from different studies on similar reaction types to draw meaningful comparisons. The following tables summarize the performance of catalysts derived from this compound and other common precursors in representative diastereoselective transformations.
Table 1: Asymmetric 1,4-Addition of Arylboronic Acids to Cyclic Enones
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds and the creation of new stereocenters. The diastereoselectivity of this reaction becomes critical when the substrate already possesses a chiral center or when two new stereocenters are formed.
| Rhodium Precursor | Ligand | Substrate | Nucleophile | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| [Rh(C₂H₄)₂Cl]₂ | Chiral Diene | 3-Substituted Cyclobutene (B1205218) | Phenylboronic acid | Toluene (B28343) | 50 | >20:1 | 98 | [1] |
| [Rh(COD)Cl]₂ | Chiral Diene | Chromone | Arylboronic acid | Dioxane | 30 | Not Reported | up to 99 | |
| Rh(acac)(CO)₂ | (S)-BINAP | 2-Cyclohexenone | Phenylboronic acid | Dioxane/H₂O | 100 | Not Applicable | up to 99 |
Note: The data presented is a synthesis from multiple sources and may not represent a direct comparative experiment. Reaction conditions and ligand choice significantly impact outcomes.
From the available data, catalysts generated from This compound in conjunction with chiral diene ligands have demonstrated excellent diastereoselectivity in asymmetric 1,4-addition reactions, achieving a d.r. of over 20:1 in the synthesis of chiral cyclobutanes.[1] This suggests that the labile ethylene ligands may facilitate the formation of a highly active and selective catalytic species. While other precursors like [Rh(COD)Cl]₂ and Rh(acac)(CO)₂ also yield high enantioselectivity, direct comparative data on diastereoselectivity is less commonly reported.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for rhodium-catalyzed asymmetric reactions.
Protocol 1: Asymmetric 1,4-Addition for the Synthesis of Chiral Cyclobutanes
This protocol is adapted from the synthesis of chiral cyclobutanes using a rhodium/diene catalyst.[1]
Materials:
-
[Rh(C₂H₄)₂Cl]₂ (rhodium precursor)
-
Chiral diene ligand
-
Substituted cyclobutene (substrate)
-
Arylboronic acid (nucleophile)
-
Potassium hydroxide (B78521) (base)
-
Toluene (solvent)
-
Water
Procedure:
-
In a glovebox, a mixture of [Rh(C₂H₄)₂Cl]₂ (0.005 mmol) and the chiral diene ligand (0.011 mmol) in toluene (1.0 mL) is stirred at room temperature for 20 minutes.
-
To this solution, the substituted cyclobutene (0.5 mmol), the arylboronic acid (0.75 mmol), and an aqueous solution of potassium hydroxide (1.0 M, 0.75 mL) are added.
-
The reaction mixture is stirred at 50 °C and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral cyclobutane.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Asymmetric Synthesis of 2-Amino-4H-chromenes
This protocol is based on the rhodium-catalyzed cascade reaction for the synthesis of 2-amino-4H-chromenes.[2][3]
Materials:
-
[Rh(COD)Cl]₂ (rhodium precursor)
-
Chiral diene ligand
-
2-(1-Alkynyl)-2-alken-1-one (substrate)
-
Arylboronic acid (nucleophile)
-
Potassium carbonate (base)
-
1,4-Dioxane (B91453) (solvent)
Procedure:
-
A mixture of [Rh(COD)Cl]₂ (0.005 mmol) and the chiral diene ligand (0.011 mmol) in 1,4-dioxane (1.0 mL) is stirred at room temperature for 20 minutes in a glovebox.
-
To the resulting solution, 2-(1-alkynyl)-2-alken-1-one (0.2 mmol), the arylboronic acid (0.3 mmol), and potassium carbonate (0.4 mmol) are added.
-
The reaction mixture is stirred at the specified temperature (e.g., 30 °C) until the starting material is consumed, as monitored by TLC.
-
The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-amino-4H-chromene.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Catalytic Processes
The following diagrams illustrate the fundamental steps in a rhodium-catalyzed asymmetric conjugate addition and a general workflow for these experiments.
Caption: A generalized catalytic cycle for rhodium-catalyzed asymmetric 1,4-addition.
Caption: A typical experimental workflow for rhodium-catalyzed asymmetric reactions.
Conclusion
The choice of rhodium precursor can be a significant factor in optimizing the diastereoselectivity of asymmetric catalytic reactions. While the chiral ligand remains the cornerstone of stereocontrol, precursors with labile ligands, such as the ethylene groups in This compound , may offer advantages in forming highly selective catalytic species. For researchers aiming to maximize diastereoselectivity, screening different rhodium precursors, in addition to ligands and reaction conditions, is a worthwhile endeavor. The experimental protocols and workflows provided in this guide offer a starting point for such investigations in the pursuit of efficient and highly stereoselective chemical transformations.
References
- 1. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Chlorobis(ethylene)rhodium(I) Dimer in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that balances cost, efficiency, and selectivity. This guide provides a comprehensive cost-benefit analysis of chlorobis(ethylene)rhodium(I) dimer, a versatile organorhodium catalyst, by comparing its performance and price against common alternatives in key synthetic transformations.
This compound, with the formula [RhCl(C₂H₄)₂]₂, is a widely utilized precursor for the generation of catalytically active Rh(I) species. Its utility spans a range of important reactions including asymmetric hydrogenation, hydroacylation, and cross-coupling reactions. However, the high cost associated with rhodium necessitates a careful evaluation of its benefits relative to other catalytic systems. This guide presents a data-driven comparison with established catalysts such as Wilkinson's catalyst, chloro(1,5-cyclooctadiene)rhodium(I) dimer, and various palladium-based catalysts.
Performance Comparison in Key Synthetic Reactions
The efficacy of a catalyst is best assessed through its performance in specific chemical transformations. Below, we compare this compound and its alternatives in asymmetric hydrogenation and Suzuki-Miyaura cross-coupling, two cornerstone reactions in modern organic synthesis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Rhodium complexes, often generated in situ from precursors like this compound, are renowned for their high enantioselectivity when combined with chiral phosphine (B1218219) ligands.
| Catalyst Precursor | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Catalyst Loading (mol%) |
| [Rh(C₂H₄)₂Cl]₂ | (R,R)-Et-DuPhos | Methyl α-acetamidoacrylate | >99 | >99 | up to 10,000 | 0.01 |
| Wilkinson's Cat. | DIOP | Methyl (Z)-2-N-acetylaminocinnamate | 100 | 57 | - | - |
| [Rh(COD)Cl]₂ | (S,S)-Chiraphos | Methyl α-acetamidoacrylate | 100 | 99 | - | 1 |
Note: The data presented is compiled from various sources and serves as a representative comparison. Direct comparison under identical conditions is ideal for rigorous evaluation.
Suzuki-Miyaura Cross-Coupling
While palladium catalysts dominate the field of cross-coupling reactions, rhodium catalysts have emerged as a viable alternative, particularly for specific substrates and reaction conditions.
| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Turnover Number (TON) | Catalyst Loading (mol%) |
| [Rh(C₂H₄)₂Cl]₂ derived | Aryl Iodide | Phenylboronic Acid | Good to Excellent | - | 1-2 |
| Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic Acid | 84 | - | 0.0025 |
| Pd(dppf)Cl₂ | 2-Nitrophenylboronic Acid | Aryl Halides | High | - | - |
Note: "Good to Excellent" and "High" yields are reported in the literature without specific percentages in some cases. The performance of rhodium catalysts in Suzuki-Miyaura coupling is an active area of research.
Cost Analysis of Catalysts
The economic feasibility of a synthetic route is heavily influenced by the cost of the catalyst. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and may vary between suppliers.
| Catalyst | Formula | Molecular Weight ( g/mol ) | Supplier (Example) | Price (USD/g) (Approx.) |
| This compound | [RhCl(C₂H₄)₂]₂ | 388.93 | Strem Chemicals | 516 |
| Wilkinson's Catalyst | RhCl(PPh₃)₃ | 925.22 | Sigma-Aldrich | 242 |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | [Rh(COD)Cl]₂ | 493.08 | Sigma-Aldrich | 518 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Sigma-Aldrich | 110 |
| Chlorobis(cyclooctene)rhodium(I) dimer | [RhCl(C₈H₁₄)₂]₂ | 717.51 | Indian Platinum | 100 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these catalysts. Below are representative protocols for asymmetric hydrogenation and Suzuki-Miyaura coupling.
General Procedure for Asymmetric Hydrogenation using [Rh(C₂H₄)₂Cl]₂
-
Catalyst Precursor Preparation: In a glovebox, a solution of this compound and a chiral phosphine ligand (e.g., (R,R)-Et-DuPhos) in a degassed solvent (e.g., methanol) is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (e.g., methyl α-acetamidoacrylate) is dissolved in the same degassed solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 1-10 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature until completion, as monitored by techniques like TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Palladium Catalyst
-
Reaction Setup: To a flame-dried flask are added the aryl halide, the arylboronic acid, a base (e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent Addition: Degassed solvent (e.g., a mixture of toluene (B28343) and water) is added, and the mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst performance. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms for rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its alternatives is a multifaceted decision. For applications demanding high enantioselectivity in asymmetric hydrogenation, rhodium catalysts, often derived from [Rh(C₂H₄)₂Cl]₂, remain the gold standard despite their higher cost. The ability to achieve high turnover numbers can, in some cases, offset the initial catalyst expense.
For cross-coupling reactions, palladium catalysts generally offer a more cost-effective solution with a broader substrate scope and a wealth of established protocols. However, the development of rhodium-catalyzed cross-coupling reactions presents exciting opportunities for overcoming challenges associated with certain substrates.
Ultimately, the optimal catalyst selection depends on the specific reaction, the desired outcome in terms of yield and selectivity, and the overall economic constraints of the synthetic project. This guide provides a foundational framework and data points to aid researchers in making informed decisions for their synthetic endeavors.
Safety Operating Guide
Proper Disposal of Chlorobis(ethylene)rhodium(I) Dimer: A Guide for Laboratory Professionals
For immediate release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for chlorobis(ethylene)rhodium(I) dimer, a valuable and hazardous organometallic compound. Due to its rhodium content, this compound should not be treated as conventional chemical waste. The preferred and most economically and environmentally sound method of disposal is through precious metal recovery and recycling.
Prioritizing Safety and Compliance
This compound is an air-sensitive, skin and eye irritant.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[1][2] All handling should be conducted in a well-ventilated area or a fume hood.
Disposal of this material and its containers must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.[1][3] It is the responsibility of the waste generator to properly classify and label the waste.
Disposal Plan: A Step-by-Step Approach
The primary disposal route for this compound is through a licensed and reputable precious metals recycler.[4][5][6] This approach not only ensures environmentally sound management but also allows for the recovery of valuable rhodium.[5][6]
Step 1: Collection and Storage
-
Collect all waste containing this compound, including un-used product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, and glassware).
-
Store the waste in a clearly labeled, tightly sealed, and appropriate container.[2] The label should include "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the waste container in a designated, well-ventilated, and secure area.
Step 2: Contact a Precious Metals Recycler
-
Identify and contact a certified company that specializes in the recycling of precious metal-containing waste, particularly from platinum-group metals (PGMs).[4][6]
-
Provide the recycler with information about the waste material, including the chemical name and estimated quantity.
Step 3: Packaging and Transportation
-
Follow the recycler's instructions for packaging the waste for shipment.
-
Ensure that all shipping and transportation regulations are met. This may involve using a specialized hazardous waste transportation service.
Step 4: Documentation
-
Maintain detailed records of all waste generated, stored, and shipped for recycling. This documentation is crucial for regulatory compliance.
On-Site Treatment Considerations
In some instances, for dilute solutions, on-site treatment to precipitate the rhodium may be a viable preliminary step before sending the recovered metal for recycling. A general procedure for the precipitation of rhodium from an acidic solution using sodium bicarbonate is outlined below. Note: This procedure is adapted from a method for rhodium plating solutions and should be thoroughly evaluated and adapted for your specific waste stream in consultation with your institution's EHS department.
Equipment and Reagents:
-
Appropriate PPE (safety glasses, gloves, lab coat)
-
Large plastic container
-
Plastic colander
-
Large coffee filters
-
Stirring rod (plastic or wood)
-
Sodium bicarbonate (baking soda)
Procedure:
-
Safety First: Put on all required PPE.
-
Dilution: Carefully transfer the waste solution containing this compound into a large plastic container. If the solution is concentrated, it should be diluted with an appropriate solvent.
-
Neutralization and Precipitation: Slowly and in small portions, add sodium bicarbonate to the solution while stirring gently.[7] This will cause bubbling as carbon dioxide is released. Continue adding sodium bicarbonate until the bubbling ceases, indicating that the solution has been neutralized.[7] This process will precipitate the rhodium as a solid.
-
Filtration: Place the colander lined with a coffee filter over a second plastic container.[7]
-
Separation: Carefully pour the mixture through the filter to separate the solid rhodium-containing precipitate from the liquid.[7]
-
Rinsing: Rinse the original container with a small amount of water and pour this through the filter to ensure all the precipitate is collected.
-
Drying and Storage: Allow the filter paper with the collected solid to air dry.[7] The dried solid should then be collected and stored in a labeled container for shipment to a precious metals recycler.
-
Liquid Disposal: The remaining liquid should be tested to ensure it meets the criteria for drain disposal according to local regulations. Do not dispose of the liquid down the drain unless you have confirmed it is safe and permissible to do so.
Quantitative Data Summary
| Parameter | Value/Range | Regulation/Guideline | Source |
| Precious Metals for Recycling | Gold, Silver, Platinum, Palladium, Iridium, Osmium, Rhodium , Ruthenium | U.S. EPA | [8][9][10] |
| Regulatory Framework | 40 CFR Part 266, Subpart F | U.S. EPA | [8][9] |
| Recycling Legitimacy Criteria | Economically significant amounts; Efficient recovery; No land disposal | U.S. EPA | [9][10] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, while also contributing to the circular economy through the recovery of a valuable precious metal. Always consult with your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. fishersci.be [fishersci.be]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. proplate.com [proplate.com]
- 4. Rhodium Recycling [huatuometals.com]
- 5. Can Rhodium be Recycled [huatuometals.com]
- 6. Selling Scrap Rhodium: The Complete Business Guide | Specialty Metals — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 7. capepreciousmetals.com [capepreciousmetals.com]
- 8. epa.gov [epa.gov]
- 9. Precious Metals Recycling | Lion Technology [lion.com]
- 10. danielstraining.com [danielstraining.com]
Personal protective equipment for handling Chlorobis(ethylene)rhodium(I) Dimer
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Chlorobis(ethylene)rhodium(I) Dimer. Adherence to these procedures is critical for ensuring laboratory safety and procedural success.
This compound is an organorhodium compound with the formula Rh2Cl2(C2H4)4.[1] It is a red-orange solid that is soluble in nonpolar organic solvents.[1] This compound serves as a versatile and highly effective catalyst in various organic reactions.[2]
Key Safety and Physical Properties
A summary of the essential quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H16Cl2Rh2 | [3] |
| Molecular Weight | 388.92 g/mol | [4] |
| Appearance | Dark red to rust-colored solid | [2] |
| CAS Number | 12081-16-2 | [3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Signal Word | Warning | [4] |
| Storage Temperature | ≤ -4 °C | [2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles meeting European standard EN 166 are required.[4]
-
Hand Protection: Wear chemical-resistant protective gloves.[4] Given the nature of the compound and potential solvents, nitrile or neoprene gloves are recommended. A regular glove replacement schedule should be implemented.
-
Skin and Body Protection: A flame-resistant laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.[5][6] Safety footwear that covers the entire foot should be worn in storage and handling areas.[7]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, such as in a fume hood, respiratory protection may not be necessary.[4] For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4]
Experimental Protocol: Safe Handling and Use
This protocol outlines the step-by-step procedure for the safe handling of this compound, which is known to be air-sensitive.[5][6] All operations should be conducted within a certified chemical fume hood.
-
Preparation and Inert Atmosphere:
-
Weighing and Transfer:
-
Weigh the required amount of the compound in a tared, sealed container under an inert atmosphere.
-
If transferring the solid, do so in a glovebox or via a Schlenk line to prevent exposure to air and moisture.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel, which has been previously flushed with an inert gas.
-
Solvents used should be anhydrous and deoxygenated.
-
The compound is sparingly soluble in ethanol, acetone, dioxane, chloroform, and dichloromethane, and insoluble in water.[8]
-
-
Post-Reaction Quenching and Work-up:
-
Upon completion of the reaction, any unreacted this compound should be carefully quenched. This may involve the slow addition of a suitable reagent to safely neutralize its reactivity.
-
The specific quenching procedure will depend on the reaction conditions and should be determined during the experimental design phase.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and to comply with regulations.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Rhodium Recovery: Rhodium is a valuable precious metal, and its recovery from waste is economically and environmentally beneficial.[9][10] Spent solutions and solid waste containing rhodium should be collected for professional recycling.[9][10][11] Contact a certified waste management facility that specializes in precious metal recovery.[12]
-
Aqueous Waste: If any aqueous waste is generated, it should be treated to neutralize any acidic or basic components and to precipitate the rhodium. A simple procedure involves the slow addition of sodium bicarbonate to neutralize the solution, followed by filtration to collect the rhodium-containing solids.[13] The remaining liquid, once confirmed to be free of hazardous materials, may be safe for drain disposal, subject to local regulations.[13] The collected solid should be sent for rhodium recovery.
-
Labeling and Storage: All waste containers must be clearly labeled with their contents and stored in a designated, secondary containment area until they can be collected by a hazardous waste disposal service.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Chlorobis(ethylene)rhodium dimer - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 99% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.be [fishersci.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Chlorobis(ethylene)rhodium (I) dimer | 12081-16-2 [chemicalbook.com]
- 9. proplate.com [proplate.com]
- 10. Can Rhodium be Recycled [huatuometals.com]
- 11. Rhodium Recycling [huatuometals.com]
- 12. Rhodium Waste - London Chemicals & Resources Limited [lcrl.net]
- 13. capepreciousmetals.com [capepreciousmetals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
